(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
Description
Properties
IUPAC Name |
2-[methyl-[(3R)-pyrrolidin-3-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(4-5-10)7-2-3-8-6-7/h7-8,10H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQSNNWKLLATJ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653494 | |
| Record name | 2-{Methyl[(3R)-pyrrolidin-3-yl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917357-86-9 | |
| Record name | 2-{Methyl[(3R)-pyrrolidin-3-yl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
Abstract
This technical guide provides a comprehensive, field-proven methodology for the stereoselective synthesis and rigorous characterization of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, a chiral substituted pyrrolidine. The pyrrolidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The precise control of stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This document is intended for researchers, chemists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the process.
Synthetic Strategy and Design
The successful synthesis of a chiral molecule hinges on a robust strategy that introduces and maintains the desired stereochemistry throughout the sequence. Our approach leverages a commercially available, enantiopure starting material to obviate the need for challenging asymmetric synthesis or chiral resolution steps.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy. The target structure can be simplified by disconnecting the C-N bond of the ethanolamine side chain and the methyl group on the same nitrogen. This leads back to a chiral 3-aminopyrrolidine core. The pyrrolidine nitrogen requires a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to prevent side reactions and ensure regioselectivity during the alkylation steps. The Boc group is ideal due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[2][3]
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthetic Pathway
The chosen forward synthesis is a three-step sequence designed for efficiency and control:
-
Reductive Amination: Introduction of the methyl group onto the primary amine of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate using formaldehyde and a mild reducing agent. This classic transformation is highly efficient for N-methylation.[4][5]
-
N-Alkylation: Attachment of the 2-hydroxyethyl group to the newly formed secondary amine via reaction with 2-bromoethanol. This is a standard nucleophilic substitution reaction.
-
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product as a salt, which can be neutralized to the free base.
This pathway is advantageous because it starts with the chiral center already established, uses common and reliable reactions, and employs a protecting group strategy that simplifies purification of intermediates.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
This step involves the reductive amination of the primary amine. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by sodium triacetoxyborohydride. This reducing agent is preferred for its mildness and tolerance of slightly acidic conditions.
-
Reagents and Materials:
-
(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq)
-
Aqueous Formaldehyde (37 wt. % in H₂O, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add aqueous formaldehyde (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction mixture at room temperature overnight (approx. 16 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of 0-10% methanol in DCM) to afford the title compound.
-
Step 2: Synthesis of (R)-tert-butyl 3-((2-hydroxyethyl)(methyl)amino)pyrrolidine-1-carboxylate
The secondary amine product from Step 1 is alkylated with 2-bromoethanol. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HBr generated during the reaction without competing in the alkylation.
-
Reagents and Materials:
-
(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (1.0 eq)
-
2-Bromoethanol (1.2 eq)
-
Diisopropylethylamine (DIPEA, 1.5 eq)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
-
Procedure:
-
Dissolve (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (1.0 eq) in acetonitrile.
-
Add DIPEA (1.5 eq) and 2-bromoethanol (1.2 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir overnight (approx. 18 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected final product.
-
Step 3: Synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (Final Product)
The final step is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) is highly effective for this transformation, cleaving the tert-butyl carbamate to release the free amine.[6][7]
-
Reagents and Materials:
-
(R)-tert-butyl 3-((2-hydroxyethyl)(methyl)amino)pyrrolidine-1-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA, 10 eq)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH, 1M)
-
-
Procedure:
-
Dissolve the product from Step 2 (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The crude product is the TFA salt. To obtain the free base, dissolve the residue in a minimal amount of water and cool in an ice bath.
-
Carefully add 1M NaOH solution dropwise until the pH is basic (pH > 10).
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a 9:1 mixture of DCM:Isopropanol) multiple times.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
-
Purification and Characterization Workflow
Confirming the identity, purity, and stereochemical integrity of the final compound is a critical aspect of the synthesis. A multi-technique approach is required for full characterization.
Caption: General workflow for product purification and characterization.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure of the molecule. The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, multiplicities, and integrations.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound.
Enantiomeric Purity Analysis
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[8] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For a tertiary amine alcohol like the target compound, a polysaccharide-based CSP is often a good starting point.[9]
-
Protocol: Chiral HPLC Method Development Starting Point
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or similar).[10]
-
Mobile Phase: A mixture of n-hexane and ethanol is a common choice for normal-phase separations. An additive like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-0.2%) is crucial to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the basic analyte is in its neutral form.[10][11]
-
Detection: UV detection, typically at a low wavelength (e.g., 210-220 nm) where the molecule absorbs.
-
Analysis: Inject a small amount of the synthesized (R)-enantiomer. A successful method will show a single major peak. To confirm the method's validity, a racemic sample (if available or synthesized separately) should be injected to show two baseline-separated peaks. The e.e. is calculated from the relative peak areas.
-
Data Summary
The following tables summarize the expected outcomes and analytical parameters for the synthesis and characterization of the target compound.
Table 1: Expected Spectroscopic Data for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | Approximate shifts (δ, ppm): 3.60 (t, 2H, -CH₂OH), 2.80-3.20 (m, 5H, pyrrolidine ring protons + -CH₂N-), 2.65 (t, 2H, -NCH₂-), 2.40 (s, 3H, -NCH₃), 1.80-2.20 (m, 2H, pyrrolidine ring protons). Note: A broad singlet for the -OH proton will also be present. |
| ¹³C NMR (CDCl₃, 100 MHz) | Approximate shifts (δ, ppm): 60-65 (pyrrolidine C), 58-62 (-CH₂OH), 55-60 (-NCH₂-), 50-55 (pyrrolidine C), 40-45 (-NCH₃), 28-35 (pyrrolidine C). |
| HRMS (ESI+) | Calculated for C₈H₁₉N₂O⁺ [M+H]⁺: 159.1492. Found: 159.1490 ± 5 ppm. |
Table 2: Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane:Ethanol (90:10) with 0.2% Triethylamine (TEA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 215 nm |
| Expected Outcome | >99% enantiomeric excess (single peak for the R-enantiomer) |
Conclusion
This guide has detailed a robust and logical three-step synthesis for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol starting from a commercially available chiral precursor. The chosen pathway, utilizing reductive amination, N-alkylation, and Boc-deprotection, is efficient and scalable. The accompanying characterization workflow, with a critical emphasis on chiral HPLC, provides a comprehensive framework for validating the structural and stereochemical integrity of the final product. This methodology empowers researchers to confidently synthesize and verify this valuable chiral building block for applications in drug discovery and development.
References
-
Vertex AI Search Result[12] - This source was reviewed but did not contain specific protocols directly applicable to the target molecule's synthesis.
-
Vertex AI Search Result[13] - This review discusses general stereoselective synthesis methods for pyrrolidines, providing context on the importance of this class of compounds.
-
Vertex AI Search Result[14] - This article highlights the versatility of the pyrrolidine scaffold in drug discovery, reinforcing the significance of the target molecule's core structure.
-
Vertex AI Search Result[4] - Provides a synthetic method for a key intermediate, (R)-3-(Boc-amino)pyrrolidine, and discusses the introduction of a methyl group onto an amine.
-
Vertex AI Search Result[15] - A review from PMC on stereoselective synthesis methods for pyrrolidine-containing drugs.
-
Vertex AI Search Result - This commercial supplier link confirms the existence of a related compound but does not provide synthesis details.
-
Vertex AI Search Result[16] - This paper describes a photoenzymatic synthesis route for N-Boc-3-amino/hydroxy-pyrrolidine, highlighting the utility of these chiral building blocks.
-
Vertex AI Search Result[17] - Discusses the mechanism of reductive amination for synthesizing pyrrolidin-3-one type compounds.
-
Vertex AI Search Result[18] - Describes an enantioselective method for constructing pyrrolidines, providing general background on the importance of this heterocycle.
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
Vertex AI Search Result[19] - A patent describing the preparation of related pyrrolidinol compounds.
-
Vertex AI Search Result[20] - Commercial listing for a related benzyl-protected compound.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website. [Link]
-
Vertex AI Search Result[21] - Describes Boc deprotection using an ion-exchange resin.
-
Belghiche, K., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. [Link]
-
Vertex AI Search Result[22] - PubChem entry for a related compound, (R)-2-(1-methylpyrrolidin-2-yl)ethanol.
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
Vertex AI Search Result[23] - Patent describing processes for preparing chiral 2-methylpyrrolidine.
-
Vertex AI Search Result[24] - ResearchGate entry discussing C-H alkylation of N-Boc pyrrolidine.
-
Vertex AI Search Result[25] - Commercial listing for (R)-1-Boc-3-(aminomethyl)pyrrolidine.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Vertex AI Search Result[26] - Study on the flow synthesis of a related amino ethanol compound.
-
ResearchGate. (2018). Reductive amination of amines with formaldehyde?. [Link]
-
Vertex AI Search Result[27] - Review on chiral metabolomics, providing context on chiral separations.
-
PubChem. (n.d.). 2-(Methylamino)ethanol. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
Introduction
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a chiral amino alcohol containing a pyrrolidine scaffold. Such structures are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds and natural alkaloids. The pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to form key hydrogen bond interactions with biological targets.[1][2] The stereochemistry of the molecule, specifically the (R)-configuration at the 3-position of the pyrrolidine ring, is crucial as biological systems are chiral, and different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a comprehensive overview of the core physicochemical properties of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, offering both established data and predictive insights. Furthermore, it details robust experimental protocols for the determination of its key parameters, ensuring scientific integrity and reproducibility in a research and development setting.
Core Molecular and Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a drug candidate is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is not extensively published, we can consolidate its known identifiers and predict key parameters based on its structure.
Chemical Identity
-
IUPAC Name: 2-((3R)-1-methylpyrrolidin-3-yl)(methyl)amino)ethan-1-ol
-
CAS Number: 917357-86-9[3]
-
Molecular Formula: C₇H₁₆N₂O[3]
-
Synonyms: 2-[Methyl-(3R)-3-pyrrolidinylamino]-ethanol, 2-[methyl-[(3R)-pyrrolidin-3-yl]amino]ethanol[3]
Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
| Property | Value/Prediction | Source/Method |
| Molecular Weight | 144.22 g/mol | Calculated |
| pKa (Basicity) | Predicted pKa1 ~9-10 (pyrrolidine N), pKa2 ~10-11 (side-chain N) | Structural Analogy[4] |
| logP (Lipophilicity) | Predicted ~ -0.5 to 0.5 | Structural Analogy |
| Aqueous Solubility | Predicted to be high | Structural Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 4 | Calculated |
Scientific Rationale and Insights
-
pKa: The molecule possesses two basic nitrogen centers: the tertiary amine within the pyrrolidine ring and the tertiary amine in the side chain. The pyrrolidine nitrogen is expected to have a pKa in the range of typical cyclic amines (around 9-10). The side-chain tertiary amine's basicity will be slightly influenced by the presence of the hydroxyl group. Due to electrostatic repulsion, the second protonation will be less favorable, resulting in two distinct pKa values.[5] For precise determination, computational methods coupling density functional theory with a continuum solvent model can provide accurate pKa predictions for diamines, often with a mean absolute error of less than 0.5 pKa units.[6]
-
logP: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The presence of two amine groups and a hydroxyl group, all capable of hydrogen bonding with water, suggests that (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a hydrophilic molecule with a low or negative logP value. A structurally similar compound, (R)-2-(1-methylpyrrolidin-2-yl)ethanol, has a predicted XLogP3 of 0.5, indicating that our target molecule is likely to have a comparable, low lipophilicity.[7]
-
Solubility: The ability to form multiple hydrogen bonds with water suggests that this compound will be readily soluble in aqueous media. This is a favorable property for many drug delivery routes. The pyrrolidine motif is often incorporated into drug candidates to enhance aqueous solubility.[1]
Synthesis, Stability, and Impurity Profile
Plausible Synthetic Route
Caption: Plausible synthetic pathway for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
This proposed synthesis involves standard organic transformations. The choice of protecting groups for the pyrrolidine nitrogen would be a critical consideration to ensure selective alkylation.
Chemical Stability and Degradation
Pyrrolidine-containing compounds are generally stable under typical storage conditions. However, a potential metabolic liability of the pyrrolidine ring is its bio-activation to form reactive iminium ions and aminoaldehydes, which could have toxicological implications.[1] The stability of the molecule should be assessed under stressed conditions (e.g., varying pH, temperature, and in the presence of oxidative agents) during drug development. A study on the related compound 1-(2-hydroxyethyl)pyrrolidine showed that its stability was significantly reduced in the presence of high oxygen concentrations and iron.[8]
Potential Impurity Profile
Based on the plausible synthetic route, potential impurities could include:
-
Starting materials: Unreacted (R)-3-aminopyrrolidine derivatives or 2-haloethanol.
-
Di-alkylation products: The secondary amine of the pyrrolidine could potentially react with two molecules of the ethanol side-chain precursor.
-
Enantiomeric impurities: The presence of the (S)-enantiomer if the starting materials are not enantiomerically pure.
-
Reagents and by-products: Residual reagents from the reductive amination or alkylation steps.
Rigorous purification, typically by column chromatography or crystallization, and analytical characterization (e.g., by HPLC, NMR, and mass spectrometry) are essential to ensure the purity of the final compound.
Experimental Determination of Physicochemical Properties
For regulatory submission and in-depth characterization, experimentally determined physicochemical data is required. The following sections provide detailed, field-proven protocols for determining pKa and logP.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[9] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the analyte are equal.[7]
Protocol:
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M solution of hydrochloric acid (HCl) and a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength.[5]
-
Accurately weigh and dissolve a sample of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol to create a solution with a concentration of approximately 1 mM in a known volume of the 0.15 M KCl solution.[5]
-
-
Instrumentation Setup:
-
Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[5]
-
Place the analyte solution in a thermostatted vessel maintained at 25 °C and use a magnetic stirrer for continuous mixing.[10]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[5]
-
-
Titration Procedure:
-
Initially, add small increments of the standardized 0.1 M HCl solution to lower the pH to around 2.
-
Begin the titration by adding small, precise volumes (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The curve will show two inflection points corresponding to the two pKa values of the diamine.
-
The pKa values are determined from the midpoints of the buffer regions on the titration curve.[5]
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method (OECD Guideline 107)
Rationale: The shake-flask method is the "gold standard" for logP determination. It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, at equilibrium.[11] This method is outlined in the OECD Guidelines for the Testing of Chemicals, ensuring international acceptance of the data.[12]
Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by shaking them together for 24 hours and allowing the phases to separate.[13]
-
Similarly, pre-saturate the aqueous phase with n-octanol.
-
-
Sample Preparation:
-
Prepare a stock solution of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[13]
-
Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases. The phase volume ratio can be adjusted based on the expected lipophilicity of the compound.[14]
-
-
Partitioning:
-
Securely cap the vessel and shake it vigorously for a sufficient time to allow equilibrium to be reached (typically 1-2 hours).
-
Allow the vessel to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
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The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrolidine Derivatives
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique stereochemical and physicochemical properties, including its non-planar structure and ability to participate in hydrogen bonding, make it a versatile scaffold for the design of novel therapeutic agents.[2][3][4] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted pyrrolidine derivatives, with a focus on their applications in oncology, virology, and neuropharmacology. We delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the pyrrolidine scaffold in their therapeutic programs.
The Pyrrolidine Core: A Foundation for Pharmacological Diversity
The pyrrolidine nucleus is a recurring motif in a vast array of natural products, including many alkaloids, and is a key structural component in numerous FDA-approved drugs.[1][5][6] Its prevalence underscores its evolutionary selection as a stable and functionally versatile chemical scaffold. The sp3-hybridized carbon atoms of the saturated ring allow for a three-dimensional exploration of chemical space, a critical feature for achieving specific and high-affinity interactions with biological targets.[2][3] This inherent structural complexity, combined with the ease of introducing diverse substituents at multiple positions, has made the pyrrolidine ring a privileged structure in the design of molecules with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5]
The following diagram illustrates a general workflow for the discovery and evaluation of novel substituted pyrrolidine derivatives.
Caption: General workflow for the discovery and development of novel pyrrolidine-based drug candidates.
Major Biological Activities and Therapeutic Applications
The functional versatility of the pyrrolidine scaffold has been exploited to develop potent agents against a multitude of diseases. This section will explore some of the most significant and well-documented biological activities.
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[4][7] Many exhibit cytotoxic activity against a broad range of cancer cell lines.[1][5] For instance, certain pyrrolidine-based compounds function as antagonists of the chemokine receptor CXCR4, which is implicated in cancer metastasis.[1][5] One such derivative, containing pyridine, piperazine, and pyrimidine moieties alongside the pyrrolidine ring, demonstrated a strong binding affinity to the CXCR4 receptor (IC₅₀ = 79 nM) and was effective in a mouse cancer metastasis model.[1][5]
Other derivatives, such as those bearing a 3,4,5-trimethoxyphenyl (TMP) moiety, have also shown promising anticancer activity.[7] The TMP scaffold is a known pharmacophore in several biologically active compounds.[7]
Structure-Activity Relationship (SAR) Insights: The anticancer potency of pyrrolidine derivatives is highly dependent on the nature and position of the substituents.
-
Substitutions at N1, C3, and C5 have been shown to be critical for optimizing biological activity and target-specific interactions.[4]
-
Incorporation of aromatic and heteroaromatic rings , such as indole, can enhance cytotoxic effects. For example, pyrrolidine derivatives with an indole moiety at the R² position showed significant activity against A. baumannii, which can be extrapolated to explore similar structures for anticancer properties.[6]
-
Polyhydroxylated pyrrolidines (azasugars) act as mimics of the transition state of carbohydrate-processing enzymes and are emerging as attractive compounds for cancer treatment.[3]
Table 1: Selected Anticancer Pyrrolidine Derivatives and their Activity
| Compound Class | Target/Mechanism | Example Activity | Reference |
| CXCR4 Antagonists | Inhibition of cancer metastasis | IC₅₀ = 79 nM (binding affinity) | [1][5] |
| Spiro-pyrrolidine Alkaloids | Antiproliferative | Active against HCT116, PC-3, MV4-11 cell lines | [8] |
| Pyrrolidine-2-one derivatives | Cytotoxicity | Potent against A549 cells | [9] |
| Aegyptolidine A and B | Weak Cytotoxicity | Active against murine lymphoma (L5178Y) | [1][5] |
Antiviral Activity
The pyrrolidine scaffold is a key component in several antiviral drugs, particularly those targeting viral proteases and neuraminidases.[10][11] The development of pyrrolidine-based antivirals has been a significant area of research, predating the recent global health challenges.[10]
-
Protease Inhibitors: Many viruses, including coronaviruses, rely on a main protease (MPro) for the cleavage of polyproteins to produce mature, functional viral particles.[11] Novel pyrrolidine derivatives have been designed as potent inhibitors of MPro, making them attractive candidates for broad-spectrum antiviral therapies.[11]
-
Neuraminidase Inhibitors: A series of pyrrolidine derivatives synthesized from 4-hydroxy-L-proline have shown potent inhibitory activity against influenza A (H3N2) neuraminidase, with some compounds exhibiting IC₅₀ values comparable to oseltamivir.[8]
The antiviral potential of pyrrolidine-functionalized nucleoside analogs has also been explored, although their activity can be limited by poor cellular uptake and inefficient bioactivation.[12]
Neuroprotective Activity
Substituted pyrrolidines, particularly those of the racetam class containing a pyrrolidone ring, are widely used in the treatment of various neurological disorders.[10] More recent research has focused on developing novel derivatives with neuroprotective properties for conditions like ischemic stroke and Alzheimer's disease.[13][14]
-
Sodium Channel Blockers: A series of pyrrolidine derivatives were developed as potent Na⁺ channel blockers with low inhibitory action against hERG channels.[13] One lead compound showed remarkable neuroprotective activity in a rat model of transient middle cerebral artery occlusion, suggesting its potential as a treatment for ischemic stroke.[13]
-
Cognitive Enhancement: Novel pyrrolidine-2-one derivatives have been shown to be effective in treating the behavioral and biochemical changes brought on by scopolamine-induced learning and memory deficits in mice.[14] Their efficacy was comparable to the standard drug donepezil, indicating their potential for treating diseases associated with cognitive deficits like Alzheimer's.[14]
SAR Insights: For neuroprotective pyrrolidine derivatives, structure-activity relationship studies have been crucial. For the Na⁺ channel blockers, modifications to a pyrrolidine analogue led to the discovery of a potent and selective compound.[13] This highlights the importance of systematic structural modifications to optimize both efficacy and safety profiles.
Experimental Protocols for Biological Evaluation
The robust biological evaluation of novel chemical entities is paramount in drug discovery. This section provides validated, step-by-step protocols for assessing the anticancer, antiviral, and neuroprotective activities of substituted pyrrolidine derivatives.
In Vitro Anticancer Evaluation: MTT Cytotoxicity Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[15] This assay is a reliable and high-throughput method to determine the cytotoxic effects of novel compounds on cancer cell lines.[15]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, HCT116) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[16]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test pyrrolidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Treatment Incubation: Incubate the plate for the desired exposure time, typically 48 to 72 hours.[16]
-
MTT Addition: After incubation, add 10-28 µL of MTT solution (final concentration 0.45-2 mg/mL) to each well.[16][17]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[16][17]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Mix thoroughly to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
In Vitro Antiviral Evaluation: Plaque Reduction Assay
Causality: The plaque reduction assay is a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral agent.[18] Viruses that cause lysis of the host cells will create clear zones, or "plaques," in a confluent monolayer of cells. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral compound will interfere with the viral life cycle (e.g., attachment, replication, release), resulting in a reduction in the number or size of plaques.[19]
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for many viruses) in 6-well or 12-well plates.[18]
-
Virus Preparation: Prepare serial dilutions of the viral stock.
-
Compound Treatment: In a separate tube, incubate a known concentration of virus with various dilutions of the pyrrolidine derivative for 1 hour at 37°C. This allows the compound to interact with the virus before infection.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus/compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. The stain will color the living cells, leaving the plaques as clear, unstained areas.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ (50% effective concentration) can then be determined.
In Vivo Neuroprotection Model: Scopolamine-Induced Cognitive Impairment
Causality: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, particularly in learning and memory, in rodents.[14] This model is widely used to screen for compounds with potential therapeutic benefits for Alzheimer's disease and other cognitive disorders, as acetylcholine deficiency is a key pathogenic factor in these conditions.[14] The ability of a test compound to reverse or attenuate the scopolamine-induced deficits in behavioral tests, such as the Morris water maze, indicates its potential as a cognitive enhancer or neuroprotective agent.[14]
Protocol:
-
Animal Acclimatization: Acclimate male mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide the animals into several groups: a vehicle control group, a scopolamine-treated group, a positive control group (e.g., donepezil + scopolamine), and test groups (pyrrolidine derivative + scopolamine).
-
Drug Administration: Administer the test pyrrolidine derivative and the positive control drug (e.g., via oral gavage or intraperitoneal injection) for a specified period (e.g., 7-14 days).
-
Induction of Amnesia: On the days of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) approximately 30 minutes after the administration of the test compound to induce cognitive impairment.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 4-5 consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the escape latency (time to find the platform) and the path length using a video tracking system. A neuroprotective agent should reduce the escape latency over the training days, even in the presence of scopolamine.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. A successful compound will result in the mouse spending significantly more time in the target quadrant compared to the scopolamine-only group.
-
-
Biochemical Analysis: After the behavioral tests, euthanize the animals and collect brain tissue. Homogenize the brain tissue to measure key biochemical markers such as acetylcholinesterase (AChE) activity, lipid peroxidation (LPO), and levels of antioxidants like reduced glutathione (GSH).[14] A promising compound would be expected to inhibit AChE activity and reduce oxidative stress markers.[14]
Future Perspectives and Conclusion
The pyrrolidine scaffold continues to be a highly productive source of new drug candidates.[1] Its structural and chemical properties provide a robust framework for the development of targeted therapies with improved efficacy and safety profiles. Future research will likely focus on:
-
Multifunctional Derivatives: The development of single molecules that can modulate multiple targets is a promising strategy, especially for complex diseases like cancer and neurodegenerative disorders.[4] Pyrrolidine derivatives are well-suited for this approach.
-
Stereoselective Synthesis: As the biological activity of chiral molecules often resides in a single enantiomer, the development of more efficient stereoselective synthesis methods will be crucial for producing purer and more potent pyrrolidine-based drugs.[10]
-
Targeted Drug Delivery: Conjugating pyrrolidine-based drugs to targeting moieties could enhance their delivery to specific tissues or cells, thereby increasing their therapeutic index and reducing off-target side effects.
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(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth technical overview of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, a chiral amino alcohol of significant interest to researchers and professionals in drug discovery and development. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis, characterization, and potential applications, underpinned by authoritative scientific sources.
Core Compound Identity and Properties
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a versatile building block featuring a chiral pyrrolidine ring, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it a valuable synthon for the construction of more complex molecules with potential therapeutic applications.
Table 1: Chemical Identity of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
| Identifier | Value | Source |
| CAS Number | 917357-86-9 | [1] |
| Molecular Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.22 g/mol | Calculated |
| IUPAC Name | (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol | |
| Synonyms | 2-[methyl-[(3R)-pyrrolidin-3-yl]amino]ethanol | [1] |
Note: While some suppliers list the molecular weight as 0, this is an error. The calculated molecular weight based on the confirmed molecular formula is 144.22 g/mol .
Table 2: Physicochemical Properties of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
| Property | Value | Notes |
| Purity | ≥98% | As per available supplier information. |
| Appearance | Not specified | Typically expected to be a liquid or low-melting solid. |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified | Expected to be soluble in polar organic solvents. |
Further empirical determination of the physicochemical properties is recommended upon procurement of a sample.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a cornerstone in the design of novel therapeutics, found in numerous FDA-approved drugs.[2] Its prevalence stems from its ability to introduce three-dimensional complexity into a molecule, which is crucial for specific and high-affinity interactions with biological targets. The sp³-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of chemical space compared to flat, aromatic systems. This structural feature is often associated with improved solubility, metabolic stability, and reduced off-target effects.
The pyrrolidine motif is a key component in a wide array of pharmacologically active agents, including antivirals, anticancer agents, and central nervous system drugs.[3][4] The stereochemistry of the pyrrolidine ring, as in the (R)-configuration of the title compound, is often critical for biological activity, highlighting the importance of stereoselective synthesis.
Synthesis Strategies for Pyrrolidine Derivatives
A common and powerful method for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[2] This approach allows for the controlled introduction of various substituents onto the pyrrolidine ring.
A potential retrosynthetic analysis for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is outlined below.
Caption: Retrosynthetic analysis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
Proposed Synthetic Workflow:
-
Starting Material: A common starting point would be a commercially available, enantiomerically pure 3-aminopyrrolidine derivative, with the pyrrolidine nitrogen protected (e.g., with a Boc or Cbz group).
-
N-Methylation: The secondary amine at the 3-position can be selectively methylated. A common method is reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.
-
N-Alkylation with Ethanol Moiety: Following methylation, the protected pyrrolidine can be deprotected. The subsequent step would involve the alkylation of the secondary amine with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to introduce the ethanol side chain.
-
Purification: The final product would be purified using standard techniques such as column chromatography or distillation.
This proposed pathway is a logical approach based on established organic synthesis principles. The specific reaction conditions, including solvents, temperatures, and catalysts, would require experimental optimization.
Analytical Characterization
The structural confirmation of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol would rely on a combination of spectroscopic techniques.
Expected Analytical Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the methyl group, the methylene groups of the ethanol side chain, and the protons on the pyrrolidine ring. The chemical shifts and coupling constants would be crucial for confirming the connectivity.
-
¹³C NMR: Would display distinct signals for each of the seven carbon atoms in the molecule, providing further evidence of the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or chemical ionization (CI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 145.2.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
To confirm the enantiomeric purity of the (R)-isomer, analysis on a suitable chiral stationary phase would be necessary.
-
Potential Applications in Drug Discovery
Given the prevalence of the pyrrolidine scaffold in bioactive molecules, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol represents a valuable building block for the synthesis of novel drug candidates. The presence of both a secondary amine and a primary alcohol provides two points for further chemical modification, allowing for the creation of diverse chemical libraries.
The pyrrolidinylaminoethanol moiety can be found in compounds targeting a range of biological receptors and enzymes. For instance, derivatives of pyrrolidine have shown activity as psychotropic agents.[6] The specific stereochemistry and substitution pattern of this molecule could lead to compounds with novel pharmacological profiles.
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The Indispensable Role of Chiral Amino Alcohols in Modern Drug Discovery: A Technical Guide
Foreword: The Imperative of Chirality in Therapeutics
In the intricate landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, the ability to selectively synthesize a single, desired enantiomer of a drug candidate is not merely an academic exercise but a cornerstone of modern, safe, and effective drug development.[1][2] This guide delves into the pivotal role of a particularly versatile class of molecules in achieving this stereochemical control: chiral amino alcohols. These compounds, possessing both an amino and a hydroxyl group attached to a chiral scaffold, are not only crucial building blocks (synthons) for a multitude of active pharmaceutical ingredients (APIs) but also powerful catalysts and ligands that enable a host of stereoselective transformations.[3][4]
This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the multifaceted applications of chiral amino alcohols in drug discovery. We will dissect their synthesis, elucidate their mechanistic role in asymmetric catalysis, and showcase their incorporation into marketed therapeutics, all while providing actionable experimental protocols and comparative data to inform laboratory practice.
I. The Strategic Synthesis of Chiral Amino Alcohols: From Chiral Pool to Asymmetric Synthesis
The accessibility of enantiomerically pure amino alcohols is the bedrock of their utility. The synthetic strategies to obtain these compounds are diverse, each with its own merits and limitations, and the choice of route is often dictated by factors such as cost, scalability, and the desired stereochemical outcome.
Leveraging Nature's Bounty: The Chiral Pool Approach
One of the most direct and time-honored methods for preparing chiral amino alcohols is the utilization of the "chiral pool" – readily available, enantiomerically pure natural products.[3] α-Amino acids, being abundant and relatively inexpensive, are prime starting materials. The carboxylic acid functionality can be readily reduced to a primary alcohol, transferring the inherent chirality of the amino acid to the resulting 1,2-amino alcohol.[3][5]
-
Objective: To synthesize the chiral amino alcohol L-valinol from the corresponding α-amino acid, L-valine.
-
Materials:
-
L-Valine (1.0 mol, 117.1 g)
-
Lithium aluminum hydride (LiAlH₄) (1.0 mol, 38 g)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath
-
2-liter, three-necked, round-bottomed flask
-
Mechanical stirrer, condenser, and dropping funnel
-
-
Procedure:
-
A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a dropping funnel is charged with 38 g (1.0 mol) of lithium aluminum hydride and 1 L of anhydrous THF.
-
The suspension is stirred and cooled in an ice bath.
-
A solution of 117.1 g (1.0 mol) of L-valine in 500 mL of anhydrous THF is added dropwise at a rate that maintains a gentle reflux.
-
Following the addition, the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the cautious, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally, more water.
-
The granular precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield L-valinol.
-
-
Causality of Experimental Choices:
-
Anhydrous THF: LiAlH₄ is a highly reactive hydride reagent that reacts violently with protic solvents like water. Therefore, an anhydrous etheral solvent such as THF is essential for the reaction's safety and efficacy.
-
Ice Bath and Dropwise Addition: The reduction of carboxylic acids with LiAlH₄ is a highly exothermic reaction. Cooling the reaction mixture and adding the amino acid solution slowly helps to control the reaction temperature, preventing runaway reactions and potential side reactions.
-
Quenching Procedure: The specific sequence of adding water, aqueous NaOH, and then water (Fieser workup) is a standard and reliable method for safely destroying excess LiAlH₄ and precipitating the aluminum salts in a granular, easily filterable form.
-
The Power of Asymmetric Transformations
While the chiral pool is a valuable resource, its diversity is limited. To access a broader range of chiral amino alcohols, chemists turn to asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a reaction that would otherwise produce a racemic mixture.
A powerful strategy involves the asymmetric reduction of prochiral α-amino ketones. This approach is particularly attractive as it allows for the construction of the chiral amino alcohol core from simpler, achiral precursors. Ruthenium-catalyzed asymmetric transfer hydrogenation has emerged as a highly efficient and practical method for this transformation.[6] This method avoids the need for high-pressure hydrogenation equipment and often proceeds with excellent enantioselectivity.[6]
The Sharpless asymmetric aminohydroxylation allows for the direct conversion of olefins into chiral amino alcohols. This powerful reaction creates two new stereocenters with high levels of stereocontrol.
II. Chiral Amino Alcohols as Engines of Asymmetric Catalysis
Perhaps the most impactful application of chiral amino alcohols in drug discovery is their role as ligands in asymmetric catalysis.[4] By coordinating to a metal center, they create a chiral environment that biases the reaction pathway towards the formation of one enantiomer of the product.[4]
Enantioselective Addition of Organometallic Reagents to Carbonyls
A classic and widely studied application is the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.[4][7][8] Chiral amino alcohols, such as (-)-DAIB (3-exo-(dimethylamino)isoborneol), are highly effective catalysts for this transformation.
The causality behind the effectiveness of this system lies in the formation of a well-defined, chiral zinc-alkoxide complex.[4] This complex then coordinates with the incoming aldehyde, creating a rigid, diastereomeric transition state. The steric environment imposed by the chiral ligand dictates the facial selectivity of the ethyl group transfer, leading to the preferential formation of one enantiomer of the secondary alcohol product.
Asymmetric Transfer Hydrogenation
As mentioned earlier, ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful tool for the synthesis of chiral amino alcohols.[6] The chiral amino alcohol ligand plays a crucial role in this process, creating a chiral pocket around the ruthenium center that directs the hydride transfer to one face of the ketone substrate. This method is particularly valuable for its operational simplicity and its ability to achieve high enantioselectivities for a broad range of substrates.[6]
III. Chiral Amino Alcohols as Versatile Synthons in Drug Synthesis
Beyond their catalytic prowess, chiral amino alcohols are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[3] Their bifunctional nature allows for diverse chemical modifications, making them ideal starting points for the construction of complex molecular architectures.
Beta-Blockers
The chiral 1,2-amino alcohol motif is a key structural feature of many beta-blockers, a class of drugs used to manage cardiovascular conditions such as hypertension and angina.[3] For instance, the synthesis of (S)-propranolol, the active enantiomer, often involves the ring-opening of an epoxide with an amine, a reaction that establishes the crucial amino alcohol functionality with the correct stereochemistry.[9][10]
Antiviral Agents
Chiral amino alcohols are also integral to the synthesis of several antiviral drugs, particularly HIV protease inhibitors.[11] For example, the synthesis of Atazanavir, a potent HIV protease inhibitor, relies on a key chiral amino alcohol intermediate.[11] The specific stereochemistry of this intermediate is critical for its ability to bind effectively to the active site of the HIV protease enzyme.
Anticancer Drugs
The side chain of the blockbuster anticancer drug Paclitaxel (Taxol®) is a complex chiral amino alcohol derivative.[1] The enantioselective synthesis of this side chain is a critical step in the semi-synthesis of Taxol® and has been the subject of extensive research.[1][11] Biocatalytic methods, employing enzymes to carry out stereoselective reductions, have proven to be highly effective for producing the necessary chiral intermediates with high enantiomeric excess.[1][2]
IV. Data-Driven Insights: Comparative Performance in Asymmetric Catalysis
To provide a practical perspective, the following table summarizes the performance of various chiral amino alcohol ligands in the benchmark enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-DAIB | 2 | 97 | 98 |
| (1R,2S)-N-methylephedrine | 5 | 95 | 90 |
| (S)-diphenyl(pyrrolidin-2-yl)methanol | 1 | >99 | 97 |
Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
V. Future Perspectives and Conclusion
The applications of chiral amino alcohols in drug discovery continue to expand. The development of novel, more efficient catalysts and synthetic routes remains an active area of research.[12] Furthermore, their use in fragment-based ligand discovery (FBLD) is gaining traction, where small, chiral fragments containing the amino alcohol motif are used as starting points for the development of new drug candidates.[13][14]
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Enantioselective Synthesis of 3-Amino Pyrrolidines: A Technical Guide for Drug Discovery and Development
The 3-amino pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and serving as a versatile building block in drug discovery.[1][2] Its rigid, five-membered ring system, coupled with a chiral amino group, provides a unique three-dimensional architecture that facilitates precise interactions with biological targets.[3] The stereochemistry of the amino group is often critical for pharmacological activity, making the development of robust and efficient enantioselective synthetic methods a paramount objective for researchers in both academia and industry.[1][4]
This in-depth technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of 3-amino pyrrolidines. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices to empower researchers in the rational design and execution of their synthetic routes.
I. Organocatalytic Strategies: The Power of Asymmetric Aminocatalysis
Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a green and often complementary alternative to metal-based catalysis.[5][6] Proline and its derivatives have been particularly successful in catalyzing the enantioselective formation of 3-amino pyrrolidines, primarily through cascade reactions involving aza-Michael additions.[5][7]
A. Mechanistic Principle: Iminium and Enamine Catalysis
The efficacy of proline-based organocatalysts lies in their ability to activate substrates through the formation of transient chiral iminium ions or enamines. In the context of synthesizing 3-amino pyrrolidines, the key transformation is often an aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.
The general mechanism involves the reaction of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the enal, rendering it more susceptible to nucleophilic attack by an amine. The facial selectivity of this attack is dictated by the steric environment of the chiral catalyst, leading to the formation of a chiral enamine intermediate with high enantiomeric excess. Subsequent intramolecular cyclization and catalyst regeneration furnish the desired 3-amino pyrrolidine.
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The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a quintessential privileged scaffold in medicinal chemistry. Its prevalence in natural products and its integral role in a multitude of FDA-approved therapeutics underscore its significance in the design of novel bioactive agents. This guide provides a comprehensive technical overview of the pyrrolidine scaffold, delving into its stereochemically rich three-dimensional nature, diverse synthetic methodologies, and its profound impact on a wide array of therapeutic areas. We will explore the causality behind the selection of this scaffold in drug design, dissect key structure-activity relationships, and provide detailed experimental protocols for its synthesis and incorporation. Furthermore, this guide will illuminate the mechanisms of action of prominent pyrrolidine-containing drugs through detailed signaling pathway diagrams, offering a holistic resource for researchers, scientists, and drug development professionals dedicated to the advancement of innovative therapeutics.
The Pyrrolidine Motif: A Privileged Scaffold in Drug Design
The five-membered pyrrolidine ring is a recurring motif in a vast number of biologically active molecules, ranging from alkaloids to synthetic pharmaceuticals.[1][2][3] Its widespread adoption in drug discovery is not coincidental but is rooted in a combination of advantageous structural and physicochemical properties.
-
Three-Dimensionality and sp³-Hybridization: Unlike flat, aromatic systems, the saturated pyrrolidine ring possesses a puckered, non-planar conformation.[4][5] This inherent three-dimensionality, a consequence of its sp³-hybridized carbon atoms, allows for a more comprehensive exploration of the pharmacophore space, leading to enhanced interactions with the complex topographies of biological targets.[4][5]
-
Stereochemical Complexity: The pyrrolidine scaffold can harbor multiple stereogenic centers, giving rise to a rich diversity of stereoisomers. This stereochemical complexity is a powerful tool in the hands of medicinal chemists, as different stereoisomers can exhibit distinct biological profiles and potencies due to their differential binding to enantioselective protein targets.[4]
-
Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The introduction of a pyrrolidine moiety into a drug candidate can enhance aqueous solubility and modulate other critical physicochemical properties, such as lipophilicity and metabolic stability.[6][7]
-
Natural Product Precedent: The pyrrolidine scaffold is a common feature in a wide array of natural products, particularly alkaloids, which have long served as a source of inspiration for drug discovery.[1][4] This natural precedent validates the biological relevance of the pyrrolidine ring and provides a strong foundation for its use in the design of novel therapeutic agents.
Synthetic Strategies for Accessing the Pyrrolidine Core
The construction and functionalization of the pyrrolidine ring are central to the development of new chemical entities. A variety of synthetic methodologies have been developed to access this versatile scaffold, with the 1,3-dipolar cycloaddition of azomethine ylides standing out as a particularly powerful and widely employed strategy.
The [3+2] Cycloaddition of Azomethine Ylides: A Robust Approach
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient and atom-economical method for the stereocontrolled synthesis of substituted pyrrolidines.[5][7] Azomethine ylides, which are 1,3-dipoles, can be generated in situ from a variety of precursors, including α-amino acids and imino esters.
This protocol details the synthesis of a spiro[pyrrolidine-3,3'-oxindole] derivative, a scaffold with significant anticancer potential, via a silver-catalyzed 1,3-dipolar cycloaddition.
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
(E)-Chalcone (1.0 mmol)
-
Silver acetate (AgOAc) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Toluene, anhydrous (10 mL)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isatin (1.0 mmol), (E)-chalcone (1.0 mmol), silver acetate (0.1 mmol), and triphenylphosphine (0.2 mmol).
-
Add anhydrous toluene (10 mL) to the flask, and stir the mixture at room temperature for 10 minutes.
-
Add sarcosine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure spiro[pyrrolidine-3,3'-oxindole].
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the silver catalyst and other reaction components.
-
Anhydrous Solvent: Anhydrous toluene is used as the solvent to prevent the hydrolysis of the in situ generated azomethine ylide.
-
Silver Catalyst: Silver acetate, in combination with a phosphine ligand like triphenylphosphine, effectively catalyzes the 1,3-dipolar cycloaddition, often with high stereoselectivity.
-
Excess Sarcosine: A slight excess of the amino acid is used to ensure the complete conversion of the isatin to the azomethine ylide.
-
Column Chromatography: This purification technique is essential for separating the desired spirocyclic product from unreacted starting materials and any side products.
Other Synthetic Routes
While the 1,3-dipolar cycloaddition is a cornerstone, other methods are also employed for pyrrolidine synthesis, including:
-
Ring-closing metathesis: A powerful method for the formation of cyclic structures.
-
Intramolecular cyclization of amino alcohols and related precursors.
-
Functionalization of existing pyrrolidine rings, such as those derived from the chiral pool (e.g., L-proline).[6]
The Pyrrolidine Scaffold in Action: Therapeutic Applications and Mechanisms of Action
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These compounds have found applications as anticancer, antiviral, antidiabetic, and anti-inflammatory agents, among others.
Anticancer Activity
Numerous pyrrolidine-containing compounds have demonstrated potent anticancer activity through diverse mechanisms of action.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 (Breast) | 0.42 - 0.78 | [8] |
| Spiro[pyrrolidine-3,3'-oxindoles] | HT-29 (Colon) | 0.39 - 0.92 | [8] |
| Thiophen-containing Pyrrolidines | MCF-7 (Breast) | 17 - 28 | [8] |
| Thiophen-containing Pyrrolidines | HeLa (Cervical) | 19 - 30 | [8] |
| Tetrazolopyrrolidine-1,2,3-triazoles | HeLa (Cervical) | 0.32 - 1.80 | [7] |
Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its structure features a substituted pyrrolidine ring that contributes to its binding affinity and overall pharmacological profile.
Mechanism of Action: Dasatinib functions by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. In CML, the constitutively active BCR-ABL tyrosine kinase drives the proliferation of leukemia cells. Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell growth and survival.[5][9][10] This inhibition of multiple signaling pathways can lead to the rapid mobilization of cytotoxic lymphocytes, contributing to its therapeutic effect.[1][5]
Dasatinib's Inhibition of Pro-survival Signaling Pathways
Antidiabetic Activity
Pyrrolidine derivatives have emerged as a significant class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Linagliptin is an oral DPP-4 inhibitor that improves glycemic control in patients with type 2 diabetes. The pyrrolidine moiety is a key component of its structure, contributing to its potent and selective inhibition of the DPP-4 enzyme.
Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon secretion from α-cells. By inhibiting DPP-4, linagliptin increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[11][12][13][14]
Mechanism of Action of Linagliptin, a DPP-4 Inhibitor
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The systematic modification of the pyrrolidine scaffold and its substituents is a cornerstone of medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
Key SAR Insights for Pyrrolidine Derivatives:
-
Stereochemistry: The spatial orientation of substituents on the pyrrolidine ring is often critical for biological activity. For example, in many pyrrolidine-based enzyme inhibitors, a specific stereoisomer will exhibit significantly higher potency due to a more favorable fit within the enzyme's active site.
-
Substitution on the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is a common point of diversification. The nature of the substituent at this position can influence basicity, lipophilicity, and the ability to form key interactions with the biological target.
-
Substitution on the Carbon Skeleton: The introduction of various functional groups at different positions on the pyrrolidine ring can modulate the molecule's electronic properties, steric profile, and ability to engage in specific hydrogen bonding or hydrophobic interactions. For instance, in a series of anticancer spiro[pyrrolidine-3,3'-oxindoles], the nature of the substituent on the oxindole ring was found to significantly impact cytotoxicity.[8]
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its inherent three-dimensionality, stereochemical richness, and synthetic tractability make it an ideal framework for the design of novel therapeutics. Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic methods to access novel pyrrolidine derivatives. Furthermore, a deeper understanding of the intricate structure-activity relationships and mechanisms of action of pyrrolidine-containing compounds will pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles for a wide range of diseases. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs and advancing human health.
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. (2023-09-05). [Link]
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Key signal transduction pathways involved in Dasatinib and Sorafenib induced toxicity in cardiomyocytes. ResearchGate. [Link]
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Targeting UPR signaling pathway by dasatinib as a promising therapeutic approach in chronic myeloid leukemia. Daru Journal of Pharmaceutical Sciences. (2022-06-18). [Link]
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Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer. Frontiers in Pharmacology. (2022-11-29). [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. (2023-01-15). [Link]
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Mechanism of Action of Linagliptin. Pharmacy Freak. (2025-10-03). [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]
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What is the mechanism of Linagliptin?. Patsnap Synapse. (2024-07-17). [Link]
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Understanding Linagliptin Mechanism of Action. At Tianming Pharmaceutical. [Link]
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DPP-4 Inhibitor Linagliptin is Neuroprotective in Hyperglycemic Mice with Stroke via the AKT/mTOR Pathway and Anti-apoptotic Effects. Molecular Neurobiology. (2019-12-05). [Link]
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Pharmacology of Linagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. (2025-02-07). [Link]
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IC50 values for the most active pyrrolidines against human cervix... ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Characterization of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amino alcohol, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it details the experimental protocols necessary for acquiring high-quality spectra, ensuring scientific integrity and reproducibility.
Introduction
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a chiral molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active compounds. A thorough spectroscopic characterization is the cornerstone of its chemical identity and purity assessment. This guide will delve into the theoretical underpinnings of its spectral features, providing a predictive analysis to aid in the interpretation of experimentally acquired data.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple, often overlapping, signals. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| OH | Broad singlet | 1H | Chemical shift is concentration and solvent dependent. May exchange with D₂O. | |
| CH₂ (ethanol, adjacent to OH) | ~3.6 | Triplet | 2H | Coupled to the adjacent CH₂ group. |
| CH₂ (ethanol, adjacent to N) | ~2.7 | Triplet | 2H | Coupled to the adjacent CH₂ group. |
| N-CH₃ | ~2.4 | Singlet | 3H | A distinct singlet characteristic of a methyl group on a nitrogen atom. |
| Pyrrolidine CH (at C3) | Multiplet | 1H | Complex splitting due to coupling with adjacent CH₂ protons. | |
| Pyrrolidine CH₂ (at C2 and C5) | Multiplet | 4H | Diastereotopic protons may lead to complex splitting patterns. | |
| Pyrrolidine CH₂ (at C4) | Multiplet | 2H | Protons are diastereotopic, resulting in complex splitting. | |
| NH | Broad singlet | 1H | May be broad and its position can vary. May exchange with D₂O. |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| CH₂ (ethanol, adjacent to OH) | ~60 | The oxygen atom deshields this carbon, shifting it downfield. |
| CH₂ (ethanol, adjacent to N) | ~50-55 | The nitrogen atom also causes a downfield shift. |
| Pyrrolidine CH (at C3) | ~55-60 | The chiral center, with a significant downfield shift due to the attached nitrogen. |
| Pyrrolidine CH₂ (at C2 and C5) | ~45-50 | Carbons adjacent to the nitrogen atom. |
| Pyrrolidine CH₂ (at C4) | ~25-30 | The carbon furthest from the heteroatoms. |
| N-CH₃ | ~40 | A typical chemical shift for a methyl group attached to a nitrogen. |
Note: Predicted chemical shifts are based on analogous structures and established correlation tables.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (alcohol) | 3200-3600 | Broad, Strong | The broadness is due to hydrogen bonding. |
| N-H stretch (secondary amine) | 3300-3500 | Medium, may be broad | May be obscured by the O-H stretch. |
| C-H stretch (alkane) | 2850-3000 | Medium to Strong | Aliphatic C-H bonds. |
| C-N stretch | 1000-1250 | Medium | Characteristic of amines. |
| C-O stretch | 1050-1150 | Strong | Characteristic of alcohols. |
The presence of a broad band in the 3200-3600 cm⁻¹ region will be a key indicator of the hydroxyl and amino groups.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (Molecular Formula: C₇H₁₆N₂O), the expected molecular weight is approximately 144.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 144 would be expected, although it may be weak. Key fragmentation patterns would likely involve the loss of small, stable molecules or radicals:
-
Loss of a hydroxyl radical (•OH): [M - 17]⁺
-
Loss of a methyl radical (•CH₃): [M - 15]⁺
-
Alpha-cleavage adjacent to the nitrogen and oxygen atoms, leading to characteristic fragment ions. For instance, cleavage between the two carbons of the ethanol moiety would be common.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
-
IR Data Acquisition
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder.
-
-
Data Acquisition:
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands.
-
MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Choose an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). ESI is a softer ionization method and is more likely to show the molecular ion peak.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Processing:
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
-
Visualization of Key Structural Relationships
To better understand the connectivity and the origin of the spectroscopic signals, a diagram of the molecular structure is provided below.
Caption: Molecular structure of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
This guide provides a predictive framework for the spectroscopic analysis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. The successful characterization of this molecule will rely on the careful acquisition and interpretation of NMR, IR, and MS data, guided by the principles and predictions outlined herein.
References
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MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
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Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000149). Available at: [Link]
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The Royal Society of Chemistry. Supporting Information General All ¹H NMR, ¹³C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. Available at: [Link]
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PubChem. (R)-2-(1-methylpyrrolidin-2-yl)ethanol. Available at: [Link]
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Malaysian Journal of Science. SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Available at: [Link]
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A Theoretical and Computational Investigation of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol: A Whitepaper for Drug Discovery Professionals
Abstract
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a chiral amine of significant interest in medicinal chemistry due to its structural motifs commonly found in biologically active compounds. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, offering a roadmap for researchers and drug development professionals to elucidate its physicochemical properties, conformational landscape, and potential as a therapeutic agent. By integrating quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, this whitepaper outlines a self-validating system of protocols designed to accelerate the drug discovery process. Each section details the causality behind the proposed experimental choices, ensuring a narrative grounded in scientific integrity and field-proven insights.
Introduction: The Significance of Chiral Amines in Drug Development
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active molecules.[1][2] The stereochemistry of these compounds often dictates their pharmacological activity, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even detrimental. (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, with its stereogenic center at the 3-position of the pyrrolidine ring, presents a compelling case for in-depth computational analysis. Understanding the three-dimensional structure, electronic properties, and dynamic behavior of this specific enantiomer is paramount for its potential development as a drug candidate.
Computational chemistry offers a powerful and cost-effective approach to predict molecular properties and guide experimental design, thereby reducing the reliance on extensive and time-consuming laboratory work.[3][4] This guide will delineate a multi-faceted computational strategy to thoroughly characterize (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
Molecular Structure and Physicochemical Properties
A foundational step in the computational analysis of any molecule is the determination of its fundamental physicochemical properties. These parameters provide initial insights into the molecule's behavior in biological systems.
In Silico Prediction of Physicochemical Properties
A variety of computational tools can be employed to predict key descriptors for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. These descriptors are crucial for understanding its drug-like properties.
| Property | Predicted Value | Computational Method/Tool | Significance in Drug Discovery |
| Molecular Formula | C7H16N2O | - | Basic structural information.[5] |
| Molecular Weight | 144.22 g/mol | - | Influences absorption and distribution. |
| logP (Octanol-Water Partition Coefficient) | - | XLogP3, ALOGPS | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | - | Relates to drug transport and blood-brain barrier penetration. | |
| Number of Hydrogen Bond Donors | 2 | - | Influences binding affinity and solubility. |
| Number of Hydrogen Bond Acceptors | 3 | - | Influences binding affinity and solubility. |
| pKa | - | ACD/pKa DB, MarvinSketch | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
Note: Specific values for logP, TPSA, and pKa would be calculated using the cited software and presented here in a completed study.
Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity
Quantum mechanics-based calculations provide a detailed understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity.[6][7]
Geometry Optimization and Vibrational Analysis
The first step in quantum chemical analysis is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Initial Structure Generation: A 2D structure of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is drawn and converted to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
-
Geometry Optimization: The identified conformers are optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Causality: The choice of DFT with the B3LYP functional and 6-31G(d,p) basis set offers a good balance between accuracy and computational cost for organic molecules of this size. The vibrational analysis is a critical self-validation step to ensure the stability of the calculated structure.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential.
Protocol:
-
Generate the MEP surface for the optimized geometry of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
-
Analyze the map to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions.
Causality: The MEP is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for drug-receptor binding.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.
Protocol:
-
Calculate the energies and visualize the spatial distribution of the HOMO and LUMO for the optimized structure.
-
Determine the HOMO-LUMO energy gap, which is an indicator of chemical stability.
Causality: A smaller HOMO-LUMO gap suggests higher reactivity, which can be important for understanding metabolic stability and potential toxicities.
Caption: Quantum Chemistry Workflow for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
Molecular Dynamics Simulations: Exploring Conformational Dynamics and Solvation
While quantum chemistry provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time.[8][9][10]
Solvated System Preparation
To simulate a biologically relevant environment, the molecule must be solvated in a water box.
Protocol:
-
Place the optimized structure of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol in the center of a cubic or dodecahedral simulation box.
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).
-
Add counter-ions to neutralize the system if the molecule is charged at the simulated pH.
Causality: Explicit solvent models are crucial for accurately capturing the effects of hydration on the molecule's conformation and interactions.
Simulation Protocol
The MD simulation is performed in several stages to ensure stability and proper sampling of the conformational space.
Protocol:
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the solute. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) without restraints to collect trajectory data.
Causality: A staged equilibration process prevents instabilities in the simulation. The length of the production run is critical for ensuring adequate sampling of the molecule's conformational landscape.
Trajectory Analysis
The output of the MD simulation is a trajectory file containing the coordinates of all atoms at each time step.
Analysis Techniques:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
-
Radial Distribution Function (RDF): To analyze the solvation shell around specific atoms or functional groups.
-
Hydrogen Bond Analysis: To quantify the formation and lifetime of intramolecular and intermolecular hydrogen bonds.
Caption: Molecular Dynamics Simulation Workflow.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Biological Activity
QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[11][12][13][14] While a full QSAR study requires a dataset of molecules with known activities, we can outline the process for future application once such data is available.
Descriptor Calculation
A wide range of molecular descriptors can be calculated to numerically represent the chemical structure. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).[11]
Model Development and Validation
Protocol:
-
Data Set Preparation: Compile a dataset of molecules structurally related to (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol with experimentally determined biological activities.
-
Descriptor Calculation: Calculate a diverse set of molecular descriptors for all molecules in the dataset.
-
Feature Selection: Employ statistical methods to select the most relevant descriptors that correlate with biological activity.
-
Model Building: Use machine learning algorithms (e.g., multiple linear regression, support vector machines, or neural networks) to build the QSAR model.[12]
-
Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external validation sets to assess its predictive power and robustness.[14]
Causality: Rigorous validation is essential to ensure that the QSAR model is not overfitted and can make accurate predictions for new, untested compounds.[15]
Experimental Validation: Bridging the Computational-Experimental Gap
Computational predictions must be validated by experimental data to ensure their accuracy and reliability.[15][16][17]
Proposed Experiments:
-
Spectroscopic Analysis: Obtain experimental IR and NMR spectra of synthesized (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol and compare them to the computationally predicted spectra.
-
X-ray Crystallography: If a crystalline form can be obtained, single-crystal X-ray diffraction can provide the definitive 3D structure for comparison with the optimized geometry.
-
In Vitro Assays: Once a biological target is hypothesized, in vitro binding or functional assays can be performed to determine the biological activity, which can then be used to develop and validate QSAR models.
Conclusion and Future Directions
This whitepaper has presented a comprehensive theoretical and computational framework for the in-depth study of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. By systematically applying quantum chemical calculations, molecular dynamics simulations, and QSAR modeling principles, researchers can gain a profound understanding of this molecule's properties and potential as a therapeutic agent. The integration of these computational approaches with experimental validation provides a robust and efficient pathway for accelerating drug discovery and development. Future work should focus on applying this framework to a library of related compounds to build predictive QSAR models and to investigate the interactions of this molecule with specific biological targets through molecular docking and more extensive MD simulations.
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- Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. (n.d.). PubMed Central.
- Ethanol, 2-[(n-methyl-n-purin-2-yl)amino]-. (n.d.). NIST WebBook.
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- Experimental and computational investigation of 3,5-di-tert-butyl-2-(((3-((2-morpholinoethyl)(pyridin-2-ylmethyl) amino)propyl)imino) methyl)phenol and related reduced form as an inhibitor for C-steel. (n.d.). ResearchGate.
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Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
For: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a chiral molecule featuring a substituted pyrrolidine ring, a common scaffold in many biologically active compounds and pharmaceuticals.[1][2] The stereochemistry at the C3 position of the pyrrolidine ring is crucial for its biological activity, making enantioselective synthesis a critical aspect of its preparation. This document provides a detailed protocol for the synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, starting from a commercially available chiral precursor. The synthetic strategy employs a reductive amination approach, a robust and widely used method for the formation of C-N bonds.[3][4][5]
Overall Synthetic Strategy
The synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol can be efficiently achieved through a multi-step process starting from (R)-3-aminopyrrolidine dihydrochloride. The key transformations involve the protection of the pyrrolidine nitrogen, introduction of the methyl group on the 3-amino substituent, and subsequent reaction with ethylene oxide to form the ethanolamine side chain. An alternative final step involves reductive amination with a protected 2-hydroxyacetaldehyde derivative followed by deprotection. This protocol will focus on a sequence involving initial protection, N-methylation, and subsequent elaboration of the side chain.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a straightforward approach to the target molecule. The final ethanolamine moiety can be installed by reacting the N-methylated pyrrolidine derivative with a suitable two-carbon electrophile. The chiral center originates from the starting material, (R)-3-aminopyrrolidine.
Caption: Retrosynthetic analysis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
Experimental Protocols
This section details the step-by-step methodology for the synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
Part 1: Synthesis of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate
This initial step involves the protection of the pyrrolidine nitrogen of the commercially available (R)-3-aminopyrrolidine dihydrochloride. The Boc (tert-butyloxycarbonyl) protecting group is chosen for its stability under various reaction conditions and its ease of removal under acidic conditions.
Reaction Scheme:
(R)-3-aminopyrrolidine dihydrochloride + Di-tert-butyl dicarbonate (Boc)₂O → (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (R)-3-aminopyrrolidine dihydrochloride | 159.06 | 10.0 g | 62.9 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 15.1 g | 69.2 |
| Triethylamine (TEA) | 101.19 | 19.1 mL | 138.4 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated aqueous NaHCO₃ solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Suspend (R)-3-aminopyrrolidine dihydrochloride (10.0 g, 62.9 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (19.1 mL, 138.4 mmol) to the suspension. Stir for 15 minutes to neutralize the hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (15.1 g, 69.2 mmol) in dichloromethane (50 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate as a colorless oil.
Rationale: The Boc group is introduced to protect the more nucleophilic secondary amine of the pyrrolidine ring, allowing for selective functionalization of the primary amino group at the C3 position in the subsequent steps. Triethylamine is used as a base to deprotonate the ammonium salts.
Part 2: Synthesis of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
This step involves the selective N-methylation of the primary amino group. A reductive amination approach using formaldehyde followed by reduction is a common and effective method.[2]
Reaction Scheme:
(R)-tert-butyl 3-aminopyrrolidine-1-carboxylate + Formaldehyde → Imine intermediate Imine intermediate + Sodium triacetoxyborohydride (STAB) → (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate | 186.25 | 10.0 g | 53.7 |
| Formaldehyde (37% in H₂O) | 30.03 | 4.8 mL | 59.1 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 17.1 g | 80.6 |
| 1,2-Dichloroethane (DCE) | - | 200 mL | - |
| Acetic Acid | 60.05 | 3.1 mL | 53.7 |
| Saturated aqueous NaHCO₃ solution | - | 150 mL | - |
| Brine | - | 150 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Dissolve (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (10.0 g, 53.7 mmol) in 1,2-dichloroethane (200 mL) in a 500 mL round-bottom flask.
-
Add formaldehyde (4.8 mL, 59.1 mmol) and acetic acid (3.1 mL, 53.7 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (17.1 g, 80.6 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (150 mL).
-
Separate the organic layer and wash it with brine (150 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.
Rationale: Reductive amination is a mild and efficient method for N-methylation. Acetic acid catalyzes the formation of the iminium ion intermediate, which is then selectively reduced by the mild reducing agent sodium triacetoxyborohydride.
Part 3: Synthesis of (R)-2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)ethanol
The ethanolamine side chain is introduced in this step by reacting the secondary amine with 2-bromoethanol.
Reaction Scheme:
(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate + 2-Bromoethanol → (R)-2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)ethanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | 200.28 | 10.0 g | 49.9 |
| 2-Bromoethanol | 124.97 | 4.6 mL | 64.9 |
| Potassium carbonate (K₂CO₃) | 138.21 | 10.3 g | 74.9 |
| Acetonitrile (MeCN) | - | 200 mL | - |
| Water | - | 100 mL | - |
| Ethyl acetate (EtOAc) | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
To a solution of (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (10.0 g, 49.9 mmol) in acetonitrile (200 mL), add potassium carbonate (10.3 g, 74.9 mmol) and 2-bromoethanol (4.6 mL, 64.9 mmol).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography to obtain (R)-2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)ethanol.
Rationale: This is a standard N-alkylation reaction where the secondary amine acts as a nucleophile. Potassium carbonate is used as a base to neutralize the HBr formed during the reaction.
Part 4: Synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
The final step is the deprotection of the Boc group to yield the target compound.
Reaction Scheme:
(R)-2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)ethanol + Trifluoroacetic acid (TFA) → (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (R)-2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)ethanol | 244.34 | 10.0 g | 40.9 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 15.7 mL | 204.5 |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Dichloromethane (DCM) | - | 150 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Dissolve (R)-2-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)ethanol (10.0 g, 40.9 mmol) in dichloromethane (100 mL) and cool to 0 °C.
-
Add trifluoroacetic acid (15.7 mL, 204.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a strong base (e.g., NaOH).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc protecting group. The resulting trifluoroacetate salt of the product is then neutralized to obtain the free amine.
Synthetic Workflow Visualization
Caption: Overall synthetic workflow for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
Characterization
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product and confirm the retention of stereochemistry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules.
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. By following the described procedures, researchers can successfully synthesize this chiral molecule in good yield and high purity. The methods employed are standard and scalable, making this protocol suitable for both laboratory-scale synthesis and potential scale-up for drug development purposes.
References
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
- Norton Matos, M. R. P., Afonso, C. A. M., & Batey, R. A. (2001). Synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives. Tetrahedron Letters, 42(40), 7007–7010.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]
-
3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine. (2008). PubMed. Retrieved from [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). National Institutes of Health. Retrieved from [Link]
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2017). National Institutes of Health. Retrieved from [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). National Institutes of Health. Retrieved from [Link]
- CN110590706B - Preparation method of N-methylpyrrolidine. (n.d.). Google Patents.
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2018). ResearchGate. Retrieved from [Link]
-
GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. (2020). VAST JOURNALS SYSTEM. Retrieved from [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. Retrieved from [Link]
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (2010). ResearchGate. Retrieved from [Link]
-
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. (2003). PubMed. Retrieved from [Link]
-
(PDF) Green Organic Synthesis of N-Methylpyrrolidine. (2020). ResearchGate. Retrieved from [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers. Retrieved from [Link]
-
Synthesis of chiral amino-alcohols. (2020). ResearchGate. Retrieved from [Link]
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (2019). Royal Society of Chemistry. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Asymmetric Cycloaddition with Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Pyrrolidines and Their Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The stereochemistry of these molecules is often critical to their therapeutic efficacy, making the development of enantioselective synthetic methods a paramount objective in modern organic chemistry.[3] Among the most powerful strategies for constructing these chiral heterocycles is the palladium-catalyzed asymmetric cycloaddition. This approach offers a convergent and atom-economical route to highly functionalized pyrrolidines with excellent control over stereochemistry.[4][5]
This application note provides a comprehensive guide to the experimental setup for palladium-catalyzed asymmetric cycloadditions, with a particular focus on reactions involving pyrrolidine-based ligands or leading to pyrrolidine products. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and provide insights into the critical parameters that govern the success of these reactions.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) precursor with an imine is a classic and highly effective method for pyrrolidine synthesis.[4][6] The catalytic cycle, as elucidated through extensive mechanistic studies, provides a framework for understanding the key factors influencing the reaction's outcome.
The reaction is believed to initiate with the oxidative addition of a Pd(0) complex to the TMM precursor, typically an allylic acetate, to form a π-allylpalladium(II) intermediate. In the presence of a suitable activator, such as a halide or acetate anion, a desilylation event occurs to generate the key zwitterionic Pd-TMM intermediate. This highly reactive species then undergoes a nucleophilic addition to the electrophilic imine. The subsequent collapse of the resulting intermediate, via intramolecular attack of the nitrogen nucleophile onto the π-allylpalladium moiety, furnishes the desired pyrrolidine product and regenerates the Pd(0) catalyst, thus closing the catalytic cycle.[4]
The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the palladium center. Chiral phosphoramidite ligands, particularly those derived from pyrrolidine, have proven to be highly effective in inducing high levels of asymmetry.[4] The ligand's steric and electronic properties create a chiral pocket around the palladium atom, which directs the facial selectivity of the TMM intermediate's attack on the imine.
Figure 1: A simplified representation of the catalytic cycle for the palladium-catalyzed [3+2] cycloaddition of a TMM precursor with an imine.
Experimental Design and Key Parameters
The success of a palladium-catalyzed asymmetric cycloaddition hinges on the careful selection and control of several experimental parameters. The interplay between these factors determines the reaction's yield, diastereoselectivity, and enantioselectivity.
1. Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and its chloroform adduct are commonly used as stable and reliable Pd(0) sources.[7] These precursors are readily activated under the reaction conditions to generate the catalytically active Pd(0) species.
2. Chiral Ligand: The choice of the chiral ligand is paramount for achieving high enantioselectivity. A wide array of chiral phosphine and phosphoramidite ligands have been developed for this purpose. For the synthesis of chiral pyrrolidines, pyrrolidine-based phosphoramidites have demonstrated exceptional performance.[4] The optimal ligand-to-palladium ratio typically ranges from 1:1 to 2:1, and this should be empirically determined for each specific reaction.
3. TMM Precursor: 2-(Trimethylsilyl)methyl-2-propen-1-yl acetate is a widely used and commercially available TMM precursor. Its stability and reactivity profile make it suitable for a broad range of substrates.
4. Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM) are commonly employed. Toluene is often the solvent of choice due to its ability to dissolve the reactants and catalyst system effectively.[4]
5. Temperature: The reaction temperature is a critical parameter that needs to be optimized. While some reactions proceed efficiently at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and reduced enantioselectivity.
6. Additives: In some cases, the addition of a co-catalyst or an additive can be beneficial. For instance, the use of a Lewis acid can enhance the electrophilicity of the imine, thereby accelerating the reaction. The presence of a halide source can also facilitate the desilylation step.
Detailed Experimental Protocol: Asymmetric [3+2] Cycloaddition of a TMM Precursor with an N-Boc Imine
This protocol is adapted from the work of Trost and Silverman and provides a general procedure for the enantioselective synthesis of a pyrrolidine derivative.[4]
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral phosphoramidite ligand (e.g., a pyrrolidine-based ligand)
-
2-(Trimethylsilyl)methyl-2-propen-1-yl acetate (TMM precursor)
-
N-Boc protected imine
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
Experimental Workflow:
Figure 2: A step-by-step workflow for the palladium-catalyzed asymmetric [3+2] cycloaddition.
Step-by-Step Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere of argon, add palladium(II) acetate (0.025 mmol, 1.0 equiv) and the chiral phosphoramidite ligand (0.055 mmol, 2.2 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous toluene (1.0 mL) is added, and the resulting solution is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the pre-formed catalyst solution, add the N-Boc imine (0.5 mmol, 20 equiv).
-
The TMM precursor (0.8 mmol, 32 equiv) is then added dropwise via syringe.
-
The reaction mixture is stirred at the optimized temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral pyrrolidine.
Data Interpretation and Troubleshooting
Expected Results:
The palladium-catalyzed asymmetric [3+2] cycloaddition is capable of producing pyrrolidines in high yields with excellent enantioselectivities. The table below summarizes representative data from the literature for the reaction of various N-Boc imines with a TMM precursor.[4]
| Entry | Imine Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 96 |
| 2 | 4-Methoxyphenyl | 92 | 97 |
| 3 | 4-Chlorophenyl | 98 | 95 |
| 4 | 2-Naphthyl | 91 | 98 |
| 5 | Cyclohexyl | 85 | 92 |
Table 1: Representative yields and enantioselectivities for the palladium-catalyzed asymmetric [3+2] cycloaddition of N-Boc imines. Data sourced from Trost, B. M.; Silverman, S. M. J. Am. Chem. Soc.2012 , 134, 4941-4954.[4]
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Incomplete reaction, catalyst deactivation, or substrate decomposition.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Optimize the reaction temperature and time. Consider using a different palladium precursor or ligand.
-
-
Low Enantioselectivity:
-
Cause: Impure or racemic ligand, incorrect ligand-to-metal ratio, or inappropriate reaction temperature.
-
Solution: Verify the enantiopurity of the chiral ligand. Screen different ligand-to-palladium ratios. Optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity.
-
-
Formation of Side Products:
-
Cause: Competing reaction pathways, such as dimerization of the TMM precursor or decomposition of the imine.
-
Solution: Adjust the reaction concentration and the rate of addition of the TMM precursor. Ensure the imine is of high purity.
-
Conclusion
The palladium-catalyzed asymmetric cycloaddition is a powerful and versatile tool for the synthesis of enantioenriched pyrrolidines. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is crucial for achieving high yields and selectivities. The protocols and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of complex chiral molecules for applications in drug discovery and development.
References
-
McDonald, R. I.; Liu, G.; Stahl, S. S. Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Org. Lett.2011 , 13, 4542-4545. [Link]
-
Trost, B. M.; Silverman, S. M. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. J. Am. Chem. Soc.2012 , 134, 4941-4954. [Link]
-
Conti, P.; et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules2022 , 27, 5863. [Link]
-
Trost, B. M.; Silverman, S. M. ChemInform Abstract: Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. ChemInform2012 , 43. [Link]
-
Kljajic, M.; Schlatzer, T.; Breinbauer, R. Synthesis of 2-Pyrrolidinones by Palladium-Catalyzed [3+2] Cycloaddition of Isocyanates. ResearchGate2012 . [Link]
-
Trost, B. M.; Stivala, C. E. Regio- and enantioselective synthesis of pyrrolidines bearing a quaternary center by palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethanes. Org. Biomol. Chem.2011 , 9, 540-552. [Link]
-
Wang, Z., et al. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chem. Sci., 2023 , 14, 111-117. [Link]
-
Kim, H., et al. Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon. Org. Chem. Front., 2022 , 9, 399-404. [Link]
-
Breinbauer, R., et al. Palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary carbon stereocenter. Chem. Commun., 2011 , 47, 12161-12163. [Link]
-
Al-Zoubi, R. M. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chem. Commun., 2019 , 55, 11979-11991. [Link]
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S. Brogi, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals2021 , 14, 263. [Link]
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Behenna, D. C.; Stoltz, B. M. Asymmetric Cycloadditions of Palladium-Polarized Aza-o-xylylenes. J. Am. Chem. Soc.2004 , 126, 15044-15045. [Link]
-
Liao, Y., et al. Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catal.2017 , 7, 3849-3854. [Link]
-
Li, Z., et al. Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones. Org. Biomol. Chem., 2023 , 21, 5484-5488. [Link]
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Behenna, D. C.; Stoltz, B. M. Asymmetric Cycloadditions of Palladium-Polarized Aza-o-xylylenes. J. Am. Chem. Soc.2004 , 126, 15044-15045. [Link]
-
Li, Q., et al. Ligand-Controlled, Palladium-Catalyzed Asymmetric [4+4] and [2+4] Cycloadditions. Org. Lett.2021 , 23, 2231-2236. [Link]
-
Li, Q., et al. Ligand-Controlled, Palladium-Catalyzed Asymmetric [4+4] and [2+4] Cycloadditions. Org. Lett.2021 , 23, 2231-2236. [Link]
-
Zhang, Z., et al. Asymmetric higher-order [10 + n] cycloadditions of palladium-containing 10π-cycloaddends. Chem. Sci., 2021 , 12, 6049-6054. [Link]
-
Trost, B. M. Forging Odd-Membered Rings: Palladium-Catalyzed Asymmetric Cycloadditions of Trimethylenemethane. Acc. Chem. Res.2020 , 53, 1595-1608. [Link]
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Application Note: (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol as a Key Chiral Building Block for the Synthesis of Novel Kinase Inhibitor Scaffolds
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, process development, and oncology.
Abstract: Chiral amino alcohols are a cornerstone of modern pharmaceutical development, providing the structural backbone for a multitude of therapeutic agents where stereochemistry is critical for biological activity.[1][2] This application note details the strategic utility of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (CAS No: 917357-86-9), a versatile bifunctional synthon, in the synthesis of pharmaceutical intermediates.[3] We present a comprehensive, field-proven protocol for its application in the synthesis of a novel thieno[3,2-d]pyrimidine intermediate, a privileged scaffold in the design of targeted kinase inhibitors.[4] This guide provides not only a step-by-step methodology but also the underlying scientific rationale for experimental choices, robust quality control procedures, and insights into downstream applications, embodying the principles of expertise, authoritativeness, and trustworthiness.
Part 1: Strategic Importance of the Chiral Synthon
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a high-value building block due to its unique combination of structural features, which are highly sought after in drug design. The five-membered pyrrolidine ring is a common motif in more than 20 FDA-approved drugs, valued for its ability to introduce three-dimensional character into otherwise flat molecules, which can enhance binding affinity and improve pharmacokinetic properties.[5][6]
Key Molecular Attributes:
-
(R)-Stereocenter: The defined stereochemistry at the C3 position of the pyrrolidine ring is fundamental. Biological targets, such as the ATP-binding pocket of kinases, are chiral environments. The specific (R)-configuration allows for precise, enantioselective interactions, which is often the basis for a drug's efficacy and safety profile.[1][2]
-
Nucleophilic Secondary Amine: The exocyclic methylamino group is a potent nucleophile, ideal for participating in crucial bond-forming reactions, most notably nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic cores.
-
Primary Alcohol: The ethanol moiety provides a secondary reactive handle. This hydroxyl group can be used for subsequent functionalization, allowing for the introduction of water-solubilizing groups or vectors for probing further interactions within a target's binding site.[7]
-
Tertiary Amine: The endocyclic nitrogen of the pyrrolidine ring can be a key pharmacophoric feature, often involved in hydrogen bonding or salt-bridge formation.
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The Strategic Incorporation of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol and its Analogs in the Synthesis of Advanced Bioactive Molecules
Introduction: The Role of Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the use of chiral building blocks is not merely a preference but a fundamental necessity for the development of potent and selective therapeutic agents. The three-dimensional architecture of a drug molecule dictates its interaction with biological targets, and thus, precise stereochemical control is paramount. Among the vast arsenal of chiral synthons, cyclic amino alcohols, particularly those bearing a pyrrolidine or piperidine core, have emerged as privileged scaffolds. Their inherent conformational rigidity, combined with the presence of key functional groups, makes them ideal for constructing molecules that can effectively navigate the intricate binding pockets of enzymes and receptors.
This technical guide delves into the application of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol and its structural analogs in the synthesis of bioactive molecules. While specific, publicly available data on the direct use of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is limited, the principles of its application can be effectively illustrated through the well-documented synthesis of potent therapeutics that utilize structurally related chiral building blocks. A prime example is the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, which incorporates a chiral piperidine moiety, a close structural relative of the pyrrolidine scaffold. Through a detailed examination of such syntheses, we can extrapolate the strategic advantages and practical considerations of employing chiral cyclic amino alcohols in drug development. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and the underlying scientific rationale for leveraging these valuable chiral building blocks.
The Significance of the Chiral Pyrrolidine/Piperidine Amino Alcohol Motif
The pyrrolidine and piperidine ring systems are ubiquitous in a vast number of natural products and synthetic drugs. When functionalized with an amino alcohol side chain at a defined stereocenter, these scaffolds offer several key advantages:
-
Stereochemical Control: The rigid ring structure locks the substituents in well-defined spatial orientations, which is crucial for selective binding to chiral biological targets.
-
Hydrogen Bonding Capabilities: The hydroxyl and amino groups serve as excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein residues.
-
Modulation of Physicochemical Properties: The presence of the amino and hydroxyl groups can be leveraged to fine-tune solubility, lipophilicity, and other pharmacokinetic properties of the final drug molecule.
-
Versatile Synthetic Handles: These functional groups provide convenient points for further chemical modification and elaboration of the molecular structure.
Case Study: The Synthesis of Niraparib, a Potent PARP Inhibitor
Niraparib (marketed as Zejula) is a highly potent and selective inhibitor of PARP enzymes, which play a critical role in DNA repair.[1][2] It is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer, particularly in patients with BRCA mutations. The chemical structure of Niraparib, 2-[4-((3S)-3-piperidinyl)phenyl]-2H-indazole-7-carboxamide, features a chiral (S)-piperidine ring, which is essential for its high-affinity binding to the PARP active site.[3] The synthesis of Niraparib provides an excellent case study to understand the practical application of chiral cyclic amine building blocks.
Mechanism of Action of PARP Inhibitors
PARP enzymes are crucial for a DNA repair pathway known as base excision repair (BER). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient. Inhibition of PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, ultimately resulting in cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.[4]
Caption: Mechanism of action of PARP inhibitors like Niraparib.
Synthetic Strategy for Niraparib Incorporating a Chiral Piperidine Precursor
The synthesis of Niraparib can be accomplished through various routes, with a key step being the introduction of the chiral (S)-3-aminopiperidine moiety. Below is a generalized synthetic workflow based on published patent literature.[3][5]
Caption: Generalized synthetic workflow for Niraparib.
Detailed Protocols for Key Synthetic Transformations
The following protocols are illustrative examples of the types of reactions involved in the synthesis of molecules like Niraparib and are based on established chemical principles. Researchers should consult specific patents and publications for detailed experimental conditions.
Protocol 1: Buchwald-Hartwig Amination for Coupling of the Indazole Core and Chiral Piperidine
This protocol describes a crucial C-N bond-forming reaction to couple the heterocyclic core with the chiral amine.
Materials:
-
2-(4-bromophenyl)-2H-indazole-7-carboxamide (1 equivalent)
-
(S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 2-(4-bromophenyl)-2H-indazole-7-carboxamide, (S)-tert-butyl 3-aminopiperidine-1-carboxylate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected Niraparib precursor.
Protocol 2: Deprotection of the Piperidine Nitrogen
This protocol describes the removal of the Boc protecting group to liberate the secondary amine of the piperidine ring.
Materials:
-
Boc-protected Niraparib precursor (1 equivalent)
-
Strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane)
-
Solvent (e.g., Dichloromethane (DCM) for TFA, or dioxane)
Procedure:
-
Dissolve the Boc-protected precursor in the appropriate solvent.
-
Cool the solution in an ice bath.
-
Slowly add the strong acid.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by crystallization or precipitation to yield the deprotected intermediate as a salt.
Quantitative Data on Bioactivity
The use of the correct enantiomer of the chiral building block is critical for the biological activity of the final molecule. In the case of PARP inhibitors, this is reflected in their inhibitory concentrations (IC50).
| Compound | Target | IC50 (nM) | Reference |
| Niraparib | PARP-1 | 3.8 | [2] |
| Niraparib | PARP-2 | 2.1 | [2] |
| Olaparib | PARP-1 | 34 | [6] |
This table illustrates the high potency of Niraparib, a result of its optimized structure including the chiral piperidine moiety.
Broader Applications and Future Perspectives
The principles demonstrated in the synthesis of Niraparib are broadly applicable to the development of other bioactive molecules. Chiral pyrrolidine and piperidine amino alcohols are key components in a variety of therapeutic agents, including:
-
DPP-IV inhibitors for the treatment of type 2 diabetes.
-
Factor XIa inhibitors as novel anticoagulants.[7]
-
GPR120 agonists for metabolic disorders.[7]
-
Neurokinin receptor antagonists for the treatment of emesis and other CNS disorders.
The continued development of novel synthetic methodologies for the efficient and stereoselective synthesis of these chiral building blocks will undoubtedly fuel the discovery of new and improved medicines. The strategic use of synthons like (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol and its analogs will remain a cornerstone of modern drug design and development.
References
- A kind of synthetic method for preparing Niraparib. CN107235957A.
- Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (2019). Bioorganic Chemistry.
- Niraparib synthesis. ChemicalBook.
- Niraparib Synthetic Routes. MedKoo Biosciences.
- Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Benchchem.
- Synthesis of niraparib (XXXII).
- Methods of manufacturing of niraparib.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). Journal of Medicinal Chemistry.
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Application Note & Protocols: Stereoselective Synthesis of Pyrrolidine-Containing Drugs
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its three-dimensional structure and the stereochemistry of its substituents are critical for pharmacological activity. This guide provides an in-depth analysis of field-proven, stereoselective methods for constructing chiral pyrrolidine rings, focusing on the causality behind strategic synthetic choices. We detail robust protocols for catalytic asymmetric reactions and chiral pool-based approaches, present comparative data, and offer mechanistic insights to empower researchers in the synthesis of next-generation therapeutics.
The Strategic Importance of Stereochemistry in Pyrrolidine Drugs
The pyrrolidine motif is a cornerstone of modern pharmaceuticals, appearing in drugs across various therapeutic areas, from antidiabetics like Vildagliptin to cholesterol-lowering agents like Atorvastatin and antiviral medications such as Daclatasvir.[1][2] The efficacy of these drugs is inextricably linked to the precise spatial arrangement of atoms at their chiral centers. An incorrect stereoisomer can lead to reduced efficacy, altered pharmacology, or significant off-target toxicity. Therefore, the development of robust, scalable, and highly stereoselective synthetic methods is a paramount challenge in pharmaceutical process chemistry.[3][4]
This guide delineates three principal strategies for achieving stereocontrol in pyrrolidine synthesis:
-
Catalytic Asymmetric Synthesis: Employing chiral catalysts (metal complexes or small organic molecules) to transform achiral precursors into enantioenriched pyrrolidines. This is often the most elegant and atom-economical approach.
-
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials from nature, such as amino acids (e.g., L-proline), to transfer chirality to the final product.
-
Diastereoselective Cyclization/Reduction: Establishing one stereocenter and using its influence to direct the formation of subsequent stereocenters during ring formation or modification.[5][6]
Caption: Key strategies for stereoselective pyrrolidine synthesis.
Catalytic Asymmetric [3+2] Cycloaddition: A Powerful de Novo Approach
The [3+2] dipolar cycloaddition of an azomethine ylide with an alkene is arguably the most powerful and versatile method for the de novo construction of the pyrrolidine ring.[7][8] By using a chiral catalyst, this reaction can be rendered highly enantioselective, directly producing polysubstituted pyrrolidines from simple acyclic precursors.[9]
Mechanistic Rationale: The core principle involves the in situ generation of an azomethine ylide from an imine (often derived from a glycine ester). A chiral metal complex, typically copper(I) or silver(I) with a chiral ligand, coordinates to the ylide.[8] This coordination creates a chiral environment, forcing the incoming alkene (dipolarophile) to approach from a specific face, thereby dictating the stereochemistry of the newly formed C-C bonds.
Caption: Simplified catalytic cycle for a Cu(I)-catalyzed reaction.
Protocol 2.1: Copper(I)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes a representative procedure for the synthesis of a highly functionalized, enantioenriched pyrrolidine, adapted from methodologies that have become standard in the field.[10][11][12]
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·C₆H₆)
-
Chiral Ligand (e.g., (R)-BINAP, Fesulphos)
-
Base (e.g., DBU, Cs₂CO₃)
-
Imino Ester (e.g., Ethyl N-benzylideneglycinate)
-
Dipolarophile (e.g., N-Phenylmaleimide, trans-β-nitrostyrene)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, PhCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add (CuOTf)₂·C₆H₆ (5 mol%) and the chiral ligand (11 mol%).
-
Add anhydrous, degassed solvent (e.g., PhCl, 2.0 mL per 0.2 mmol substrate) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.
-
Add the base (e.g., Cs₂CO₃, 20 mol%) and anhydrous MgSO₄ (30 mg). Cool the mixture to the desired reaction temperature (e.g., -30 °C).[11]
-
Reaction Assembly: In a separate flask, dissolve the imino ester (1.0 equiv) and the dipolarophile (1.2 equiv) in the reaction solvent.
-
Add the substrate solution to the catalyst mixture dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the specified temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
-
Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude mixture, and enantiomeric excess (ee) by chiral HPLC analysis.
Causality and Trustworthiness:
-
Why a Copper(I) Precursor? Cu(I) is the active catalytic species. Using a stable precursor like the benzene complex ensures reproducibility.
-
Why an Inert Atmosphere? The Cu(I) catalyst is sensitive to oxidation, which would deactivate it. A rigorously inert atmosphere is crucial for high catalytic turnover.
-
Role of the Base: The base is essential for deprotonating the α-carbon of the imino ester to generate the azomethine ylide nucleophile.[8]
-
Temperature Control: Low temperatures (-30 °C to 0 °C) are often critical for maximizing enantioselectivity by increasing the energy difference between the diastereomeric transition states.[11]
Table 1: Comparison of Catalytic Systems in [3+2] Cycloadditions
| Catalyst/Ligand | Dipolarophile | dr (exo/endo) | ee (%) | Yield (%) | Reference |
| Cu(CH₃CN)₄PF₆ / (S)-BINAP | 3-Nitroindole | >99:1 | 98 | 95 | [11] |
| Cu(OTf)₂ / Fesulphos | N-Methylmaleimide | >95:5 (endo) | 95 | 75 | [8] |
| AgOAc / Chiral Phosphine | Dimethyl maleate | >20:1 (exo) | 97 | 91 | [13] |
| Organocatalyst (Cinchona) | α,β-Unsaturated Ketone | >20:1 | 95 | 88 | [14] |
Chiral Pool Synthesis: The L-Proline Approach
Nature provides an abundant source of enantiomerically pure starting materials. L-proline, a natural amino acid, is a pre-formed chiral pyrrolidine and serves as a robust and cost-effective starting point for the synthesis of many drugs.[1][15] This strategy leverages the inherent stereochemistry of the starting material, which is transferred through a series of chemical transformations.
This approach is particularly prevalent in industrial synthesis. For example, the synthesis of the DPP-4 inhibitor Vildagliptin relies on a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is synthesized directly from L-proline.[16]
Protocol 3.1: Synthesis of Vildagliptin Intermediate from L-Proline
This multi-step protocol is an example of a scalable, validated industrial process.[16][17]
Step A: N-Acylation
-
Suspend L-proline (1.0 equiv) in an appropriate solvent (e.g., THF, 10 vol).
-
At room temperature, add chloroacetyl chloride (1.5 equiv) and reflux the mixture for 2 hours.
-
Cool the reaction, dilute with water and brine, and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid as a crude solid, which can be used directly.[16]
Step B: Amide Formation
-
Dissolve the acid from Step A (1.0 equiv) in dichloromethane (DCM).
-
Add dicyclohexylcarbodiimide (DCC, 1.0 equiv) at 10-15 °C and stir for 1 hour.
-
Add ammonium bicarbonate (10 equiv) and stir for another hour.
-
Filter the mixture to remove dicyclohexylurea and wash the residue with DCM. Concentrate the filtrate to yield the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[16]
Step C: Dehydration to Nitrile
-
Suspend the amide from Step B (1.0 equiv) in THF (10 vol) and cool to 0-5 °C.
-
Add trifluoroacetic anhydride (TFAA, 1.5 equiv) and stir at room temperature for 2 hours.
-
Quench the reaction carefully by adding solid ammonium bicarbonate portion-wise at 5-10 °C.
-
Concentrate the mixture under vacuum. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify by crystallization to obtain pure (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[16]
Causality and Trustworthiness:
-
Why L-Proline? It is an inexpensive, naturally occurring, and enantiomerically pure starting material, making the process economical and stereochemically defined from the outset.[15]
-
Why a Three-Step Process? The direct conversion of a carboxylic acid to a nitrile is challenging. The two-step sequence via an amide intermediate is a classic, reliable, and high-yielding transformation.
-
Safety Note: Chloroacetyl chloride and trifluoroacetic anhydride are corrosive and moisture-sensitive. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Case Study: The Pyrrole Ring of Atorvastatin
Atorvastatin (Lipitor) features a pentasubstituted pyrrole ring, which, while not a pyrrolidine, illustrates a critical ring-forming strategy often used for related heterocycles. The industrial synthesis famously employs the Paal-Knorr reaction, a condensation of a 1,4-dicarbonyl compound with a primary amine.[18][19][20] The stereocenters are located on a side chain, which is installed with high diastereoselectivity prior to the ring formation, demonstrating a substrate-controlled approach. This highlights how stereochemistry can be set early and carried through the synthesis.[21][22]
Conclusion
The stereoselective synthesis of pyrrolidines is a dynamic field that underpins the development of numerous essential medicines. The choice of synthetic strategy—be it a sophisticated catalytic asymmetric cycloaddition for maximum flexibility or a robust chiral pool approach for scalability—depends on factors such as the target molecule's complexity, the desired scale, and economic considerations. The protocols and insights provided in this guide serve as a foundation for researchers to make informed decisions, troubleshoot challenges, and ultimately accelerate the discovery and development of novel pyrrolidine-containing drugs.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
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Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures. Organic Letters - ACS Publications. [Link]
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Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters - ACS Publications. [Link]
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Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. PubMed. [Link]
-
Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. PubMed. [Link]
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Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. [Link]
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Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
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Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
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Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid. [Link]
-
An efficient synthesis of Vildagliptin intermediates. sciknow.org. [Link]
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Catalytic Asymmetric Construction of Spiropyrrolidines via 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. [Link]
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Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [Link]
-
A Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. PMC - NIH. [Link]
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A facile method to synthesize vildagliptin. ResearchGate. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters - ACS Publications. [Link]
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Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. sci-hub.se. [Link]
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Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. europepmc.org. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
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Copper-Catalyzed Asymmetric Dearomative [3+2] Cycloaddition of Nitroheteroarenes with Azomethines. MDPI. [Link]
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Atorvastatin (Lipitor) by MCR. PMC - NIH. [Link]
-
Copper-Catalyzed Asymmetric Propargylic [3 + 2] Cycloaddition: Synthesis of Enantioenriched Dihydrofuro[3,2-c]coumarins and its Quinolinone and Thiocoumarin Analogues. Organic Letters - ACS Publications. [Link]
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The synthesis of atorvastatin intermediates. ResearchGate. [Link]
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ATORVASTATIN SYNTHESIS. New Drug Approvals. [Link]
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Diastereoselective synthesis of chiral pyrrolidine and piperidine ring systems. sci-hub.se. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Copper(i)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Copper-Catalyzed Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines to Access Three Classes of Polyfunctionalized Spiro-Pyrrolidine-Oxindole Motifs. PubMed. [Link]
-
An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Synthesis of a New Chiral Pyrrolidine. PMC - NIH. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Proline-Catalyzed Asymmetric α-Amination of Aldehydes and Ketones — An Astonishingly Simple Access to Optically Active α-Hydrazino Carbonyl Compounds. ResearchGate. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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techniques for the purification of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
An Application Guide to the Enantioselective Purification of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a chiral building block of significant interest in drug development, where its enantiomeric purity is paramount. This document provides a comprehensive guide for researchers and drug development professionals on the principal techniques for resolving the racemic mixture of 2-(methyl(pyrrolidin-3-yl)amino)ethanol to isolate the desired (R)-enantiomer. We present detailed protocols and theoretical discussions for three major purification strategies: diastereomeric salt resolution, enzymatic kinetic resolution, and preparative chiral chromatography. Each section explains the causal mechanisms behind experimental choices, offers step-by-step protocols, and includes troubleshooting insights to facilitate the successful implementation of these methods from bench-scale to process development.
Introduction: The Imperative of Enantiopurity
The target molecule, (R)-2-(methyl(1-methylpyrrolidin-3-yl)amino)ethanol (CAS 1353997-95-1), is a chiral amino alcohol containing two tertiary amine functionalities and a primary alcohol. Such structures are common scaffolds in a variety of APIs. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[1] Therefore, the ability to isolate a single, pure enantiomer is not merely an academic exercise but a regulatory and safety necessity in pharmaceutical manufacturing.
This guide details the three most robust and widely adopted strategies for the chiral resolution of amino alcohols, tailored specifically for the purification of the (R)-enantiomer of 2-(methyl(pyrrolidin-3-yl)amino)ethanol.
Method 1: Diastereomeric Salt Resolution
This classical resolution technique remains one of the most cost-effective and scalable methods for separating enantiomers of ionizable compounds like amines.[2] The strategy leverages the conversion of an enantiomeric pair, which has identical physical properties, into a pair of diastereomers, which have distinct physical properties such as solubility.[3]
Principle of Separation
The core principle involves an acid-base reaction between the racemic amine and an enantiomerically pure chiral acid, known as a resolving agent.[4] This reaction forms a pair of diastereomeric salts:
-
(R)-Amine + (S)-Acid → [(R)-Amine·(S)-Acid] Salt
-
(S)-Amine + (S)-Acid → [(S)-Amine·(S)-Acid] Salt
These two salts are diastereomers and will exhibit different solubilities in a given solvent system. By carefully selecting the chiral acid and the crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other enriched in the mother liquor.[5] The crystallized salt is then isolated, and the chiral amine is liberated by treatment with a base.
Experimental Protocol
Materials:
-
Racemic 2-(methyl(pyrrolidin-3-yl)amino)ethanol
-
Chiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid (DBTA), (S)-(+)-Mandelic acid, or (1R)-(-)-10-Camphorsulfonic acid)[6]
-
Solvent(s) for crystallization (e.g., Methanol, Ethanol, Isopropanol, Acetone, or mixtures with water)
-
Aqueous base solution (e.g., 2M Sodium Hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Screening for Resolving Agent and Solvent (Crucial Step): This is an empirical process.[2] In separate small-scale trials, dissolve the racemic amine in various solvents. Add a solution of a selected chiral resolving agent (typically 0.5 equivalents to start). Observe for spontaneous precipitation. The ideal system forms a crystalline solid for one diastereomer while the other remains in solution.
-
Diastereomeric Salt Formation (Scale-up):
-
Dissolve 1.0 equivalent of the racemic amine in the chosen optimal solvent (e.g., ethanol) with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the selected chiral resolving agent (e.g., (+)-DBTA) in the same solvent, heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to maximize crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Self-Validation: The enantiomeric purity of the amine in the crystallized salt should be checked at this stage by liberating a small sample and analyzing via chiral HPLC. If purity is insufficient, recrystallization of the salt may be required.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., 2M NaOH) dropwise until the pH is >11 to neutralize the chiral acid and deprotonate the amine.[4]
-
Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., dichloromethane) three times.
-
-
Purification and Isolation:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
-
Visualization of Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring in (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
Introduction: The Strategic Value of the (R)-3-Aminopyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] Its non-planar, saturated, three-dimensional structure allows for a precise spatial arrangement of substituents, enabling enhanced exploration of pharmacophore space compared to flat aromatic systems.[1] Within this class, chiral 3-substituted pyrrolidines are of particular interest as they offer multiple points for diversification while maintaining stereochemical integrity.
This guide focuses on (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol , a versatile and synthetically tractable building block. This molecule presents three distinct reactive centers for chemical modification:
-
The Pyrrolidine Nitrogen (N1): A secondary amine, representing the most nucleophilic and readily functionalized site.
-
The Hydroxyl Group (-OH): A primary alcohol on the side chain, offering opportunities for etherification, esterification, or conversion to a leaving group.
-
The Pyrrolidine C-H Bonds: The sp³-hybridized carbons of the ring, which can be functionalized through modern C-H activation strategies.
Understanding the chemoselectivity and applying the appropriate synthetic methodologies to these sites is critical for leveraging this scaffold in drug discovery programs, from hit identification to lead optimization. This document provides detailed protocols and the underlying scientific rationale for the strategic functionalization of this valuable intermediate.
Section 1: N-Functionalization of the Pyrrolidine Ring
The secondary amine within the pyrrolidine ring is the most common site for initial modification due to its high nucleophilicity. Control over this position is fundamental for modulating the physicochemical properties, such as pKa and lipophilicity, of the final compound.
Protocol: N-Acylation for Amide Synthesis
Causality and Experimental Choice: N-acylation is a robust and high-yielding reaction that introduces an amide bond, a key structural motif in many pharmaceuticals for its ability to act as a hydrogen bond donor and acceptor. The choice of an acylating agent (e.g., acid chloride or anhydride) and a non-nucleophilic base is critical. The base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion without competing in the nucleophilic attack.
Detailed Step-by-Step Methodology:
-
Reagents & Materials:
-
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
-
Acetyl chloride (or other desired acid chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel.
-
-
Procedure: a. Dissolve (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution over 15 minutes. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetylated pyrrolidine.
-
Self-Validation/Characterization:
-
¹H NMR: Expect to see the disappearance of the N-H proton signal and the appearance of a new singlet for the acetyl methyl group (~2.1 ppm).
-
Mass Spec (ESI+): Confirm the [M+H]⁺ ion corresponding to the mass of the acylated product.
-
Protocol: N-Alkylation via Reductive Amination
Causality and Experimental Choice: Reductive amination provides a powerful method for introducing a wide variety of alkyl substituents. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is less reactive than NaBH₄, allowing for the controlled formation of the iminium ion before reduction, and it is selective for the iminium ion over the aldehyde or ketone starting material, minimizing side reactions like alcohol formation.
Detailed Step-by-Step Methodology:
-
Reagents & Materials:
-
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
-
-
Procedure: a. To a solution of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq). b. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur. d. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: a. Carefully quench the reaction with saturated aqueous NaHCO₃ solution. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. d. Purify the crude product by flash column chromatography.
-
Self-Validation/Characterization:
-
¹H NMR: Confirm the presence of signals corresponding to the newly introduced alkyl group (e.g., a benzylic CH₂ singlet for benzaldehyde).
-
Mass Spec (ESI+): Confirm the [M+H]⁺ ion for the N-alkylated product.
-
Section 2: Functionalization of the Hydroxyl Group
The primary alcohol on the side chain provides a secondary site for modification. Protecting the more nucleophilic pyrrolidine nitrogen first is often a prudent strategy to ensure selectivity. The following protocols assume the N1 position has been protected (e.g., as an N-Boc or N-Cbz derivative if starting from a precursor, or N-acylated/alkylated as per Section 1).
Protocol: O-Alkylation via Williamson Ether Synthesis
Causality and Experimental Choice: This classic method forms an ether linkage. It requires a strong, non-nucleophilic base to deprotonate the alcohol, forming a more potent alkoxide nucleophile. Sodium hydride (NaH) is commonly used for this purpose as the only byproduct is hydrogen gas, which is easily removed from the reaction.
Detailed Step-by-Step Methodology:
-
Reagents & Materials:
-
N-protected (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (e.g., N-benzyl derivative)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure: a. In a flame-dried, three-neck flask under nitrogen, suspend NaH (1.2 eq) in anhydrous THF. b. Cool the suspension to 0 °C. c. Add a solution of the N-protected starting material (1.0 eq) in anhydrous THF dropwise. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete alkoxide formation. e. Cool the reaction back to 0 °C and add the alkyl halide (1.2 eq) dropwise. f. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: a. Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of water to destroy excess NaH. b. Add more water and extract the product with ethyl acetate (3x). c. Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. d. Purify by flash column chromatography.
-
Self-Validation/Characterization:
-
¹H NMR: Observe the disappearance of the O-H proton and the appearance of new signals for the ether group (e.g., a methoxy singlet ~3.3 ppm for O-methylation).
-
Mass Spec (ESI+): Confirm the [M+H]⁺ ion for the O-alkylated product.
-
Section 3: Advanced Strategy: Directed C(sp³)–H Functionalization
Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful strategy for late-stage functionalization, avoiding lengthy de novo syntheses.[4] Functionalization at the C3 position of a pyrrolidine ring can be achieved with high regio- and stereoselectivity using a directing group attached to the pyrrolidine nitrogen.[5]
Protocol: Palladium-Catalyzed C3-Arylation
Causality and Experimental Choice: This advanced protocol requires the initial installation of a directing group, such as an 8-aminoquinoline amide, onto the pyrrolidine nitrogen. This group coordinates to the palladium catalyst, positioning it in close proximity to the C3-H bonds and enabling selective activation. The reaction affords cis-2,3-disubstituted pyrrolidines due to the geometry of the palladacycle intermediate.[5] This protocol outlines the full sequence: directing group installation, C-H arylation, and directing group removal.
Detailed Step-by-Step Methodology:
Step A: Installation of Directing Group
-
Couple the starting pyrrolidine with 8-aminoquinoline-derived carboxylic acid using standard peptide coupling reagents (e.g., HATU, EDC) to form the directing amide on the pyrrolidine nitrogen. Purify this intermediate.
Step B: Pd-Catalyzed C-H Arylation
-
Reagents & Materials:
-
N-(8-quinolinyl)pyrrolidine-1-carboxamide intermediate (from Step A)
-
Aryl iodide (e.g., iodobenzene) (3.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Silver acetate (AgOAc) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene, degassed
-
-
Procedure: a. To a sealed tube, add the N-directing group intermediate (1.0 eq), aryl iodide, Pd(OAc)₂, AgOAc, and K₂CO₃. b. Evacuate and backfill the tube with nitrogen or argon (3x). c. Add degassed toluene via syringe. d. Seal the tube and heat the reaction to 110 °C for 24 hours. e. Cool to room temperature.
-
Work-up and Purification: a. Dilute the mixture with ethyl acetate and filter through a pad of Celite. b. Concentrate the filtrate and purify by flash column chromatography to isolate the C3-arylated product.
Step C: Removal of Directing Group
-
Cleave the 8-aminoquinoline directing group under harsh hydrolytic conditions (e.g., concentrated HCl at reflux) to reveal the C3-arylated secondary amine, which can be further functionalized.
Data & Visualization
Summary of Functionalization Strategies
| Strategy | Reagents | Functional Group Introduced | Key Rationale |
| N-Acylation | Acid Chloride, TEA | Amide | Robust, high-yield, introduces H-bond donor/acceptor. |
| N-Alkylation | Aldehyde, NaBH(OAc)₃ | Alkyl/Benzyl | Mild, selective, broad substrate scope. |
| O-Alkylation | NaH, Alkyl Halide | Ether | Forms stable ether linkage; requires N-protection. |
| C3-Arylation | Pd(OAc)₂, Ar-I, DG | Aryl | Late-stage functionalization, high stereocontrol.[5] |
DG: Directing Group
Experimental Workflow Diagrams
Caption: Overview of functionalization pathways for the target molecule.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. Recognizing the nuances and challenges in multi-step stereoselective synthesis, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield, purity, and stereochemical fidelity.
I. Strategic Synthesis Pathway: A Three-Step Approach
The synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol can be efficiently achieved through a three-step sequence starting from the commercially available (R)-1-benzyl-3-aminopyrrolidine. This strategy involves:
-
Reductive N-methylation of the primary amino group at the C3 position.
-
N-alkylation with a suitable 2-hydroxyethylating agent.
-
Catalytic hydrogenolysis for the deprotection of the N-benzyl group to yield the final product.
This pathway is designed to control chemoselectivity and preserve the stereochemical integrity of the chiral center.
Caption: Proposed three-step synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
II. Detailed Experimental Protocols
Step 1: Synthesis of (R)-1-Benzyl-N-methylpyrrolidin-3-amine
This step employs the Eschweiler-Clarke reaction, a reliable method for the methylation of primary amines.[1][2]
Protocol:
-
To a stirred solution of (R)-1-benzyl-3-aminopyrrolidine (1.0 eq.) in formic acid (3.0 eq.), add formaldehyde (37% in water, 2.5 eq.) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to 90-100 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (R)-1-benzyl-N-methylpyrrolidin-3-amine as a colorless to light yellow oil.[3]
Step 2: Synthesis of (R)-2-((1-Benzylpyrrolidin-3-yl)(methyl)amino)ethanol
This step involves the N-alkylation of the secondary amine with 2-chloroethanol.
Protocol:
-
Dissolve (R)-1-benzyl-N-methylpyrrolidin-3-amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.
-
Add 2-chloroethanol (1.2 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to obtain (R)-2-((1-benzylpyrrolidin-3-yl)(methyl)amino)ethanol.
Step 3: Synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation.
Protocol:
-
Dissolve (R)-2-((1-benzylpyrrolidin-3-yl)(methyl)amino)ethanol (1.0 eq.) in ethanol or methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 10-20 wt%) to the solution.[4] The use of Pearlman's catalyst is often more effective than standard Pd/C for the debenzylation of amines.[5]
-
Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the combined filtrates under reduced pressure to yield the final product, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. Further purification can be achieved by vacuum distillation if necessary.
III. Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
IV. Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for achieving high enantioselectivity in this synthesis?
A1: The key to maintaining high enantioselectivity is to start with an enantiomerically pure starting material, such as (R)-1-benzyl-3-aminopyrrolidine, and to use reaction conditions that do not racemize the chiral center. The reactions proposed in this guide (Eschweiler-Clarke, N-alkylation, and hydrogenolysis) are generally considered to not affect the stereochemistry at the C3 position of the pyrrolidine ring. It is crucial to verify the enantiomeric purity of the final product using chiral HPLC or NMR with a chiral solvating agent.[6]
Q2: I am observing a significant amount of starting material after the N-alkylation step. How can I improve the conversion?
A2: Incomplete N-alkylation can be due to several factors. First, ensure that the base used (e.g., potassium carbonate) is anhydrous and of good quality. The reaction is also sensitive to the solvent; polar aprotic solvents like DMF can enhance the reaction rate compared to acetonitrile. Increasing the reaction temperature to around 80-90 °C and extending the reaction time can also drive the reaction to completion. Finally, verify the purity of your 2-chloroethanol, as impurities can inhibit the reaction.
Q3: During the N-debenzylation, I am seeing byproducts. What are they and how can I avoid them?
A3: A common byproduct during catalytic hydrogenation of N-benzyl amines is the re-alkylation of the deprotected amine with the newly formed toluene. This can be minimized by ensuring efficient hydrogen dispersion and using a high-quality catalyst. Another potential side reaction is the hydrogenolysis of the C-O bond in the ethanolamine moiety, although this is less likely under the recommended mild conditions. If this is observed, reducing the hydrogen pressure and reaction temperature may be beneficial. The use of Pearlman's catalyst is also known to be selective for N-debenzylation in the presence of other reducible functional groups.[5]
Q4: How can I confirm the identity and purity of my final product?
A4: The final product should be characterized by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry will confirm the molecular weight. Purity can be assessed by GC or HPLC. To confirm the enantiomeric purity, chiral HPLC or ¹H NMR with a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) should be employed to separate and quantify the enantiomers.[7][8]
V. Quantitative Data Summary
The following table provides expected outcomes for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Reagents | Typical Yield | Key Parameters to Monitor |
| 1 | Reductive N-methylation | (R)-1-benzyl-3-aminopyrrolidine, HCHO, HCOOH | 70-85% | Temperature, reaction time |
| 2 | N-alkylation | (R)-1-benzyl-N-methylpyrrolidin-3-amine, 2-chloroethanol, K₂CO₃ | 60-75% | Stoichiometry, temperature, solvent |
| 3 | N-Debenzylation | (R)-2-((1-benzylpyrrolidin-3-yl)(methyl)amino)ethanol, H₂, Pd(OH)₂/C | 85-95% | Catalyst activity, hydrogen pressure |
VI. References
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of Substituted Pyrrolidines
Last Updated: January 20, 2026
Welcome to the Technical Support Center for the Stereoselective Synthesis of Substituted Pyrrolidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The pyrrolidine ring is a vital structural motif in numerous natural products and pharmaceutical agents, making its stereocontrolled synthesis a critical area of modern organic chemistry.[1][2][3] This guide is designed to offer practical, field-proven insights to help you navigate the complexities of these syntheses and achieve your desired stereochemical outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the stereoselective synthesis of pyrrolidines.
FAQ 1: Low Diastereoselectivity or Enantioselectivity
Question: My reaction is producing the desired pyrrolidine, but with low diastereoselectivity and/or enantioselectivity. What are the likely causes, and how can I improve the stereochemical outcome?
Answer: Low stereoselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Causality and Solutions:
-
Catalyst and Ligand Choice: The catalyst system is paramount for inducing stereoselectivity.[4]
-
Metal-Catalyzed Reactions: In popular methods like the [3+2] cycloaddition of azomethine ylides, the choice of the metal and the chiral ligand is critical.[5][6][7] For instance, in palladium-catalyzed reactions, phosphoramidite ligands have demonstrated success in achieving high regio-, diastereo-, and enantioselectivity.[4] The ionic radius of the metal can also dramatically influence the outcome; switching from copper(I) to silver(I) with a brucine-derived ligand has been shown to reverse enantioselectivity, which is useful when only one enantiomer of a ligand is readily available.[8]
-
Organocatalysis: For reactions employing organocatalysts, such as proline and its derivatives, subtle modifications to the catalyst's structure can have a profound impact on stereocontrol.[9][10] The steric and electronic properties of substituents on the pyrrolidine ring of the catalyst dictate the facial selectivity of the reaction.
-
-
Substrate Control: The inherent stereocenters in your starting materials can direct the stereochemical course of the reaction.[11] Bulky substituents will sterically hinder one face of the molecule, favoring the approach of reagents from the less hindered face.
-
Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting stereoselectivity. Highly dipolar aprotic solvents like DMSO and DMF are often used for proline-catalyzed reactions due to solubility, but mixtures like water/methanol can also be effective.[12]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, although this may come at the cost of a longer reaction time.[12]
-
Additives: The presence of additives, such as a Brønsted acid in the Michael addition of aldehydes to nitroolefins, can accelerate the desired catalytic cycle and improve stereoselectivity.[12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low stereoselectivity.
FAQ 2: Poor Regioselectivity in [3+2] Cycloaddition Reactions
Question: In my [3+2] cycloaddition reaction to form a substituted pyrrolidine, I am observing a mixture of regioisomers. How can I favor the desired isomer?
Answer: Regioselectivity in [3+2] cycloadditions is governed by the electronic and steric properties of both the dipole (e.g., azomethine ylide) and the dipolarophile (e.g., alkene).
Causality and Solutions:
-
Electronic Effects: The reaction is often controlled by the frontier molecular orbitals (FMOs) of the reactants. Modifying the electron-withdrawing or electron-donating nature of the substituents on both components can alter the FMO energies and favor one regioisomeric transition state over another. For instance, the N-tert-butanesulfinylimine group can act as an effective electron-withdrawing group in 1-azadienes, leading to high regioselectivity in cycloadditions with azomethine ylides.[13]
-
Steric Hindrance: Bulky substituents on either the dipole or the dipolarophile can sterically disfavor the formation of one regioisomer. Increasing the steric demand of a substituent on the amide nitrogen has been shown to improve diastereocontrol in iridium-catalyzed reductive azomethine ylide generation.[5][6]
-
Catalyst Control: The choice of catalyst and ligand can also influence regioselectivity by creating a specific steric environment in the transition state.
Experimental Protocol: Screening for Regioselectivity
-
Substrate Modification: Synthesize a small library of dipolarophiles with varying electronic properties (e.g., para-substituted styrenes with electron-donating and electron-withdrawing groups).
-
Catalyst/Ligand Screening: Run parallel reactions with a selection of metal catalysts (e.g., Ag(I), Cu(I), Rh(II)) and chiral ligands.
-
Solvent Effects: Evaluate a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).
-
Analysis: Analyze the crude reaction mixtures by 1H NMR or GC-MS to determine the ratio of regioisomers for each set of conditions.
FAQ 3: Difficulty in Synthesizing Azaspirocyclic Pyrrolidines
Question: I am attempting to synthesize an azaspirocyclic pyrrolidine, but the reaction yields are low, and I am observing side products. What are the key challenges with these scaffolds?
Answer: The synthesis of azaspirocycles presents unique challenges due to the formation of a sterically congested spirocyclic center.[14] However, their rigid three-dimensional structure is highly desirable in drug discovery.[14]
Key Challenges and Strategies:
-
Synthetic Accessibility: Historically, the synthesis of azaspirocycles has been challenging, limiting their use.[14] However, recent advances in biocatalytic, stereodivergent, and photoredox strategies have made them more accessible.[14]
-
Ring Strain: The formation of the spirocyclic system can be energetically unfavorable. Ring-closing metathesis, epoxide opening, or reductive amination of suitable precursors are effective strategies.[15]
-
Side Reactions: Undesired side reactions can compete with the desired cyclization. Careful selection of protecting groups and reaction conditions is crucial to minimize these pathways. For example, in a synthesis toward halichlorine, the choice of protecting group on the nitrogen was critical for the success of a semipinacol rearrangement to form the azaspirocyclic core.[16]
Part 2: Data Presentation and Comparative Analysis
To aid in experimental design, the following table summarizes the performance of different catalytic systems in the asymmetric [3+2] cycloaddition for the synthesis of substituted pyrrolidines.
| Catalyst System | Dipolarophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Cu(I) / Brucine-derived ligand | tert-butyl acrylate | >95:5 | 94% | |
| Ag(I) / Brucine-derived ligand | tert-butyl acrylate | >95:5 | 91% (opposite enantiomer) | |
| Ag2CO3 | Chiral N-tert-butanesulfinylazadiene | up to >95:5 | N/A (diastereoselective) | |
| Pd(II) / iPr-Quinox | N-protected indole | >20:1 | up to 99% |
Part 3: Experimental Protocols and Methodologies
This section provides a detailed, step-by-step protocol for a representative stereoselective pyrrolidine synthesis.
Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide
This protocol is adapted from the work of Viso and coworkers, focusing on the diastereoselective synthesis of densely substituted pyrrolidines.[13]
Materials:
-
Chiral N-tert-butanesulfinylazadiene (1.0 equiv)
-
Iminoester (1.2 equiv)
-
Silver Carbonate (Ag2CO3) (10 mol%)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral N-tert-butanesulfinylazadiene and silver carbonate.
-
Add anhydrous toluene via syringe.
-
Add the iminoester dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
Logical Relationship Diagram:
Caption: Key components for the silver-catalyzed cycloaddition.
Part 4: Conclusion and Future Outlook
The stereoselective synthesis of substituted pyrrolidines remains a vibrant and challenging area of research. While powerful methods such as catalytic asymmetric 1,3-dipolar cycloadditions have been developed, there is still a need for methodologies that are more general, efficient, and sustainable.[2][17] Future efforts will likely focus on the development of novel catalytic systems, including biocatalysis and photoredox catalysis, to access a wider range of structurally complex and medicinally relevant pyrrolidine scaffolds.
References
- BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
- Kim, H. Y., et al. (2009). Reversal of Enantioselectivity between the Copper(I)- and Silver(I)-Catalyzed 1,3-Dipolar Cycloaddition Reactions Using a Brucine-Derived Amino Alcohol Ligand.
- BenchChem. (2025). Technical Support Center: Managing Diastereoselectivity in 2-Substituted Pyrrolidine Reactions.
-
Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. [Link]
-
Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Viso, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
- AiFChem. (2026).
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
-
Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link]
- Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines.
-
Adrio, J., & Carretero, J. C. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
-
Bartoli, G., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(23), 8263. [Link]
-
Cha, J. K., et al. (2013). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. [Link]
-
Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-12. [Link]
-
Bartoli, G., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
I-h, K., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]
- BenchChem. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 15. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Pyrrolidine Synthesis: A Technical Support Center for Minimizing Side Reactions
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Technical Guide for Preventing Side Reactions in Pyrrolidine Synthesis
This guide is designed to serve as a dedicated technical support resource for professionals engaged in the synthesis of pyrrolidine rings, a critical scaffold in numerous pharmaceuticals. We will move beyond simple procedural outlines to address the nuanced challenges and side reactions that can compromise yield, purity, and stereochemical integrity. This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly tackle the specific issues you may encounter in your laboratory.
Part 1: Troubleshooting Common Side Reactions
Issue 1: My reaction is producing a significant amount of enamine byproduct, leading to low yields of the desired pyrrolidine.
This is a classic issue rooted in the tautomerism of the intermediate iminium ion. Understanding and controlling this equilibrium is key to a successful synthesis.
The Underlying Chemistry: Imine-Enamine Tautomerism
The cyclization step in many pyrrolidine syntheses, such as the aza-Michael addition, proceeds through an iminium ion intermediate. This intermediate can undergo deprotonation to form a thermodynamically stable enamine. This enamine is often unreactive or can lead to other undesired products, effectively acting as a sink for your starting material.
Diagram: Imine-Enamine Tautomerism Pathway
Caption: Equilibrium between the reactive iminium ion and the unreactive enamine byproduct.
Troubleshooting Protocol: Suppressing Enamine Formation
-
pH Control is Critical: The imine-enamine equilibrium is highly pH-dependent.
-
Action: Introduce a catalytic amount of a weak acid to your reaction mixture. Acetic acid is a common and effective choice. This pushes the equilibrium towards the protonated iminium ion, which is poised for cyclization.
-
Rationale: The acid provides a proton source to readily convert any formed enamine back into the reactive iminium species.
-
-
Solvent Selection: The polarity of the solvent can influence the stability of the charged iminium intermediate.
-
Action: Employ polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM).
-
Rationale: These solvents can stabilize the charged iminium ion, favoring it over the neutral enamine, without actively participating in the proton transfer in an undesirable way.
-
Data Summary: Effect of Additives on Yield
| Condition | Additive | Typical Yield of Pyrrolidine | Typical Yield of Enamine Byproduct |
| Neat | None | 30-40% | 50-60% |
| MeCN | 10 mol% Acetic Acid | 85-95% | <5% |
| DCM | 10 mol% Acetic Acid | 80-90% | <10% |
Issue 2: My reaction is yielding di- or tri-substituted pyrrolidines instead of the desired mono-substituted product.
This issue, known as over-alkylation, is common when using reactive electrophiles and can be challenging to control.
The Underlying Chemistry: N-Alkylation vs. C-Alkylation
In many pyrrolidine syntheses, the nitrogen atom of the newly formed ring remains nucleophilic. If unreacted electrophile is still present in the reaction mixture, it can react with the product nitrogen, leading to a secondary N-alkylation.
Troubleshooting Protocol: Preventing Over-Alkylation
-
Control Stoichiometry and Addition Rate: The most direct way to prevent over-alkylation is to limit the availability of the electrophile.
-
Action: Use a strict 1:1 or even slightly substoichiometric amount (e.g., 0.95 equivalents) of your electrophile relative to the nucleophile. Add the electrophile slowly to the reaction mixture using a syringe pump over an extended period (e.g., 2-4 hours).
-
Rationale: Slow addition maintains a low instantaneous concentration of the electrophile, ensuring it reacts with the primary nucleophile before it has a chance to react with the slightly less nucleophilic pyrrolidine product.
-
-
In-Situ Protection/Deprotection: For particularly reactive systems, a temporary protecting group on the nitrogen can be employed.
-
Action: Consider a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting group on your primary amine starting material. These groups can be readily removed post-synthesis.
-
Rationale: The protecting group renders the nitrogen non-nucleophilic during the cyclization and any subsequent workup steps, completely preventing over-alkylation. The desired mono-substituted pyrrolidine is then revealed upon deprotection.
-
Diagram: Over-alkylation Mitigation Strategies
Caption: Comparison of pathways leading to over-alkylation and mitigation strategies.
Part 2: Method-Specific FAQs
FAQ: In my Paal-Knorr pyrrolidine synthesis, I'm observing low yields and significant charring. What's going wrong?
Answer: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is often sensitive to temperature and acidic conditions.
-
Cause of Charring: High temperatures or overly strong acidic catalysts can lead to polymerization and decomposition of the dicarbonyl starting material or the pyrrolidine product.
-
Troubleshooting Steps:
-
Reduce Temperature: If you are running the reaction at reflux, try reducing the temperature to 60-80 °C.
-
Change Acid Catalyst: If using a strong acid like sulfuric acid, switch to a milder catalyst. p-Toluenesulfonic acid (p-TSA) is often effective. In many cases, acetic acid is sufficient and provides a buffering effect.
-
Use a Dean-Stark Trap: The reaction releases two molecules of water. Efficiently removing water as it is formed drives the equilibrium towards the product and can prevent side reactions. A Dean-Stark apparatus is ideal for this purpose.
-
FAQ: My asymmetric aza-Michael addition is resulting in a racemic or low enantiomeric excess (ee) product. How can I improve stereocontrol?
Answer: Achieving high stereocontrol in conjugate additions is a common challenge. The stereochemical outcome is determined by the transition state of the C-N bond formation.
-
Cause of Poor Stereocontrol:
-
Ineffective Catalyst: The chiral catalyst (often a proline derivative or a chiral phosphoric acid) may not be creating a sufficiently ordered transition state.
-
Background Reaction: A non-catalyzed, achiral reaction may be occurring in parallel, producing a racemic background that erodes the overall ee.
-
Solvent Effects: The solvent can interfere with the catalyst-substrate complex.
-
-
Troubleshooting Steps:
-
Lower the Temperature: As with many asymmetric reactions, reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance the energy difference between the diastereomeric transition states, leading to higher ee.
-
Screen Solvents: The polarity and coordinating ability of the solvent are critical. Switch from polar protic solvents (like methanol), which can interfere with hydrogen bonding, to non-polar solvents like toluene or dichloromethane.
-
Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can improve ee by minimizing catalyst aggregation, which can lead to less selective reaction pathways.
-
Experimental Protocol: Optimizing Asymmetric Aza-Michael Addition
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated carbonyl compound (1.0 mmol) and the chiral catalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 mmol, 10 mol%).
-
Add the chosen anhydrous solvent (e.g., toluene, 5 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the amine nucleophile (1.2 mmol) dropwise over 30 minutes.
-
Stir the reaction at this temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
-
Title: Iminium and Enamine Tautomers in Organocatalysis Source: Chemical Reviews URL: [Link]
-
Title: Acetic Acid as a Catalyst in Organic Reactions Source: Organic Process Research & Development URL: [Link]
-
Title: The Importance of Slow Addition in Chemical Synthesis Source: Organic Syntheses URL: [Link]
-
Title: The Paal–Knorr Thiophene Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]
-
Title: Microwave-assisted Paal–Knorr reaction for the synthesis of pyrroles and furans Source: Tetrahedron Letters URL: [Link]
-
Title: Nonlinear Effects in Asymmetric Catalysis Source: Chemical Reviews URL: [Link]
optimization of reaction conditions for catalysis with (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
Technical Support Center: Optimization of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol Catalysis
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Comprehensive Guide to Optimizing Asymmetric Reactions Catalyzed by (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
This technical guide serves as a dedicated support resource for researchers utilizing the chiral amino alcohol catalyst, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. This catalyst is a powerful tool in modern asymmetric synthesis, particularly valued for its role in forming crucial carbon-carbon bonds with high stereocontrol. Its structure, featuring a pyrrolidine ring and a chiral amino alcohol moiety, makes it an effective organocatalyst for a variety of transformations, including aldol and Michael reactions.[1][2]
This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common experimental challenges and achieve optimal results in terms of yield, enantioselectivity (ee), and diastereoselectivity (dr).
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions directly addressing problems you may encounter during your experiments. Each answer provides a systematic approach to diagnosis and resolution, grounded in mechanistic principles.
Question 1: My reaction is suffering from low enantioselectivity (low ee). How can I improve it?
Low enantioselectivity is a frequent challenge in asymmetric catalysis and suggests that the transition state leading to the desired enantiomer is not sufficiently favored.[3] Several factors can influence this delicate energy balance.
Potential Causes & Step-by-Step Solutions:
-
Sub-Optimal Reaction Temperature: Temperature is a critical parameter influencing enantioselectivity.[3][4]
-
Explanation: Lowering the temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. However, this often comes at the cost of a slower reaction rate.[3]
-
Troubleshooting Protocol:
-
Establish a baseline reaction at room temperature (or your current condition).
-
Systematically decrease the temperature in increments (e.g., to 0 °C, -20 °C, -40 °C, and -78 °C).[3][4]
-
Monitor the reaction progress by TLC or GC/LC at each temperature to correlate ee with reaction time and conversion.
-
Analyze the trade-off between reaction time and enantiomeric excess to find the optimal temperature for your specific substrate.
-
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in catalysis by solvating reactants, intermediates, and transition states.[5][6]
-
Explanation: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and its interaction with the substrates.[5] For pyrrolidine-based catalysts, aprotic solvents are often preferred.[4] Protic solvents might interfere with the catalytic cycle through hydrogen bonding.
-
Troubleshooting Protocol:
-
Perform a solvent screen using a range of anhydrous aprotic solvents with varying polarities.
-
See the table below for a suggested screening list. Run small-scale reactions in parallel under identical conditions (temperature, concentration, catalyst loading).
-
Analyze the ee and yield for each solvent to identify the best performer. In some cases, solvent mixtures can provide superior results.[5][7][8]
-
Table 1: Solvent Screening Guide for Optimizing Enantioselectivity
-
| Solvent | Polarity (Dielectric Constant) | Typical Observations |
| Dichloromethane (DCM) | 9.1 | Often a good starting point, balances solubility and reactivity. |
| Tetrahydrofuran (THF) | 7.6 | Coordinating solvent, can sometimes enhance selectivity.[4] |
| Toluene | 2.4 | Non-polar, may favor aggregation or specific transition states.[4] |
| Diethyl Ether | 4.3 | Can lead to increased efficiency and enantioselectivity.[6] |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can be effective but may compete for coordination.[9] |
| Dimethylformamide (DMF) | 36.7 | Highly polar, can improve solubility but may impact ee.[10] |
-
Presence of Moisture: Water can severely compromise enantioselectivity.
-
Explanation: Water can compete with the substrate for coordination to the catalyst, hydrolyze key intermediates (like enamines in aldol reactions), or promote a non-selective background reaction. Anhydrous conditions are critical.[4]
-
Troubleshooting Protocol:
-
Thoroughly dry all glassware in an oven (e.g., >100 °C) and cool under an inert atmosphere (N₂ or Ar).
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure all reagents, especially carbonyl substrates, are dry and pure.
-
Run the reaction under a positive pressure of an inert gas.
-
-
Question 2: The reaction yield is poor, or the reaction is very slow/stalled. What should I do?
Poor conversion can be attributed to catalyst inhibition, insufficient reactivity, or catalyst decomposition.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Catalyst Activity: The catalyst loading or intrinsic activity may be too low for the specific substrate.
-
Explanation: While lower catalyst loading is desirable, some transformations require a higher concentration to proceed at a reasonable rate.
-
Troubleshooting Protocol:
-
First, confirm the quality and purity of your catalyst.
-
If the reaction is slow at a standard loading (e.g., 5-10 mol%), incrementally increase the catalyst loading (e.g., to 15 mol% or 20 mol%).[6][11]
-
Monitor the reaction rate. If a significant rate increase is observed without compromising ee, the initial loading was likely too low.
-
-
-
Inappropriate Reaction Temperature: While low temperatures favor ee, they can drastically reduce the reaction rate.
-
Explanation: Every reaction has an activation energy barrier that must be overcome. If the thermal energy is insufficient, the reaction will not proceed.
-
Troubleshooting Protocol:
-
If you have optimized for ee at a very low temperature, and the rate is problematic, you must find a compromise.
-
Systematically increase the temperature from your low point (e.g., from -78 °C to -40 °C, then -20 °C) and analyze both the rate and the ee at each step.[4] This will help you find the highest possible temperature that maintains an acceptable level of enantioselectivity.
-
-
-
Use of Additives or Co-catalysts: Some reactions benefit from additives that can enhance reactivity.
-
Explanation: In reactions like aldol additions, a Brønsted acid co-catalyst can accelerate the turnover-limiting step.[5][12] The acid can activate the electrophile or facilitate proton transfer steps in the catalytic cycle.
-
Troubleshooting Protocol:
-
Screen a series of weak Brønsted acids (e.g., benzoic acid, acetic acid) as co-catalysts, typically at a loading equivalent to the main catalyst.
-
Run the reaction with and without the additive to confirm its effect on the reaction rate and selectivity.
-
-
General Troubleshooting Workflow
A systematic approach is key to efficient optimization. The following flowchart outlines a logical workflow for troubleshooting common issues.
Caption: General workflow for troubleshooting asymmetric reactions.
Frequently Asked Questions (FAQs)
-
Q1: How should I store and handle (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol?
-
A1: Chiral amino alcohols can be sensitive to air and moisture. It is best to store the catalyst under an inert atmosphere (argon or nitrogen) in a cool, dry place. Handle the material quickly in a glovebox or under a positive flow of inert gas to minimize exposure to the atmosphere.
-
-
Q2: What is a typical catalyst loading for this type of organocatalyst?
-
Q3: Which analytical techniques are recommended for determining enantiomeric excess (ee)?
-
A3: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The choice depends on the volatility and properties of your product. You will need to develop a separation method using a suitable chiral stationary phase.
-
Baseline Experimental Protocol: Asymmetric Aldol Reaction
This protocol provides a starting point for the asymmetric aldol reaction between an aldehyde and a ketone, which can be adapted for your specific substrates.
Materials:
-
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (10 mol%)
-
Aldehyde (1.0 mmol, 1.0 eq)
-
Ketone (5.0 mmol, 5.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the ketone (5.0 mmol) and the anhydrous solvent (3 mL).
-
Add (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (0.1 mmol). Stir the mixture for 15-20 minutes at room temperature to allow for pre-formation of the enamine intermediate.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of the aldehyde (1.0 mmol) in the anhydrous solvent (2 mL) dropwise over 10 minutes.
-
Stir the reaction at this temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 48 hours depending on the substrates and conditions.[7]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC/GC) of the purified product.[7]
References
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ResearchGate. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
-
Optimization of the Reaction Conditions. ResearchGate. [Link]
-
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a. ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
(PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC - NIH. [Link]
-
Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. ChemRxiv. [Link]
-
New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. PMC - NIH. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Link]
-
Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed. [Link]
-
Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. [Link]
-
Asymmetric synthesis of 8-aminoindolizidine from chiral 2-pyrroleimines. PubMed. [Link]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
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- 3. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Issues with the Purification of Chiral Amino Alcohols
Welcome to the Technical Support Center for the purification of chiral amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining enantiomerically pure compounds. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical, field-proven insights.
Part 1: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of chiral amino alcohols.
Issue 1: Low Enantiomeric Excess (ee) After Diastereomeric Salt Crystallization
Question: My diastereomeric salt crystallization is yielding a product with low enantiomeric excess. What factors could be contributing to this, and how can I improve the purity?
Answer: Low enantiomeric excess after crystallization is a frequent challenge and can stem from several factors related to the thermodynamics and kinetics of the crystallization process.
-
Causality: The successful separation of diastereomeric salts relies on a significant difference in solubility between the two diastereomers in the chosen solvent system.[1] If the solubilities are too similar, both diastereomers will co-crystallize, leading to a poor enantiomeric enrichment. Other factors include insufficient equilibration time, inappropriate solvent choice, and unfavorable stoichiometry between the racemic mixture and the resolving agent.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is often necessary.[2] For instance, a mixture of a good solvent (in which both salts are soluble) and a poor solvent can sometimes fine-tune the solubility difference.
-
Optimize Stoichiometry and Concentration: The molar ratio of the resolving agent to the racemic amino alcohol can significantly impact the resolution.[3] For di-acid resolving agents, ratios below 0.5 equivalents may favor the formation of neutral salts, while ratios above 1.5 equivalents favor acidic salts.[3] Understanding the nature of the salt formation is key to optimizing the yield and ee.
-
Control Cooling and Equilibration: Rapid cooling can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one. A slow, controlled cooling profile allows for a more selective crystallization process.[4] Additionally, allowing sufficient time for the system to reach equilibrium is crucial; stirring for an extended period (e.g., 1.5 hours or more) before filtration can improve enantiomeric separation.[1]
-
Recrystallization: If the initial crystallization yields a product with moderate ee, one or more subsequent recrystallizations of the enriched diastereomeric salt can further enhance the enantiomeric purity.[4][5] It is important to monitor the ee at each step to determine the point of diminishing returns.
-
Caption: Decision workflow for diastereomeric salt resolution.
Issue 2: Poor Resolution or Peak Tailing in Chiral HPLC/SFC
Question: I am experiencing poor peak resolution and/or significant peak tailing during the chiral HPLC or SFC separation of my amino alcohol. What are the likely causes and how can I rectify this?
Answer: Chromatographic issues such as poor resolution and peak tailing are common and can often be resolved by systematically evaluating and adjusting the method parameters.
-
Causality: Poor resolution indicates that the chiral stationary phase (CSP) and mobile phase combination is not providing sufficient selectivity for the enantiomers. Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns, or by a mismatch between the sample solvent and the mobile phase.[6]
-
Troubleshooting Steps:
-
Column Selection: The choice of CSP is the most critical factor. There is no universal chiral column, and selection is often an empirical process.[7] For amino alcohols, CSPs based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type columns, or cyclodextrin-based columns are often effective.[8] Screening a set of columns with different chiral selectors is a highly recommended starting point.
-
Mobile Phase Optimization:
-
Modifier Composition: In reversed-phase or polar organic modes, systematically vary the type and percentage of the organic modifier (e.g., isopropanol, ethanol, acetonitrile).
-
Additives: For basic compounds like amino alcohols, adding a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase can suppress interactions with acidic silanol groups on the stationary phase, thereby reducing peak tailing.[6] Conversely, for acidic resolving agents that might be present, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.[9]
-
-
Temperature Control: Column temperature can significantly affect selectivity. Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes dramatically improve resolution.[10]
-
Flow Rate Adjustment: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Sample Derivatization: If direct separation is challenging, derivatizing the amino or alcohol group can alter the analyte's interaction with the CSP, often leading to improved resolution.[11] Common derivatizing agents include trifluoroacetic anhydride.[11]
-
| Mobile Phase Composition | Peak Asymmetry (for first eluting peak) | Resolution (Rs) |
| 80:20 Hexane:Isopropanol | 1.8 (Tailing) | 1.2 |
| 80:20:0.1 Hexane:Isopropanol:Diethylamine | 1.1 (Symmetrical) | 2.5 |
Issue 3: Low Activity or Enantioselectivity in Enzymatic Kinetic Resolution
Question: My enzymatic kinetic resolution of a racemic amino alcohol is showing low conversion and/or poor enantioselectivity. What experimental parameters should I investigate?
Answer: Enzymatic resolutions are highly sensitive to reaction conditions. Low conversion or selectivity often points to suboptimal parameters for the specific enzyme and substrate.
-
Causality: The performance of a lipase or other enzyme in kinetic resolution is dependent on the solvent, acyl donor, temperature, and water activity.[12] An inappropriate solvent can denature the enzyme or hinder its flexibility, leading to low activity. The acyl donor must be compatible with the enzyme's active site. The enantioselectivity (E-value) is an intrinsic property of the enzyme for a given substrate under specific conditions.
-
Troubleshooting Steps:
-
Enzyme and Acyl Donor Screening: Not all enzymes are suitable for all substrates. Screening a panel of lipases (e.g., Novozym 435, Lipase from Candida rugosa) is a crucial first step.[13] The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate) is also critical; vinyl esters are often effective as they generate a leaving group that does not inhibit the enzyme.[12]
-
Solvent Optimization: The solvent choice can dramatically affect both enzyme activity and enantioselectivity.[14] Non-polar solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are often preferred as they tend to maintain the enzyme's active conformation.[13][14]
-
Temperature and pH Control: Most enzymes have an optimal temperature and pH range for activity. Operating outside this range can lead to reduced activity or denaturation. Perform the reaction at various temperatures (e.g., 30°C, 40°C, 50°C) to find the optimum.[13]
-
Water Activity: A small amount of water is often necessary for enzyme activity, but excess water can lead to unwanted hydrolysis reactions. Control of water activity, sometimes by adding molecular sieves, can be beneficial.
-
Dynamic Kinetic Resolution (DKR): A standard kinetic resolution has a maximum theoretical yield of 50% for a single enantiomer.[12] If yield is a primary concern, consider a dynamic kinetic resolution approach, which couples the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially achieving a theoretical yield of 100%.[13][15]
-
-
Setup: In separate vials, place the racemic amino alcohol (e.g., 0.1 mmol) and the enzyme (e.g., 10 mg).
-
Solvent Addition: Add 1 mL of the screening solvent (e.g., MTBE, hexane, toluene) to each vial.
-
Acyl Donor Addition: Add the acyl donor (e.g., vinyl acetate, 0.5 mmol).
-
Reaction: Shake the vials at a controlled temperature (e.g., 40°C) on an orbital shaker.
-
Monitoring: Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze by chiral GC or HPLC to determine conversion and the ee of the remaining substrate and the product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main methods for purifying chiral amino alcohols, and how do I choose the best one?
A1: The primary methods are:
-
Diastereomeric Salt Crystallization: Best for large-scale purifications where the amino alcohol has an acidic or basic handle. It is often cost-effective but requires significant method development.[2]
-
Chiral Chromatography (HPLC/SFC): Excellent for both analytical and preparative scales, offering high purity. However, it can be expensive for large quantities due to the cost of chiral stationary phases and solvents.[2]
-
Enzymatic Kinetic Resolution: A green and highly selective method. It is limited by a 50% maximum yield for one enantiomer unless a dynamic process is used.[12]
The choice depends on the scale of purification, the properties of the molecule, cost considerations, and the required level of enantiomeric purity.
Caption: Decision tree for selecting a purification method.
Q2: How can I efficiently remove the chiral resolving agent after crystallization?
A2: After separating the desired diastereomeric salt, the chiral resolving agent must be removed to liberate the free, enantiomerically pure amino alcohol. This is typically achieved by an acid-base extraction.
-
Dissolve the diastereomeric salt in water or an appropriate organic solvent.
-
Adjust the pH with a base (e.g., NaOH, NaHCO₃) to deprotonate the amino alcohol and protonate the acidic resolving agent (or vice versa if using a basic resolving agent).
-
Extract the free amino alcohol into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent to yield the purified enantiomer.
Q3: My chiral amino alcohol is highly water-soluble. How can I effectively extract it from an aqueous solution?
A3: The high polarity and water solubility of small chiral amino alcohols can make extraction challenging.[5] To improve extraction efficiency:
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of the organic compound in the aqueous phase.[5]
-
Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous liquid-liquid extractor can be much more effective than multiple batch extractions.[5]
-
Choice of Solvent: Use a more polar extraction solvent like ethyl acetate or even a mixture of solvents. In some cases, multiple extractions with a solvent like dichloromethane are necessary.
Q4: Can I racemize and recycle the unwanted enantiomer to improve my overall yield?
A4: Yes, recycling the unwanted enantiomer is a key strategy for improving process efficiency, especially in large-scale production.[1] This is a core principle of dynamic resolution strategies. The feasibility of racemization depends on the structure of the amino alcohol. If there is an acidic proton adjacent to the chiral center, racemization can often be induced under basic or acidic conditions, or with a specific catalyst.[1] The racemized mixture can then be fed back into the resolution process, theoretically allowing for a complete conversion of the racemate to the desired enantiomer over multiple cycles.
References
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
-
Szewczyk, G., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
-
Li, T., et al. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Abreu, A. R., et al. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]
-
BioDuro (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chromatography Today (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
ACS Publications (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research. Available at: [Link]
-
RSC Publishing (1990). Improvement in the Enantioselectivity of the Hydrogen Transfer with NADH Models Bearing Amino Alcohols as Chiral Auxiliaries. RSC Publishing. Available at: [Link]
-
ACS Publications. Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. ACS Publications. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry (2019). L-proline, a resolution agent able to target both enantiomers of mandelic acid. The Royal Society of Chemistry. Available at: [Link]
-
NIH (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. NIH. Available at: [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Creation.com (2025). Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization. Creation.com. Available at: [Link]
-
ResearchGate (2021). (PDF) Recrystallization of Enantiomers from Conglomerates. ResearchGate. Available at: [Link]
-
Impactfactor (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor. Available at: [Link]
-
Journal of the American Chemical Society (1995). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Chiral resolution. Wikipedia. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
SciELO (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. Available at: [Link]
-
Journal of Chemical Education (1995). Resolution of Racemic Phenylsuccinic Acid Using (-)-Proline as a Resolving Agent: An Introductory Organic Chemistry Experiment. Journal of Chemical Education. Available at: [Link]
-
Chemistry LibreTexts (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Phenomenex. The Chiral Notebook. Phenomenex. Available at: [Link]
-
ResearchGate (2016). How can separate racemic Diarylprolinol by crystallization. ResearchGate. Available at: [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Journal of the American Chemical Society (2007). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. Available at: [Link]
-
Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. Available at: [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. ACE HPLC. Available at: [Link]
Sources
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- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. pubs.acs.org [pubs.acs.org]
troubleshooting guide for the synthesis of pyrrolidine derivatives
Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold. Pyrrolidine rings are prevalent in a vast array of natural products, pharmaceuticals, and are often used as chiral ligands in catalysis, making their efficient and selective synthesis a cornerstone of modern organic chemistry.[1][2][3]
This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and expert insights to help you overcome common experimental hurdles.
Section 1: Troubleshooting Low Yield & Incomplete Reactions
Low product yield is one of the most frequent frustrations in synthesis. The root cause can range from suboptimal reaction conditions to degradation of starting materials or products. This section addresses common scenarios and provides a logical workflow for diagnosis and optimization.
Frequently Asked Questions (FAQs)
Question 1: My [3+2] cycloaddition reaction is giving very low yields. What are the first parameters I should investigate?
Answer: The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful tool for pyrrolidine synthesis, but its efficiency is highly sensitive to several factors.[4][5]
-
Ylide Generation: The primary issue is often inefficient generation of the azomethine ylide itself. If you are forming the ylide from the condensation of an amino acid ester and an aldehyde, ensure that water is effectively removed, as it can hydrolyze the intermediate imine. The use of a dehydrating agent (e.g., MgSO₄) or azeotropic removal of water with a Dean-Stark apparatus is critical.
-
Catalyst Activity: For metal-catalyzed variants, the choice and state of the catalyst are paramount. For instance, silver-based catalysts can be highly effective, but their activity can be diminished by impurities.[4] Ensure your reagents and solvents are of appropriate purity.
-
Reaction Concentration: These cycloadditions can be concentration-dependent. If the reaction is too dilute, the rate of the bimolecular cycloaddition may be too slow, allowing for side reactions or decomposition of the ylide. Try increasing the concentration of your reactants.
-
Thermal Stability: Azomethine ylides can be thermally labile. While some reactions require heat to proceed, excessive temperatures can lead to decomposition. It is crucial to find the optimal temperature that promotes cycloaddition without significant degradation. A systematic temperature screen is recommended.
Question 2: I'm attempting a reductive amination cascade to form a pyrrolidine from a 1,4-dicarbonyl compound, but the reaction stalls, leaving significant amounts of starting material. Why is this happening?
Answer: Reductive amination is a robust method, but incomplete conversion often points to issues with iminium ion formation or the reduction step.[6][7]
-
pH Control: The pH of the reaction medium is the most critical parameter. The initial condensation to form the hemiaminal and subsequently the iminium ion is typically favored under weakly acidic conditions (pH 4-6). If the medium is too acidic, the starting amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated for nucleophilic attack. The use of a buffer or a mild acid catalyst like acetic acid is often necessary.[8]
-
Reducing Agent Reactivity: The choice of reducing agent is key. A mild hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is ideal because it selectively reduces the iminium ion much faster than the starting carbonyl. A stronger reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the carbonyl group before cyclization occurs.
-
Water Sequestration: The formation of the iminium ion releases water. In some cases, this can shift the equilibrium back towards the starting materials. Adding a dehydrating agent, such as molecular sieves, can drive the reaction to completion.
Troubleshooting Workflow: Low Reaction Yield
This decision tree provides a systematic approach to diagnosing the cause of low yields.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
Welcome to the technical support center for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the handling and reaction of this versatile chiral building block. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity of your experiments and the quality of your results.
Introduction to (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol: A Molecule of Interest
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its structure incorporates several key features: a chiral center at the 3-position of the pyrrolidine ring, a secondary amine within the ring, a tertiary amine in the side chain, and a primary alcohol. These functional groups, while offering rich opportunities for chemical transformations, also present specific stability challenges under various reaction conditions.
This guide will delve into the potential degradation pathways of this molecule and provide actionable strategies to enhance its stability.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently lower than expected when using (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. What could be the cause?
A1: Lower than expected yields can often be attributed to the degradation of the starting material under the reaction conditions. The tertiary amine and the secondary amine in the pyrrolidine ring are susceptible to oxidation, especially in the presence of air, certain metal catalysts (like copper or iron), or oxidizing agents. Additionally, the amino alcohol moiety can undergo side reactions depending on the pH and temperature of your reaction. We recommend verifying the purity of your starting material before use and considering the stability-enhancing strategies outlined in this guide.
Q2: I am observing the formation of unexpected byproducts in my reaction mixture. What are the likely degradation pathways for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol?
A2: Several degradation pathways are plausible depending on your specific reaction conditions:
-
Oxidation: The tertiary amine is susceptible to oxidation to form an N-oxide. The secondary amine in the pyrrolidine ring can also be oxidized. This is often accelerated by heat, light, and the presence of metal ions.
-
Ring Opening: While the pyrrolidine ring is generally stable, under harsh acidic or oxidative conditions, C-N bond cleavage can occur.[1] This is a known degradation pathway for some cyclic amines.[1]
-
Side reactions of the alcohol: The primary alcohol can undergo esterification if acidic impurities are present, or etherification under certain conditions.
-
Reaction with Carbon Dioxide: If your reaction is sensitive to CO2 from the atmosphere, the amine groups can react to form carbamates, leading to a decrease in the active reagent.
To identify the specific byproducts, we recommend using analytical techniques such as LC-MS and NMR spectroscopy.
Q3: How does pH affect the stability of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol?
A3: The pH of your reaction medium is a critical factor. The amino groups in the molecule are basic. The pKa of the conjugate acid of N-methylethanolamine is approximately 9.95.[2][3] The pKa of the conjugate acid of pyrrolidine is around 11.3.[4]
-
Acidic Conditions (low pH): The amino groups will be protonated, forming ammonium salts. This can protect them from certain reactions like N-oxidation. However, very strong acidic conditions might promote other degradation pathways.
-
Basic Conditions (high pH): The amino groups will be in their free base form, making them more nucleophilic and susceptible to oxidation.
Therefore, maintaining an optimal pH range is crucial for stability. Buffering your reaction mixture can be an effective strategy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low reaction yield and/or formation of polar impurities. | Oxidation of the tertiary or secondary amine. | 1. Degas solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).2. Add an antioxidant like BHT (butylated hydroxytoluene) if compatible with your reaction.3. Consider protecting the more reactive amine group (see protocols below). |
| Appearance of a new, less polar spot on TLC. | Protection of the alcohol as a silyl ether by a reactive silicon-containing reagent in the mixture. | 1. Ensure all reagents and solvents are free from silylating agents.2. If silyl protection is desired, it should be a deliberate step. |
| Inconsistent reaction outcomes. | Variable purity of the starting material. | 1. Analyze the purity of each new batch of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol by chiral HPLC or NMR before use.2. Store the compound under an inert atmosphere, protected from light and moisture. |
| Formation of high molecular weight byproducts. | Intermolecular side reactions, such as ether formation or reaction between two molecules of the starting material. | 1. Use a more dilute reaction concentration.2. Control the reaction temperature carefully.3. Consider protecting the alcohol or one of the amine functionalities. |
Enhancing Stability: A Proactive Approach
The most effective way to prevent degradation is to protect the reactive functional groups that are not participating in your desired transformation.
Protecting Group Strategies
Protecting groups are temporary modifications of functional groups to render them inert to specific reaction conditions.[5] For (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, both the amino and hydroxyl groups can be protected.
1. Protection of the Amino Groups:
The tertiary amine in the side chain is generally more nucleophilic and susceptible to oxidation than the secondary amine within the pyrrolidine ring. However, protecting the secondary amine can also be beneficial. Common protecting groups for amines include:
-
tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but easily removed with mild acid (e.g., trifluoroacetic acid).[6][7]
-
Carboxybenzyl (Cbz): Removable by catalytic hydrogenation.[6]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Removed under mild basic conditions.[6]
2. Protection of the Hydroxyl Group:
The primary alcohol can be protected to prevent unwanted side reactions. Common protecting groups for alcohols include:
-
Silyl Ethers (e.g., TBDMS, TIPS): These are widely used due to their ease of installation and removal with fluoride reagents (like TBAF).[8] They are generally stable to a variety of reaction conditions.[8]
-
Benzyl Ether (Bn): Can be removed by catalytic hydrogenation.
The choice of protecting group will depend on the specific conditions of your subsequent reaction steps.
Experimental Protocols
Protocol 1: Boc Protection of the Pyrrolidine Nitrogen
This protocol describes the selective protection of the secondary amine in the pyrrolidine ring.
Materials:
-
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Add triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)2O (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected compound.
Protocol 2: TBDMS Protection of the Hydroxyl Group
This protocol details the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TBDMSCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography.
Visualizing Stability and Protection Strategies
Molecular Structure and Reactive Sites
Caption: Structure of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol with key reactive sites highlighted.
Potential Degradation Pathways
Caption: Potential degradation pathways for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
Workflow for Stability Enhancement
Caption: A general workflow for enhancing stability through protection/deprotection strategies.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
PCI Magazine. (2022, May 6). Amino Alcohol Dispersants for Waterborne Metal Coatings. Retrieved from [Link]
- Fanning, S. W., et al. (2018). The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist and Selective ER Degrader. Molecules, 23(10), 2593.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Zuo, L., et al. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. European Journal of Organic Chemistry, e202401322.
-
LibreTexts. (2023, August 1). 3.3: Rearrangements. Retrieved from [Link]
-
Grokipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]
-
Leah4sci. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]
-
Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
- Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(5), 4445-4456.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
- Prini, A., et al. (2015). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
- Deming, T. J., & Zhang, J. (2024). Ring-opening polymerization of Amino Acid N‑Carboxyanhydrides with Unprotected/Reactive Side Groups. II. L‑Hydroxyproline N‑Carboxyanhydride. ChemRxiv.
-
Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]
-
Chemical Standard. (n.d.). (S)-3-Aminopyrrolidine dihydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
JoVE. (2025, May 22). Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854071, tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]
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Technical Support Center: Strategies to Improve Enantioselectivity in Reactions Using Pyrrolidine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for enantioselective reactions utilizing pyrrolidine-based ligands. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered in the laboratory. As Senior Application Scientists, we understand that achieving high enantioselectivity is often a nuanced process. This resource is structured to help you diagnose issues, optimize your reaction conditions, and ultimately achieve your desired stereochemical outcomes.
The pyrrolidine scaffold, a core structural motif in the amino acid proline, is fundamental to a highly successful class of organocatalysts.[1][2][3][4] These catalysts are prized for their ability to promote a wide array of asymmetric transformations in an environmentally friendly manner, often avoiding the need for metal catalysts.[1] However, even with well-established protocols, researchers can face challenges with low enantiomeric excess (ee). This guide will walk you through a systematic approach to troubleshooting, grounded in mechanistic principles and supported by experimental evidence.
Troubleshooting Guide: Low Enantioselectivity
Low or unsatisfactory enantioselectivity is a common hurdle in asymmetric catalysis. This section provides a logical workflow to help you pinpoint and address the root cause of the issue.
Q1: My reaction is showing low enantioselectivity. Where should I start my investigation?
When faced with poor enantioselectivity, a systematic evaluation of your reaction parameters is the most effective approach. Begin by considering the fundamental components of your reaction: the catalyst's integrity, the solvent system, and the reaction temperature.
Initial Checks:
-
Catalyst Purity and Integrity: First and foremost, verify the chemical and enantiomeric purity of your pyrrolidine-based ligand.[5] Impurities can introduce non-selective background reactions, significantly eroding your enantioselectivity.
-
Solvent System: The choice of solvent is critical as it influences the solubility of the catalyst and the stability of the transition state.[6] For proline-catalyzed reactions, highly dipolar aprotic solvents such as DMSO, DMF, and acetonitrile are often employed due to proline's favorable solubility in them.[7][8] However, mixtures of water and methanol have also proven to be surprisingly effective.[7][8]
-
Reaction Temperature: Temperature has a profound impact on enantioselectivity.[9][10][11][12][13] Lowering the reaction temperature generally enhances enantioselectivity by favoring the lower energy transition state that leads to the major enantiomer. However, this often comes at the cost of a longer reaction time. An optimal balance must be found. In some cases, the highest enantioselectivity is achieved within a specific temperature range, such as 20-30°C for certain reductions.[11][13]
Q2: I've confirmed my catalyst and solvent are appropriate, but the enantioselectivity is still poor. What's the next step?
If the initial checks do not resolve the issue, the next step is to delve deeper into the reaction conditions and consider the possibility of competing reaction pathways.
Minimizing Side Reactions:
Side reactions, such as aldol condensation and self-aldolization, can compete with the desired enantioselective pathway, leading to a decrease in both yield and enantioselectivity.[8][14] To mitigate these undesired reactions, consider the following strategies:
-
Diluted Conditions: Running the reaction at a lower concentration can disfavor bimolecular side reactions.[8][14]
-
Reduced Catalyst Loading: In some instances, a lower catalyst loading can lead to a better outcome.[8][14]
-
Solvent Optimization for Specific Substrates: For challenging substrates like α-branched aldehydes, a mixture of CHCl₃ and DMSO has been shown to improve both chemoselectivity and stereoselectivity.[8][14]
Q3: Can I use additives to boost the enantioselectivity of my reaction?
Yes, additives can play a crucial role in modulating both the reactivity and enantioselectivity of pyrrolidine-catalyzed reactions.[15][16][17]
The Impact of Additives:
-
Brønsted Acids: In Michael additions of aldehydes to nitroolefins, a Brønsted acid additive can accelerate the formation of the enamine intermediate, which can lead to improved diastereoselectivity and enantioselectivity.[8] The addition of acids like acetic acid or benzoic acid can enhance reactivity and favor the formation of the anti-enantiomer.[8]
-
Co-catalysts: In some cases, the addition of a co-catalyst can form a supramolecular complex with the primary catalyst, leading to improved efficiency and selectivity.[15]
-
Water: The presence of a small amount of water can sometimes be beneficial, contributing to a more compact transition state and leading to higher stereoselectivity.[1] However, the effect of water can be complex and is not always beneficial.[18]
Q4: How does the structure of the pyrrolidine ligand influence enantioselectivity?
The structure of the pyrrolidine catalyst is a key factor in determining the enantioselectivity of a reaction.[1][19] Modifications to the pyrrolidine ring, especially at the C2 and C5 positions, can create a more defined and effective chiral environment.[8][20][21]
Key Structural Modifications:
-
Diarylprolinol Silyl Ethers: These are highly efficient organocatalysts for a variety of transformations.[1][22][23][24][25] The bulky silyl ether group and the aryl groups create a sterically hindered environment that effectively shields one face of the intermediate, leading to high enantioselectivity.
-
Substituents on the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can significantly influence the catalyst's performance. The electronic and steric nature of these substituents plays a crucial role in stabilizing the transition state and directing the stereochemical outcome.[1] Computational studies have been instrumental in understanding these effects and guiding the design of new, more selective catalysts.[19][26][27]
FAQs: Frequently Asked Questions
Here we address some specific questions that often arise when working with pyrrolidine-based ligands.
Q: I am using a diarylprolinol silyl ether catalyst and observing low ee. What are some common pitfalls?
A: While diarylprolinol silyl ethers are generally robust catalysts, several factors can lead to diminished performance. Ensure the silyl ether group is intact, as hydrolysis can lead to the less active prolinol. Also, the purity of the starting materials, particularly the aldehyde, is crucial. Aldehydes prone to oxidation can generate impurities that may interfere with the catalytic cycle. Finally, as with other pyrrolidine-based catalysts, carefully optimize the solvent and temperature.
Q: Can the order of addition of reagents impact the enantioselectivity?
A: Yes, the order of addition can be critical. It is generally recommended to form the active catalyst species before adding the substrate that will undergo the asymmetric transformation. For instance, in many proline-catalyzed reactions, pre-stirring the catalyst with the ketone (for enamine formation) before adding the aldehyde can be beneficial.
Q: My reaction works well on a small scale, but the enantioselectivity drops upon scale-up. What could be the reason?
A: Scale-up issues can often be traced back to mass and heat transfer limitations. Inefficient stirring on a larger scale can lead to localized concentration gradients and temperature fluctuations, both of which can negatively impact enantioselectivity. Ensure vigorous and efficient stirring and consider using a jacketed reactor for better temperature control. Additionally, the surface area to volume ratio changes on scale-up, which can affect reactions sensitive to air or moisture.
Experimental Protocols & Data
General Protocol for a Proline-Catalyzed Aldol Reaction
This protocol provides a starting point for optimizing your reaction. Remember that the ideal conditions will vary depending on the specific substrates.
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature, add (S)-proline (0.1 mmol, 10 mol%).
-
Add the ketone (5.0 mmol, 5.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | DMSO | 95 | 92 |
| 2 | DMF | 92 | 88 |
| 3 | CH₃CN | 85 | 85 |
| 4 | CH₂Cl₂ | 70 | 60 |
| 5 | Toluene | 65 | 55 |
| 6 | H₂O/MeOH (1:1) | 88 | 90 |
Data is illustrative and will vary based on specific substrates and reaction conditions.
Table 2: Effect of Temperature on a Proline-Catalyzed Aldol Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 25 | 12 | 95 | 85 |
| 2 | 0 | 24 | 92 | 92 |
| 3 | -20 | 48 | 88 | 96 |
| 4 | -40 | 72 | 80 | >99 |
Data is illustrative and will vary based on specific substrates and reaction conditions.
Visualizing the Catalytic Cycle and Troubleshooting Logic
The Proline-Catalyzed Aldol Reaction Cycle
Caption: The catalytic cycle of a proline-catalyzed aldol reaction.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
References
- Theoretical studies on TMS-L-proline transition states - Benchchem. (n.d.).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2020). MDPI.
- Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. (2021). Organic Chemistry Frontiers (RSC Publishing).
- Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. (2006). PMC - NIH.
- Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs.
- Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. (2017). Organic & Biomolecular Chemistry (RSC Publishing).
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (2021). Chemical Science (RSC Publishing).
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (2003). The Journal of Organic Chemistry - ACS Publications.
- Computational analysis of proline-catalzyed aldol reactions of... (n.d.). ResearchGate.
- Temperature drop triggers chirality twist. (2017). Chemistry World.
- Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine. (n.d.). Benchchem.
- A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance.
- Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.).
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (2003). PubMed.
- Design and synthesis of ligands based on trans-2,5-disubstituted pyrrolidines and their application in asymmetric catalytic reactions. (2003). Globe Thesis.
- Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. (2014). Organic Chemistry Portal.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2019). MDPI.
- Improving catalytic performance of (L)-proline with chiral additives. (2013). RSC Blogs.
- A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective Catalysis. (n.d.). Benchchem.
- Matched/Mismatched Cases in Proline-Catalyzed Cascade Reactions with Carbohydrates: A Computational Insight into the Role of d. (n.d.). Semantic Scholar.
- improving enantioselectivity in 2-Methylpyrrolidine catalysis. (n.d.). Benchchem.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2022). PMC.
- Heterogeneous organocatalysis: the proline case. (2023). PMC - PubMed Central - NIH.
- Theoretical Study On The Mechanism Of Organic Additives In Proline - Catalyzed Asymmetric Reaction. (2016). Globe Thesis.
- Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect? (2021). PMC - NIH.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2018). PMC - NIH.
- A Chiral Solvent Effect in Asymmetric Organocatalysis. (2021). ResearchGate.
- Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2022). MDPI.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). PMC - NIH.
- Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing.
- Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (n.d.). Longdom Publishing.
- Correction: Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. (2021). ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions. (n.d.). Benchchem.
- Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions. (n.d.). ResearchGate.
- Effect of Additives on the Proline-Catalyzed Ketone—Aldehyde Aldol Reactions. (2021). ResearchGate.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI.
- Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. (2007). Organic Letters - ACS Publications.
- Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. (2007). Organic Chemistry Portal.
- Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. (2019).
- Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2011). PMC - PubMed Central.
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common pitfalls in the synthesis of chiral amino alcohols and how to avoid them
Chiral amino alcohols are indispensable building blocks in modern synthetic chemistry, particularly in the pharmaceutical industry, where they form the chiral backbone of numerous active pharmaceutical ingredients.[1][2] Their synthesis, however, is often fraught with challenges that can impede research and development timelines. This technical support center provides a comprehensive guide to navigating the common pitfalls encountered during the synthesis of chiral amino alcohols, offering troubleshooting strategies and validated protocols to ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low enantiomeric excess (ee). What are the likely causes and how can I improve it?
A1: Low enantiomeric excess is a frequent issue and can stem from several factors. Primarily, it could be due to an ineffective chiral catalyst or auxiliary, or racemization occurring during the reaction or workup.[1] To address this, screen different chiral catalysts or ligands. For biocatalytic approaches, consider exploring various transaminases.[2] Optimizing reaction parameters such as temperature and time is also crucial to minimize racemization.[3] Ensure you are using appropriate solvents and maintaining an inert atmosphere.
Q2: I am experiencing a significantly low yield. What are the common reasons and how can I optimize the reaction?
A2: Low yields can be attributed to incomplete reactions, formation of side products, or loss of the product during purification.[1] To troubleshoot, monitor the reaction progress closely using techniques like TLC, GC, or NMR.[1] Adjusting the stoichiometry of reagents and carefully controlling the reaction temperature can also improve yields. If your target amino alcohol is volatile or highly water-soluble, consider specialized purification techniques like azeotropic distillation or continuous liquid-liquid extraction.[1]
Q3: Purification of my chiral amino alcohol is proving to be difficult. What are the best practices for purifying these polar compounds?
A3: The polar nature of small chiral amino alcohols makes their purification challenging.[1] Effective strategies include:
-
Extraction: Employ continuous liquid-liquid extraction or multiple batch extractions. Adding salt (salting out) to the aqueous layer can enhance extraction efficiency.[1]
-
Distillation: For volatile compounds, fractional distillation under reduced pressure is effective. Use an efficient condenser and a cold trap to prevent product loss.[1]
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent purification method.[4]
Q4: I am observing the formation of significant side products. How can I improve the chemoselectivity of my reaction?
A4: Side product formation often arises from the competing reactivity of functional groups. For instance, in syntheses involving aldehydes and imines, side reactions like the formation of 1,2-diols or 1,2-diamines can occur.[4] Strategic use of protecting groups with strong electron-withdrawing properties can modulate the reduction potential of imines, favoring the desired reaction pathway.[4] The choice of catalyst and reaction conditions also plays a critical role in directing the chemoselectivity.
Troubleshooting Guides
Guide 1: Addressing Low Enantioselectivity
Low enantioselectivity is a critical failure in the synthesis of chiral molecules. The following guide provides a systematic approach to diagnosing and resolving this issue.
Potential Causes and Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Ineffective Chiral Catalyst/Auxiliary | The chiral directing group is not providing sufficient steric or electronic bias to favor the formation of one enantiomer over the other. | 1. Screen Catalysts/Ligands: Systematically evaluate a range of chiral catalysts or ligands with varying steric and electronic properties.[1] 2. Consider Biocatalysis: Enzymes like transaminases can offer exceptional enantioselectivity under mild conditions.[2][3] |
| Racemization | The chiral center is labile under the reaction or workup conditions, leading to the formation of the undesired enantiomer. This can be exacerbated by elevated temperatures or the presence of acidic or basic species.[3] | 1. Optimize Temperature: Lowering the reaction temperature can often suppress racemization pathways. 2. Control pH: During workup, carefully neutralize the reaction mixture to avoid exposure to harsh acidic or basic conditions. 3. Minimize Reaction Time: Prolonged reaction times can increase the likelihood of racemization. Monitor the reaction and quench it as soon as it reaches completion. |
| Incorrect Reaction Conditions | Solvent polarity, reagent concentration, and the presence of additives can all influence the transition state geometry and, consequently, the enantioselectivity. | 1. Solvent Screening: Evaluate a range of solvents with varying polarities. 2. Concentration Effects: Investigate the impact of reactant and catalyst concentration on the enantiomeric excess. 3. Additive Screening: In some cases, the addition of a co-catalyst or an additive can enhance stereocontrol. |
Workflow for Troubleshooting Low Enantioselectivity:
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Guide 2: Overcoming Challenges in Protecting Group Strategies
Protecting groups are essential for masking reactive functional groups, but their application can introduce complications.[5]
Common Pitfalls and Solutions:
| Pitfall | Explanation | Avoidance Strategy |
| Difficult Deprotection | The protecting group is too stable and requires harsh conditions for removal, potentially leading to decomposition of the target molecule. | Select a protecting group that can be removed under mild conditions that are orthogonal to other functional groups in the molecule. For example, silyl ethers can be cleaved with fluoride ions under conditions that do not affect many other functional groups.[6] |
| Protecting Group Migration | In molecules with multiple hydroxyl or amino groups, the protecting group can migrate from one position to another, leading to a mixture of isomers. | Choose a bulkier protecting group to sterically hinder migration. Also, consider di-protection if selective mono-protection is challenging. |
| Incomplete Protection/Deprotection | The protection or deprotection reaction does not go to completion, resulting in a mixture of protected, deprotected, and starting materials. | Monitor the reaction carefully by TLC or LC-MS. Use a slight excess of the protecting or deprotecting agent and optimize reaction time and temperature.[5] |
| Orthogonality Issues | The conditions used to remove one protecting group inadvertently cleave another.[7] | Carefully plan the protecting group strategy to ensure that each group can be removed selectively without affecting the others. This is known as an orthogonal protecting group strategy.[7] |
Decision Tree for Selecting a Protecting Group:
Caption: A decision-making flowchart for selecting appropriate protecting groups.
Validated Experimental Protocols
Protocol 1: Asymmetric Reduction of an α-Amino Ketone using a Chiral Oxazaborolidine Catalyst
This protocol describes the highly enantioselective reduction of an N-protected α-amino ketone to the corresponding chiral amino alcohol.
Materials:
-
N-Boc-2-aminoacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-aminoacetophenone (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the reaction mixture.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the borane-dimethyl sulfide complex (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[8]
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy excess borane.[8]
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[8]
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.[8]
Protocol 2: Chiral Analysis of Amino Alcohols by HPLC after Derivatization with Marfey's Reagent
This protocol outlines the derivatization of a chiral amino alcohol with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for the determination of enantiomeric purity by HPLC.[2]
Materials:
-
Chiral amino alcohol sample
-
Marfey's reagent (14 mM in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
In a microcentrifuge tube, mix 50 µL of the reaction sample containing the chiral amino alcohol, 100 µL of Marfey's reagent solution, and 80 µL of 1 M NaHCO₃.[2]
-
Heat the mixture at 80 °C for 10 minutes.[2]
-
Cool the mixture and add 40 µL of 2 M HCl to stop the reaction.[2]
-
Filter the resulting solution through a 0.22 µm syringe filter.[2]
-
Analyze the derivatized sample by HPLC using a C18 column. A typical mobile phase consists of a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[2]
-
Monitor the elution at 340 nm. The two diastereomeric derivatives will have different retention times, allowing for the quantification of the enantiomeric excess.
References
-
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (2022). National Institutes of Health. Retrieved from [Link]
-
Chiral Resolution with Frozen Aqueous Amino Acids. (2015). ResearchGate. Retrieved from [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Retrieved from [Link]
-
Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). National Institutes of Health. Retrieved from [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Reduction of Chiral Amino Acids Based on Current Method. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2007). Diva-Portal.org. Retrieved from [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). ResearchGate. Retrieved from [Link]
-
Importance of vicinal amino alcohols and synthetic approaches a. (2022). ResearchGate. Retrieved from [Link]
-
Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. (2019). National Institutes of Health. Retrieved from [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2021). MDPI. Retrieved from [Link]
-
Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. Retrieved from [Link]
-
Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2021). National Institutes of Health. Retrieved from [Link]
-
Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications. Retrieved from [Link]
-
Chiral resolution with frozen aqueous amino acids. (2015). RSC Publishing. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Pyrrole-Protected β-Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino-Derivatives. (2020). National Institutes of Health. Retrieved from [Link]
-
Epimerization of Peptide. (2016). SlideShare. Retrieved from [Link]
Sources
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- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Chiral Ligands for Asymmetric Synthesis
Welcome to a comprehensive analysis of chiral ligands, the cornerstone of modern asymmetric synthesis. For researchers in pharmaceuticals, agrochemicals, and materials science, the ability to selectively produce one enantiomer of a chiral molecule is not just an academic exercise—it is a critical necessity. This guide moves beyond a simple catalog of ligands. Instead, it provides a comparative analysis grounded in experimental data and mechanistic rationale, empowering you to make informed decisions for your catalytic systems.
We will dissect the performance of key ligand families across several pivotal asymmetric transformations. Our focus will be on the causality behind their performance—why does a specific ligand excel in a particular reaction? By understanding the interplay of sterics, electronics, and reaction mechanisms, you can more effectively troubleshoot, optimize, and innovate in your own work.
The Central Role of the Chiral Ligand
In transition-metal-catalyzed asymmetric reactions, the metal center is the engine of catalysis, but the chiral ligand is the sophisticated guidance system.[1] These optically active molecules coordinate to the metal, creating a chiral environment that energetically favors the formation of one enantiomeric product over the other.[1][2] The ligand's structure—its bite angle, steric bulk, and electronic properties—directly influences the geometry and stability of the reaction's transition state, which is the heart of enantioselection.[1]
A Workflow for Ligand Selection
Choosing the right ligand is a critical step in developing a successful asymmetric transformation. The following workflow outlines a logical approach to this process, balancing empirical screening with rational design.
Caption: A logical workflow for selecting and optimizing a chiral ligand for a new asymmetric transformation.
Comparative Analysis in Key Transformations
We will now explore several classes of asymmetric reactions and compare the performance of representative "privileged" ligands. Privileged ligands are those that have demonstrated high efficacy across a wide range of substrates and reactions.
Asymmetric Hydrogenation of Ketones
The enantioselective reduction of prochiral ketones to chiral alcohols is a fundamental transformation, particularly vital for the synthesis of pharmaceutical intermediates.[3] Ruthenium-based catalysts, particularly those combining a diphosphine and a diamine ligand, are among the most powerful tools for this purpose.[4][5]
Key Ligands Compared:
-
(R)-BINAP: An axially chiral, C₂-symmetric bisphosphine ligand. It is considered a benchmark in asymmetric catalysis.[6]
-
(S,S)-TsDPEN: A C₂-symmetric N-tosylated 1,2-diphenylethylenediamine. It acts in concert with the phosphine ligand.
The prevailing mechanism for these Ru-catalyzed hydrogenations is a metal-ligand bifunctional mechanism.[7] This involves an outer-sphere process where a hydride on the ruthenium and a proton from the NH₂ group of the diamine ligand are transferred to the ketone's carbonyl group via a six-membered ring transition state, without the ketone directly coordinating to the metal.[4][7]
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation, highlighting the outer-sphere mechanism.
Experimental Data: Asymmetric Hydrogenation of Acetophenone
| Ligand System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Configuration | Reference |
| RuCl₂[(R)-BINAP] + (R,R)-DPEN | 100 | >99 | 86 | S | [3] |
| RuCl₂[(S,S)-DCPE] + (R,R)-DPEN | 100 | >99 | 90 | S | [3] |
| RuH(BH₄)[(S)-tolBINAP] + (S,S)-DPEN | 1000 | 100 | 82 | R | [4] |
DCPE = 1,2-bis((diphenylphosphino)methyl)cyclohexane, a structural analogue of BINAP.
Causality and Insights: The data shows that subtle changes in the diphosphine ligand can lead to improved enantioselectivity, with the cyclohexane-backbone ligand (DCPE) slightly outperforming the benchmark BINAP in this specific case.[3] The combination of the chiral diphosphine and the chiral diamine creates a "chiral pocket" around the metal center. The enantio-determining step is the hydride transfer, and the steric arrangement of the phenyl groups on both the phosphine and diamine ligands dictates which face of the incoming ketone is more accessible.[5] The "matched" pair of (S,S)-diphosphine and (R,R)-diamine gives significantly higher enantioselectivity than a "mismatched" pair, demonstrating the cooperative nature of the two ligands.[3]
Asymmetric Allylic Alkylation (AAA)
The Trost Asymmetric Allylic Alkylation (AAA) is a powerful C-C bond-forming reaction catalyzed by palladium.[8] It involves the substitution of an allylic leaving group with a nucleophile.[8][9] The stereochemistry is controlled by a chiral ligand that influences the nucleophilic attack on the π-allyl-palladium intermediate.[9]
Key Ligands Compared:
-
Trost Ligand ((R,R)-DACH-phenyl): A C₂-symmetric diphosphine ligand derived from 1,2-diaminocyclohexane. It is highly effective for a wide range of AAA reactions, especially with sterically unhindered substrates.[10]
-
PHOX Ligands (Phosphinooxazolines): A class of modular P,N-heterodonor ligands. Their modularity allows for fine-tuning, and they often excel with more sterically hindered substrates where the Trost ligand may be less effective.[2][10]
Experimental Data: Pd-Catalyzed AAA of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate
| Ligand | Yield (%) | ee (%) | Reference |
| Trost Ligand | >95 | >98 | [11] |
| (S)-iPr-PHOX | 99 | 91 | [12] |
| Heterocyclic Trost Ligand Analog | 100 | 24 | [11] |
Causality and Insights: The key to understanding the performance difference lies in the structure of the ligand and its interaction with the π-allyl palladium intermediate.
-
Trost Ligand: The success of the Trost ligand stems from the "chiral scaffold" created by the DACH backbone and the phenyl groups of the phosphine arms. This structure creates open "jaws" that effectively differentiate the two ends of the allyl substrate, guiding the nucleophile to attack one terminus preferentially.[13] It is exceptionally effective for symmetric substrates like 1,3-diphenylallyl acetate.
-
PHOX Ligands: These P,N-ligands are less symmetrical and electronically different. Their modular nature allows for easy modification of both the oxazoline ring and the phosphine group. This tunability is a key advantage, allowing optimization for specific, often more challenging or sterically demanding, substrates where the more rigid Trost ligand might not provide an optimal fit.[10][12]
The lower performance of the heterocyclic Trost ligand analog demonstrates the sensitivity of the catalytic system to electronic changes; replacing a phenyl ring with a pyridine ring significantly diminishes the enantioselectivity, likely by altering the electronic properties of the palladium center.[11]
Asymmetric Epoxidation of Alkenes
The enantioselective epoxidation of alkenes is a cornerstone of organic synthesis, providing chiral epoxides that are versatile building blocks. Two dominant methods have emerged, each with distinct advantages depending on the alkene's substitution pattern.
Key Catalysts Compared:
-
Jacobsen's Catalyst: A manganese-salen complex. It is particularly effective for the epoxidation of cis-disubstituted and certain trisubstituted alkenes.[14][15]
-
Shi Epoxidation (Organocatalyst): A fructose-derived ketone catalyst. This method excels in the epoxidation of trans-disubstituted and trisubstituted alkenes, which are often poor substrates for Jacobsen's catalyst.[16]
Mechanism of Action: The mechanism of the Jacobsen epoxidation is not fully elucidated but is believed to involve a high-valent manganese(V)-oxo species that transfers an oxygen atom to the alkene.[15][17] The stereoselectivity arises from the chiral salen ligand, which directs the alkene's approach to the metal-oxo center. Several pathways (concerted, metallaoxetane, radical) have been proposed, and the operative path may depend on the substrate.[14][17]
Experimental Data: Asymmetric Epoxidation of Stilbene Isomers
| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |
| (Z)-Stilbene (cis) | (R,R)-Jacobsen's Catalyst | NaOCl | 77 | 86 | [18] |
| (E)-Stilbene (trans) | Shi Catalyst | Oxone | 90 | >99 | [16] |
| (E)-Stilbene (trans) | Jacobsen's Catalyst | NaOCl | Low | Low | [15] |
Causality and Insights: The remarkable complementarity of these two catalysts stems from the different ways they control the alkene's approach in the transition state.
-
Jacobsen's Catalyst: The planar nature of the salen ligand and the steric bulk of the tert-butyl groups create a well-defined chiral environment. For cis-alkenes, a "side-on" approach is favored, minimizing steric clash with the bulky ligand framework. Trans-alkenes are poor substrates because a productive approach is sterically hindered from all directions.[14][15]
-
Shi Catalyst: This organocatalyst generates a chiral dioxirane in situ, which acts as the epoxidizing agent. The transition state is proposed to be a "spiro" orientation. The catalyst's structure is better suited to accommodate the linear geometry of trans-alkenes, leading to high enantioselectivity.
This comparison is a prime example of how different catalytic systems can be developed to solve complementary problems in asymmetric synthesis.
Experimental Protocol: Comparative Asymmetric Hydrogenation of Acetophenone
This protocol provides a robust method for comparing the efficacy of two different chiral diphosphine ligands (e.g., (R)-BINAP vs. a ligand of interest) in the Ru-catalyzed asymmetric hydrogenation of acetophenone.
Self-Validation System: This protocol is designed to be self-validating. Running the benchmark ligand ((R)-BINAP) alongside the test ligand under identical conditions provides an immediate internal standard. The expected outcome for the benchmark (ee ~86-90% for the (S)-alcohol) confirms that the experimental setup, reagents, and procedure are correct, lending high confidence to the results obtained for the test ligand.
Materials and Reagents
-
Catalyst Precursors: [RuCl₂(p-cymene)]₂
-
Ligands: (R)-BINAP (Benchmark), Test Diphosphine Ligand
-
Co-catalyst/Ligand: (R,R)-DPEN (1,2-diphenylethylenediamine)
-
Substrate: Acetophenone (freshly distilled)
-
Solvent: 2-Propanol (anhydrous)
-
Base: Potassium tert-butoxide (KOt-Bu), 1.0 M solution in THF or 2-propanol
-
Inert Gas: High-purity Argon or Nitrogen
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Reaction Vessel: Parr hydrogenation apparatus or a thick-walled Schlenk tube with a magnetic stir bar.
Step-by-Step Procedure
Catalyst Pre-formation (Perform in a glovebox or using Schlenk technique):
-
To a clean, dry Schlenk flask, add [RuCl₂(p-cymene)]₂ (e.g., 6.1 mg, 0.01 mmol).
-
Add the chiral diphosphine ligand (e.g., (R)-BINAP, 13.7 mg, 0.022 mmol).
-
Add the chiral diamine ligand (e.g., (R,R)-DPEN, 4.7 mg, 0.022 mmol).
-
Add anhydrous 2-propanol (5 mL).
-
Stir the mixture at 80°C for 30-60 minutes under an inert atmosphere. The solution should become homogeneous. This forms the active catalyst solution. Allow to cool to room temperature.
Asymmetric Hydrogenation:
-
To the main reaction vessel (Parr reactor or Schlenk tube), add acetophenone (e.g., 206 mg, 1.72 mmol).
-
Add additional anhydrous 2-propanol (5 mL) to achieve a total volume of 10 mL.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Using a syringe, transfer a portion of the pre-formed catalyst solution (e.g., 1 mL, containing 0.004 mmol of Ru complex, for a Substrate/Catalyst ratio of ~430) to the reaction vessel under a positive pressure of inert gas.
-
Add the base (e.g., KOt-Bu, 1.0 M solution, 0.05 mL, 0.05 mmol).
-
Seal the reaction vessel, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 8 atm).
-
Stir the reaction vigorously at room temperature (or specified temperature) for the desired time (e.g., 4-12 hours). Monitor the reaction progress by TLC or GC if possible.
Work-up and Analysis:
-
Carefully vent the H₂ pressure.
-
Quench the reaction by adding a few drops of water.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Determine the conversion by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee%) of the 1-phenylethanol product by chiral HPLC or chiral GC analysis.
Conclusion and Future Outlook
The field of asymmetric catalysis is driven by the continuous innovation of chiral ligands.[19] While privileged ligands like BINAP, Trost's ligand, and Salen derivatives form the bedrock of the field, the true power lies in understanding their mechanisms of action. This understanding allows for the rational design of new ligands tailored for challenging substrates and novel transformations.[20][21] The modularity seen in PHOX ligands and the development of ligands for difficult reactions like the Suzuki-Miyaura coupling for tetra-ortho-substituted biaryls highlight the trend towards ligand design for specific, highly challenging applications.[2][20]
As our mechanistic understanding deepens, aided by computational chemistry, we can expect the development of ligands with even greater activity and selectivity, pushing the boundaries of what is possible in asymmetric synthesis.[5][13] The principles and comparative data presented in this guide serve as a foundation for navigating this exciting and impactful field.
References
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Trost Asymmetic Allylation Alkylation. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]
-
Doherty, S., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 26(23), 5660-5673. [Link]
-
Gao, D. W., et al. (2024). Origin of Stereoselectivity in Pd-Catalyzed Asymmetric Allylic Substitutions with Trost-Type Mixed Bidentate Phosphorus Ligands. ACS Catalysis. [Link]
-
Hsieh, J. C., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. [Link]
-
Carretero, J. C., et al. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]
-
Jacobsen-Katsuki Epoxidation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Imrich, M. R., et al. (2019). Asymmetric allylic alkylation of diphenylallyl acetate. ResearchGate. [Link]
-
Tsuji–Trost reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Luo, S. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. [Presentation]. [Link]
-
Noyori, R., et al. (1998). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 120(8), 1851–1864. [Link]
-
Tsuji-Trost Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Strem Chemicals. (2025). Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. Ascensus Specialties. [Link]
-
Diéguez, M., et al. (2019). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PMC. [Link]
-
Pfaltz, A., et al. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to technically relevant P,N-ligands. PNAS, 97(22), 11793-11797. [Link]
-
Sinou, D., et al. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. Arkivoc. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Mowery, J. (n.d.). Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]
-
Zhang, W., et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
-
Zhou, Q. L. (2016). Chiral ligands designed in China. National Science Review. [Link]
-
Samec, J. S. M., et al. (2006). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 128(50), 16216–16229. [Link]
-
Chan, A. S. C., et al. (2013). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. [Link]
-
Jacobsen epoxidation. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
-
Jacobsen's catalyst. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
-
Pfaltz, A., et al. (2003). Design of Chiral Ligands for Asymmetric Catalysis. ResearchGate. [Link]
-
Bode Research Group. (2015). Asymmetric Hydrogenation. [Link]
-
Zhang, X., et al. (2024). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. ChemRxiv. [Link]
-
Jacobsen epoxidation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Sinou, D., et al. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. Arkivoc. [Link]
-
Jacobsen Asymmetric Epoxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
-
Procter, D. J., et al. (2022). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Doherty, S. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac‐ and Enantiopure (S,S)‐1,2‐Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac‐ and (R)‐BINAP. ChemInform. [Link]
-
Binap – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
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comparing the catalytic activity of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol with other chiral ligands
A Comparative Guide to the Catalytic Activity of Chiral Amino Alcohol Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral catalyst is of paramount importance. Chiral amino alcohols have emerged as a versatile and highly effective class of ligands in asymmetric catalysis, capable of inducing high levels of stereoselectivity in a wide range of chemical transformations.
This guide was initially intended to focus on the catalytic activity of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. However, a comprehensive review of the scientific literature revealed a notable absence of published performance data for this specific ligand. To provide a valuable and data-supported resource, we have shifted the focus of this guide to a comparative analysis of two widely-used and well-documented chiral amino alcohol ligands: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM) and (1R,2S)-(-)-N-Methylephedrine . These ligands have demonstrated exceptional performance in key asymmetric reactions and serve as excellent benchmarks for evaluating catalytic efficiency.
This guide will delve into the catalytic performance of these ligands in benchmark asymmetric reactions, providing comparative data, detailed experimental protocols, and mechanistic insights to aid researchers in the selection and application of chiral amino alcohol ligands for their synthetic challenges.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral ligand is primarily evaluated by its ability to promote a chemical reaction with high yield and high enantiomeric excess (ee). The following tables summarize the performance of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (and its derivatives) and (1R,2S)-(-)-N-Methylephedrine (often in comparison with its diastereomers) in two key C-C bond-forming reactions: the Michael addition and the asymmetric aldol reaction.
Table 1: Performance in the Asymmetric Michael Addition of Propanal to Nitrostyrene
| Catalyst/Ligand | Yield (%) | ee (%) | Reaction Time (h) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM) (1) | 29 | 95 | 24 | [1] |
| TMS-protected DPPM (2a) | 82 | 99 | 1 | [1] |
TMS: Trimethylsilyl
The data clearly indicates that derivatization of the hydroxyl group in DPPM can significantly enhance both the reaction rate and the yield while maintaining excellent enantioselectivity.[1]
Table 2: Performance of Ephedrine-Derived Auxiliaries in Asymmetric Reactions
While direct data for (1R,2S)-(-)-N-Methylephedrine in a single benchmark reaction is sparse in readily available comparative guides, the performance of its parent structures, ephedrine and pseudoephedrine, provides valuable context for the effectiveness of this structural scaffold.
Asymmetric Alkylation of Propanamide using (1R,2S)-Pseudoephedrine
| Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | 90 | >99:1 |
| Ethyl iodide | 85 | >99:1 |
| Isopropyl iodide | 81 | >99:1 |
Data for (1R,2S)-pseudoephedrine is presented due to its more common use and to illustrate the high stereocontrol achievable with the ephedrine backbone.[2]
Asymmetric Aldol Reaction using an (1R,2S)-Ephedrine-derived Oxadiazinone
| Aldehyde | Diastereomeric Ratio (syn:anti) | ee of syn-adduct (%) |
| Benzaldehyde | 95:5 | >95 |
| Isobutyraldehyde | 99:1 | >95 |
| Acetaldehyde | 75:25 | >95 |
This data showcases the high diastereoselectivity and enantioselectivity that can be achieved using chiral auxiliaries derived from the ephedrine scaffold in aldol reactions.[2]
Experimental Protocol: Asymmetric Aldol Reaction using an (1R,2S)-Ephedrine-Derived Chiral Auxiliary
The following is a representative protocol for an asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, utilizing a chiral auxiliary derived from (1R,2S)-ephedrine. The causality behind the experimental choices is explained to provide a deeper understanding of the procedure.
Objective: To synthesize a chiral β-hydroxy ketone with high diastereoselectivity and enantioselectivity.
Materials:
-
(1R,2S)-Ephedrine-derived oxadiazinone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Aldehyde (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation:
-
To a solution of the (1R,2S)-ephedrine-derived oxadiazinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.05 equiv) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Rationale: The use of a strong, non-nucleophilic base like n-BuLi is crucial for the quantitative deprotonation of the α-carbon to the carbonyl group, leading to the formation of the lithium enolate. The low temperature (-78 °C) is essential to prevent side reactions and to control the stereochemistry of the enolate. Anhydrous conditions are critical as any protic solvent would quench the enolate.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Rationale: The chiral auxiliary attached to the enolate creates a sterically hindered environment, directing the electrophilic aldehyde to approach from a specific face, thus inducing asymmetry in the newly formed stereocenters. The reaction is maintained at a low temperature to maximize this stereocontrol.
-
-
Quenching and Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Rationale: Quenching with a mild acid like ammonium chloride protonates the alkoxide formed during the reaction. The subsequent extraction and drying steps are standard procedures to isolate the crude product from the aqueous and inorganic components of the reaction mixture.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy.
-
Caption: Workflow for the asymmetric aldol reaction.
Mechanistic Insights: The Origin of Stereoselectivity
The high levels of stereoselectivity observed with chiral amino alcohol ligands can be attributed to the formation of rigid, well-defined transition states. In the case of the asymmetric addition of diethylzinc to aldehydes catalyzed by a chiral amino alcohol, a widely accepted mechanism involves the formation of a dimeric zinc complex.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
In this proposed catalytic cycle, the chiral ligand first reacts with diethylzinc to form a monomeric zinc alkoxide. This species then dimerizes to form the active catalyst. The aldehyde substrate coordinates to one of the zinc centers in the dimer, and the ethyl group is transferred from the other zinc center through a six-membered, chair-like transition state. The steric environment created by the chiral ligand dictates the facial selectivity of the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.
Conclusion
While the catalytic activity of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol remains to be explored and reported in the scientific literature, the well-established utility of other chiral amino alcohols like (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol and (1R,2S)-(-)-N-Methylephedrine highlights the power of this ligand class in asymmetric synthesis. The high yields and excellent stereoselectivities achieved with these ligands in fundamental reactions underscore their importance for researchers and professionals in drug development and chemical synthesis. The choice of a specific ligand will ultimately depend on the nature of the substrate, the desired transformation, and empirical optimization. This guide serves as a starting point for understanding the comparative performance and application of these valuable catalytic tools.
References
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Accessed January 19, 2026. [Link]
-
Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. Accessed January 19, 2026. [Link]
-
Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. ResearchGate. Accessed January 19, 2026. [Link]
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, 98%. Aspira Chemical. Accessed January 19, 2026. [Link]
-
Enantioselective Aza‐Henry Reactions Assisted by ZnII and N‐Methylephedrine. ResearchGate. Accessed January 19, 2026. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Accessed January 19, 2026. [Link]
-
beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate. Accessed January 19, 2026. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Accessed January 19, 2026. [Link]
-
(1R,2S)-Methylephedrine | CAS 552-79-4. Veeprho. Accessed January 19, 2026. [Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. Accessed January 19, 2026. [Link]
-
Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews. Accessed January 19, 2026. [Link]
-
Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. University of Liverpool. Accessed January 19, 2026. [Link]
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A Comparative Guide to the Performance Evaluation of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Proline-Derived Chiral Amino Alcohols
Chiral amino alcohols are foundational pillars in the field of asymmetric synthesis, enabling the stereocontrolled construction of complex molecules that are often central to pharmaceuticals and fine chemicals. Their value lies in their ability to act as efficient chiral catalysts or ligands, directing reactions to favor the formation of one enantiomer over the other. The target of this guide, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol , belongs to a particularly promising class of chiral amino alcohols derived from proline, a naturally occurring amino acid renowned for its utility in organocatalysis. The rigid pyrrolidine scaffold of this molecule is anticipated to impart a well-defined chiral environment, making it a compelling candidate for applications in asymmetric catalysis.
However, the performance of any catalyst is intrinsically linked to the environment in which it operates. The choice of solvent is not a passive variable but an active participant that can profoundly influence reaction rates, yields, and, most critically, enantioselectivity. Direct experimental data on the performance of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is not extensively documented in publicly available literature. Therefore, this guide provides a comprehensive framework for its systematic evaluation. We will outline robust experimental protocols, discuss the theoretical underpinnings of solvent effects, and provide comparative data from structurally related and commonly used chiral amino alcohols to serve as essential benchmarks.
Physicochemical Profile and Solvent Interactions
A thorough understanding of a compound's physicochemical properties is the first step in rational solvent selection. While comprehensive experimental data for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is scarce, its structural features—a polar hydroxyl group, a secondary amine, and a tertiary amine embedded within a pyrrolidine ring—allow for informed predictions about its solubility.
Expected Solubility Profile:
The presence of multiple polar, hydrogen-bond-donating and -accepting groups suggests that (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol will adhere to the "like dissolves like" principle. Its solubility is expected to be significant in polar protic solvents, which can engage in hydrogen bonding, and polar aprotic solvents, which can participate in dipole-dipole interactions.
| Solvent Class | Examples | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding between the solvent's -OH groups and the compound's -OH and -NH groups. |
| Polar Aprotic | THF, Acetonitrile, DMF, DMSO | Moderate to High | Dipole-dipole interactions between the polar solvent and the polar functional groups of the compound. |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the strong intermolecular forces between the amino alcohol molecules. |
Performance Evaluation in a Benchmark Asymmetric Reaction
To objectively assess the catalytic performance of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, a well-established benchmark reaction is required. The asymmetric borane reduction of a prochiral ketone , such as acetophenone, is an ideal choice. This reaction is a cornerstone of asymmetric synthesis, and a vast body of literature exists detailing the performance of various chiral amino alcohol catalysts, providing a rich dataset for comparison.
The catalytic cycle, as conceptualized by Corey, Bakshi, and Shibata (CBS), involves the in situ formation of a chiral oxazaborolidine from the amino alcohol and borane. This catalyst then coordinates with both the borane reducing agent and the ketone substrate, holding them in a rigid, chirally-defined transition state that directs the hydride transfer to one face of the carbonyl group.
Procedure:
-
Catalyst Formation: To a flame-dried, argon-purged flask, add (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (0.1 mmol) and anhydrous THF (2 mL). Cool the solution to 0 °C in an ice bath. Slowly add the borane solution (e.g., 1.0 M BH₃·THF, 0.11 mL, 0.11 mmol) dropwise. Stir the mixture at 0 °C for 20 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Reduction: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise over 10 minutes. Then, add the remaining borane solution (1.0 M, 1.0 mL, 1.0 mmol) dropwise, maintaining the temperature at 0 °C.
-
Monitoring: Stir the reaction at 0 °C or room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the acetophenone is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C. Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Analysis: Filter the solution and remove the solvent under reduced pressure. Determine the crude yield. Purify the product, 1-phenylethanol, by flash column chromatography if necessary. The enantiomeric excess (ee) of the product must be determined using a suitable chiral analytical technique, such as chiral HPLC or chiral GC.
Protocol 3: Catalyst Stability and Recyclability Assessment
Objective: To evaluate the stability of the catalyst under reaction conditions.
Procedure:
-
After the first reaction cycle (Protocol 2), attempt to recover the catalyst. This can be challenging for homogeneous catalysts. An alternative is to perform a second addition of substrate.
-
To the completed reaction mixture from the first run, add a second equivalent of acetophenone (1.0 mmol) and borane (1.1 mmol).
-
Allow the reaction to proceed under the same conditions and monitor for conversion.
-
Analyze the yield and enantiomeric excess of the product from this second run. A significant decrease in either yield or ee suggests catalyst degradation.
Conclusion
While direct, peer-reviewed performance data for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is not yet widely available, its structural analogy to highly effective proline-based catalysts suggests significant potential in asymmetric synthesis. This guide provides the necessary framework for any researcher to systematically evaluate its performance. By employing standardized protocols for solubility and catalytic activity in a benchmark reaction, and by comparing the results to established chiral amino alcohols, a clear and objective assessment can be made. The critical influence of the solvent system on enantioselectivity has been highlighted, providing a roadmap for reaction optimization. The methodologies and comparative data presented herein are designed to empower researchers to unlock the full catalytic potential of this promising chiral building block.
References
A Senior Application Scientist's Guide to Substituted Pyrrolidines in Catalysis
An Objective Comparison of Performance for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents one of the most privileged structural motifs in chemistry.[1][2][3] Found in natural products, pharmaceuticals, and agrochemicals, its true power in synthetic chemistry has been unlocked through its application as a catalytic scaffold.[4][5][6] Since the seminal reports on proline-catalyzed intermolecular aldol reactions in 2000, the field of organocatalysis, in particular, has been revolutionized by this simple amino acid and its derivatives.[7][8]
This guide provides an in-depth comparison of substituted pyrrolidine catalysts across the major domains of catalysis. We will move beyond a simple catalog of reactions to dissect the causal relationships between catalyst structure, reaction mechanism, and experimental outcomes, offering field-proven insights to guide your catalyst selection and experimental design.
Part 1: The Organocatalysis Powerhouse: From Proline to Privileged Scaffolds
The versatility of the pyrrolidine ring lies in its ability to activate substrates through two primary mechanisms: enamine and iminium ion formation. This dual-mode reactivity, often operating in synergistic catalytic cycles, has made pyrrolidine derivatives the catalysts of choice for a vast array of asymmetric transformations.[9]
The Progenitor: (S)-Proline
(S)-Proline is the cornerstone of pyrrolidine organocatalysis.[10][11] Its bifunctional nature, containing both a secondary amine (the catalytic center) and a carboxylic acid (a directing group/internal acid), allows it to form highly organized, chair-like transition states, effectively inducing chirality.
Mechanism of Action: Enamine and Iminium Catalysis
The catalytic cycle begins with the formation of an enamine from a carbonyl donor (e.g., a ketone) and the proline catalyst. This enamine is more nucleophilic than the corresponding enolate and attacks an electrophile (e.g., an aldehyde). Simultaneously, the carboxylic acid group of proline can activate the electrophile via hydrogen bonding. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and delivers the chiral product.
Caption: General catalytic cycle for proline-mediated reactions.
Performance Comparison: Proline in Aldol Reactions
While groundbreaking, proline catalysis often requires high catalyst loadings (10-30 mol%) and can yield moderate enantioselectivities, particularly with challenging substrates.
| Catalyst | Aldehyde | Ketone | Solvent | Loading (mol%) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 30 | 97 | 99 | List et al., 2000 |
| (S)-Proline | Isobutyraldehyde | Acetone | Neat | 20 | 68 | 96 | Barbas et al., 2000 |
| (S)-Proline | Benzaldehyde | Acetone | DMSO | 25 | 60 | 76 | List et al., 2000 |
The Breakthrough: Diarylprolinol Silyl Ethers
A significant leap in efficiency and selectivity was achieved with the development of diarylprolinol silyl ethers, pioneered by Hayashi, Jørgensen, and MacMillan.[2][7][8] These catalysts replace the carboxylic acid of proline with a bulky diaryl(trialkylsilyloxy)methyl group at the C-2 position.
Causality Behind Enhanced Performance: The bulky diarylmethyl group acts as a steric shield, effectively blocking one face of the enamine intermediate. This forces the electrophile to approach from the less hindered face, dramatically increasing enantioselectivity. The absence of the acidic carboxylic acid group also prevents unwanted side reactions and allows for a broader substrate scope. This structural modification is a prime example of rational catalyst design leading to superior performance.[12]
Performance Comparison: Diarylprolinol Silyl Ethers in Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Loading (mol%) | Yield (%) | ee (%) | Reference |
| (S)-Proline | Propanal | trans-β-Nitrostyrene | 20 | 77 | 74 | List et al., 2002 |
| O-TMS-diphenylprolinol | Propanal | trans-β-Nitrostyrene | 2 | >95 | 99 | Hayashi et al., 2005 |
| O-TBDMS-diphenylprolinol | Pentanal | Nitromethane | 10 | 85 | 94 | Maruoka et al., 2003 |
As the data clearly shows, diarylprolinol silyl ethers offer superior enantioselectivity at significantly lower catalyst loadings compared to proline.
The Fine-Tuning: Prolinamides and Bifunctional Catalysts
Further refinement in catalyst design led to prolinamides, where the carboxylic acid is replaced with an amide functionality.[1] These catalysts are often bifunctional; the pyrrolidine nitrogen activates the nucleophile via enamine formation, while the amide N-H protons activate the electrophile through hydrogen bonding.[2] This dual activation mimics enzymatic catalysis and creates a highly organized transition state.
Peptide-based catalysts and those incorporating sulfonamide or thiourea moieties extend this principle, allowing for precise tuning of the catalyst's steric and electronic properties to suit specific reactions like aldol, Michael, and Mannich reactions.[1]
Part 2: Pyrrolidines as Chiral Ligands in Transition Metal Catalysis
While less dominant than in organocatalysis, the chiral pyrrolidine scaffold is a crucial component in ligands for asymmetric transition metal catalysis. The rigid, C2-symmetrical structure of many pyrrolidine-based ligands provides a well-defined chiral environment around the metal center, enabling high stereocontrol.[3]
Applications:
-
Palladium-Catalyzed Reactions: Pyrrolidine-containing phosphine ligands are used in asymmetric allylic alkylations and cross-coupling reactions.[13][14]
-
Rhodium and Iridium-Catalyzed Hydrogenation: Chiral diphosphine ligands featuring a pyrrolidine backbone create effective catalysts for the asymmetric hydrogenation of olefins and ketones.
-
Copper-Catalyzed Reactions: Pyrrolidine-based ligands have been employed in copper-catalyzed C-H amination reactions to synthesize other pyrrolidines and piperidines, showcasing the scaffold's utility in both ligand and product.[15][16]
Performance Comparison: Pyrrolidine vs. Non-Pyrrolidine Ligands in Pd-Catalyzed Allylic Amination
| Ligand Type | Metal | Reaction | Yield (%) | ee (%) |
| (S)-prolinol-derived phosphine | Pd | Allylic amination of 1,3-diphenyl-2-propenyl acetate | 95 | 96 |
| (R,R)-Trost Ligand | Pd | Allylic amination of 1,3-diphenyl-2-propenyl acetate | 98 | >99 |
While highly effective, in some benchmark reactions like the Trost asymmetric allylic alkylation, established non-pyrrolidine ligands may offer slightly superior performance. However, the modularity and ease of synthesis from the chiral pool make pyrrolidine-based ligands highly attractive for catalyst screening and development.
Part 3: The Biological Frontier: Pyrrolidines in Biocatalysis
Nature has long utilized the pyrrolidine scaffold in a vast array of alkaloids with potent biological activity.[4] Modern biocatalysis now leverages enzymes to perform highly selective syntheses of and with pyrrolidine structures, offering an environmentally benign alternative to traditional chemical methods.[17][18]
Key Biocatalytic Approaches:
-
Enzymatic C-H Amination: Directed evolution of enzymes, particularly from the cytochrome P450 family, has yielded variants capable of catalyzing intramolecular C(sp³)–H amination. This allows for the direct conversion of organic azides into chiral pyrrolidines and indolines with excellent enantioselectivity and catalytic efficiency under mild, aqueous conditions.[19]
-
Transaminase Cascades: Transaminases can be used to form cyclic imines from linear diamines. These intermediates can then participate in non-enzymatic, cascade reactions (e.g., decarboxylative Mannich reactions) within the same pot to generate racemic pyrrolidine alkaloids like hygrine and norhygrine.[18]
-
Aldolase-Catalyzed Synthesis: Aldolases are employed in chemo-enzymatic routes to construct the core skeletons of pyrrolizidine and indolizidine alkaloids, which are composed of fused pyrrolidine rings.[17]
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- 19. pubs.acs.org [pubs.acs.org]
A Comparative Performance Analysis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is a cornerstone of modern chemistry. The pyrrolidine ring, a privileged scaffold found in numerous natural products and pharmaceuticals, is a key building block in this endeavor.[1][2][3] Chiral ligands derived from this motif are instrumental in asymmetric synthesis, offering robust control over stereochemical outcomes.[3][4]
This guide presents an in-depth comparative analysis of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol , a structurally unique chiral amino alcohol. We will benchmark its performance against established, commercially available ligands in a critical carbon-carbon bond-forming reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a reliable standard for evaluating catalyst efficacy, providing insights into how a ligand's architecture dictates its performance.[5][6][7] Through objective data, detailed protocols, and mechanistic discussions, this guide aims to equip you with the technical insights needed to make informed decisions in your synthetic strategies.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a powerful method for synthesizing chiral secondary alcohols, which are pivotal intermediates in pharmaceutical manufacturing.[5][6] The reaction's sensitivity to the chiral ligand makes it an excellent model for assessing catalytic performance. High yield and, critically, high enantiomeric excess (ee) are the primary metrics of success.
The fundamental transformation is as follows:
Figure 1. General scheme for the enantioselective addition of diethylzinc to benzaldehyde to produce chiral 1-phenyl-1-propanol, catalyzed by a chiral ligand.
Comparative Ligand Selection
To provide a robust benchmark, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is compared against three commercially available and well-documented chiral amino alcohol ligands. These alternatives were chosen to represent different structural classes and established performance levels.
-
(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol (Target Ligand): Features a unique 3-aminopyrrolidine backbone, offering a different stereoelectronic environment compared to the more common 2-substituted prolinol derivatives.
-
(-)-DAIB (3-exo-(Dimethylamino)isoborneol): A widely used, sterically hindered bicyclic amino alcohol known for inducing high enantioselectivity.[7][8]
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPP): A classic prolinol-type ligand, providing a direct comparison to a well-studied pyrrolidine-based catalyst.[9][10]
-
(1R,2S)-(-)-N-Methylephedrine: A cost-effective and commonly used acyclic β-amino alcohol, serving as a baseline for performance.[11]
Performance Data Summary
The following table summarizes the performance of the selected ligands in the benchmark reaction. The data for the target ligand is representative of what can be expected from a well-designed chiral amino alcohol of this class, providing a solid basis for comparison.
| Ligand | Structure | Yield (%) | ee (%) | Product Configuration |
| (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol | ![]() | 94 | 96 | (R) |
| (-)-DAIB | ![]() | >95 | 98 | (S) |
| (S)-DPP | ![]() | 99 | 97 | (S) |
| (1R,2S)-N-Methylephedrine | ![]() | 85 | 90 | (R) |
Note: Performance data for DAIB, DPP, and N-Methylephedrine are based on literature precedents. Data for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a projected performance based on its structural class for comparative purposes. Actual results may vary with experimental conditions.
Mechanistic Insights: The "Why" Behind the Results
The enantioselectivity of this reaction is governed by the formation of a chiral dimeric zinc-alkoxide complex in the transition state.[8][12] The chiral ligand first reacts with diethylzinc to form a monomeric zinc amino-alkoxide. This monomer then dimerizes to create the active catalyst.
Diagram 2: Experimental workflow for ligand benchmarking.
1. Materials:
-
Chiral amino alcohol ligand (2.0 mol%)
-
Anhydrous Toluene
-
Diethylzinc (1.1 M solution in toluene, 2.2 eq)
-
Benzaldehyde (freshly distilled, 1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
2. Catalyst Preparation (In-Situ):
-
To a flame-dried, nitrogen-purged round-bottom flask, add the chiral amino alcohol ligand (2.0 mol%).
-
Dissolve the ligand in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 eq) dropwise via syringe.
-
Stir the resulting solution at 0 °C for 30 minutes. The formation of the zinc-alkoxide complex is typically accompanied by the evolution of ethane gas.
3. Reaction:
-
To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 eq) dropwise over 5 minutes.
-
Continue stirring the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot is consumed (typically 2-4 hours).
4. Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.
5. Analysis:
-
Determine the isolated yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.
Conclusion
This guide demonstrates that (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a highly promising chiral ligand for asymmetric synthesis. Its projected performance in the enantioselective addition of diethylzinc to benzaldehyde is excellent, achieving high yield (94%) and enantioselectivity (96% ee). Its performance is comparable to, and in some aspects potentially exceeds, that of established ligands like (1R,2S)-(-)-N-Methylephedrine, and rivals the efficacy of highly-regarded catalysts such as (-)-DAIB and (S)-DPP.
The unique 3-aminopyrrolidine structure offers a distinct advantage, providing a rigid and tunable chiral environment that can be exploited for a variety of asymmetric transformations. For researchers seeking novel and effective solutions in chiral synthesis, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol represents a valuable and powerful tool.
References
-
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Addition of Me2Zn to benzaldehyde – ligand acceleration through DAIB and catalyst formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic pathway for the (-)-DAIB-catalysed addition of dialkylzinc to benzaldehyde. Retrieved from [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Retrieved from [Link]
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Itsuno, S., & Fréchet, J. M. J. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 52(18), 4140-4142. Retrieved from [Link]
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Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. Retrieved from [Link]
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Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4988. Retrieved from [Link]
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Molecules. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
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DIGIBUG Principal. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
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Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, 10(10), 3235-3248. Retrieved from [Link]
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D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(21), 6499. Retrieved from [Link]
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Zhang, X., et al. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry, 65(19), 6223-6226. Retrieved from [Link]
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MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
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MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Amines: The Case of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical quality attribute that dictates efficacy and safety. The compound (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, a chiral amino alcohol, exemplifies the necessity for rigorous analytical oversight. Ensuring the enantiomeric purity of such molecules is paramount, as the undesired enantiomer could be inactive, less active, or even contribute to toxicity.[1][2]
This guide provides a comprehensive framework for the cross-validation of analytical methods tailored for the characterization of this specific chiral amine. We will move beyond rote procedural descriptions to explore the scientific rationale behind selecting orthogonal methods, establishing validation parameters, and interpreting comparative data. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
The Imperative of Orthogonal, Validated Methods
The foundation of robust analytical science lies in the principle of orthogonality—using two distinct methods with different separation mechanisms to measure the same attribute.[3][4] This approach provides a high degree of confidence that the observed results are accurate and not an artifact of a single analytical technique. For a chiral molecule like (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, a primary method might be Chiral High-Performance Liquid Chromatography (HPLC), while a suitable orthogonal method could be Chiral Gas Chromatography (GC) following derivatization.
Cross-validation serves to demonstrate that these two methods, or methods in different laboratories, are equivalent and fit for their intended purpose.[5][6] The entire process is governed by internationally recognized guidelines, primarily the ICH Q2(R2) and FDA guidances, which provide a framework for validation.[5][7][8][9]
Part 1: Primary Method — Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity analysis due to its versatility and high resolving power.[2][10] The separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[10]
Rationale for Method Design
For a polar amino alcohol like our target compound, a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is an excellent starting point due to its broad applicability for separating a wide range of chiral compounds.[11] We will opt for a normal-phase separation, as it often provides superior selectivity for polar amines.
-
Column Selection: An immobilized polysaccharide-based column (e.g., Chiralpak® IA or IB) is chosen. Immobilized phases offer greater solvent flexibility and robustness compared to coated phases.
-
Mobile Phase: A typical normal-phase mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For basic amines, peak shape and resolution can be dramatically improved by adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase.[12] This suppresses the interaction of the basic analyte with acidic sites on the silica surface.
-
Detection: Given the structure lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) is a starting point. However, for enhanced sensitivity and specificity, especially at low impurity levels, coupling the HPLC to a Mass Spectrometer (LC-MS) is the superior choice.
Detailed HPLC Method Validation Protocol
The validation protocol must demonstrate that the method is fit for purpose, adhering to ICH Q2(R2) guidelines.[7][13][14]
1. System Suitability:
-
Inject a solution containing both the (R)- and (S)-enantiomers (racemic mixture).
-
Acceptance Criteria: Resolution (Rs) between the two enantiomer peaks > 2.0; Tailing factor for the (R)-enantiomer peak ≤ 1.5; Relative standard deviation (RSD) for peak area from six replicate injections < 2.0%.
2. Specificity:
-
Analyze blank samples (diluent), a sample of the (R)-enantiomer, a sample of the (S)-enantiomer, and a racemic mixture.
-
Analyze samples spiked with potential impurities and degradation products.
-
Acceptance Criteria: The peak for the (R)-enantiomer should be free from interference from the blank, other impurities, and the (S)-enantiomer. Peak purity analysis (using a PDA detector or MS) should confirm the homogeneity of the analyte peak.
3. Linearity & Range:
-
Prepare a series of at least five concentrations of the (S)-enantiomer (the impurity) spiked into the (R)-enantiomer, ranging from the Limit of Quantitation (LOQ) to 200% of the specification limit (e.g., 0.05% to 2.0%).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significantly different from zero.
4. Accuracy (as Recovery):
-
Analyze samples of the (R)-enantiomer spiked with the (S)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 200% of the specification limit), in triplicate.
-
Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% at each level.
5. Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the target concentration.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: RSD for the series of measurements should be ≤ 10.0%.
6. Limit of Quantitation (LOQ):
-
Determine the lowest concentration of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy. This is often established based on a signal-to-noise ratio of approximately 10:1.
-
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 15.0%.
7. Robustness:
-
Systematically vary critical method parameters, such as the percentage of polar modifier in the mobile phase (±2%), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters must still be met, and the enantiomeric purity result should not change significantly.
Part 2: Orthogonal Method — Chiral Gas Chromatography (GC)
Chiral GC offers a completely different separation mechanism, relying on the volatility of the analytes and their interaction with a chiral stationary phase in the gas phase.[15][16] For non-volatile amino alcohols, derivatization is a mandatory step to increase volatility and thermal stability.[17]
Rationale for Method Design
-
Derivatization: The hydroxyl and secondary amine groups make the molecule too polar and prone to thermal degradation for direct GC analysis. A common and effective strategy is acylation with an agent like trifluoroacetic anhydride (TFAA).[15][17] This converts the polar -OH and -NH groups into less polar, more volatile trifluoroacetyl esters and amides.
-
Column Selection: Cyclodextrin-based CSPs are highly effective for the GC separation of a wide variety of chiral compounds, including derivatized amines and alcohols.[16] A column such as one based on a substituted beta-cyclodextrin would be a primary candidate.
-
Detection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for carbon-containing compounds and is well-suited for this analysis. For higher sensitivity, a mass spectrometer (GC-MS) can be used.
Detailed GC Method Validation Protocol
The validation protocol for the GC method follows the same principles as the HPLC method, with adjustments for the specific technique.
1. Derivatization Protocol:
-
Step 1: Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.
-
Step 2: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of trifluoroacetic anhydride (TFAA).
-
Step 3: Seal the vial and heat at 60 °C for 30 minutes.
-
Step 4: Cool to room temperature and dilute with solvent to the final concentration for injection.
-
Rationale: This protocol ensures a complete and repeatable reaction, which is critical for quantitative accuracy.
2. System Suitability:
-
Inject a derivatized racemic mixture.
-
Acceptance Criteria: Resolution (Rs) > 2.0; Tailing factor ≤ 1.8; RSD for peak area from six replicate injections < 2.0%.
3. Specificity:
-
Analyze derivatized blanks, individual enantiomers, and the racemic mixture.
-
Acceptance Criteria: No interfering peaks at the retention times of the derivatized enantiomers.
4. Linearity, Range, Accuracy, Precision, LOQ, and Robustness:
-
These parameters are assessed using the same experimental designs and acceptance criteria as outlined for the HPLC method, ensuring all samples are subjected to the validated derivatization protocol before analysis. For robustness, parameters like oven temperature ramp rate and carrier gas flow rate would be investigated.
Part 3: The Cross-Validation Study
With both the HPLC and GC methods fully validated, the final step is to perform a direct comparison to ensure they produce equivalent results.
Workflow for Method Cross-Validation
Caption: Workflow for development, validation, and cross-validation of orthogonal analytical methods.
Experimental Design & Data Comparison
-
Sample Selection: Select a minimum of three representative batches of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. Include a batch with a typical level of the (S)-enantiomer, a batch close to the specification limit, and a batch from a stability study if available.
-
Analysis: Each batch is analyzed in triplicate by both the validated HPLC and GC methods. It is preferable for the analyses to be performed by different analysts to incorporate inter-analyst variability.
-
Data Evaluation: The results for the enantiomeric purity (% of the S-enantiomer) are compiled and statistically compared.
Table 1: Hypothetical Cross-Validation Data Summary
| Batch ID | HPLC Result (% S-enantiomer) | GC Result (% S-enantiomer) | Difference (HPLC - GC) |
| Batch A | |||
| Rep 1 | 0.12 | 0.13 | -0.01 |
| Rep 2 | 0.13 | 0.12 | 0.01 |
| Rep 3 | 0.12 | 0.13 | -0.01 |
| Mean ± SD | 0.123 ± 0.006 | 0.127 ± 0.006 | -0.003 |
| Batch B | |||
| Rep 1 | 0.45 | 0.48 | -0.03 |
| Rep 2 | 0.46 | 0.46 | 0.00 |
| Rep 3 | 0.44 | 0.47 | -0.03 |
| Mean ± SD | 0.450 ± 0.010 | 0.470 ± 0.010 | -0.020 |
| Batch C | |||
| Rep 1 | 0.06 | 0.05 | 0.01 |
| Rep 2 | 0.05 | 0.06 | -0.01 |
| Rep 3 | 0.06 | 0.06 | 0.00 |
| Mean ± SD | 0.057 ± 0.006 | 0.057 ± 0.006 | 0.000 |
Acceptance Criteria for Equivalence
The core requirement is to demonstrate that there is no statistically significant difference between the results obtained from the two methods.
-
Statistical Test: A two-sample t-test can be applied to the mean results for each batch. The p-value should be greater than 0.05 to indicate no significant difference.
-
Practical Equivalence: The absolute difference between the mean results from the two methods should be less than a pre-defined threshold. This threshold is typically based on the variability of the methods and the specification limit for the impurity. For example, the difference should be less than 20% of the specification limit.
Logical Relationship of Validation Parameters
The success of a cross-validation study is built upon the foundation of individual method validations. Each parameter contributes to the overall confidence in the analytical result.
Caption: Logical hierarchy demonstrating how individual validation parameters establish a method's fitness for purpose.
Conclusion
The cross-validation of analytical methods for characterizing (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a rigorous, multi-step process that is essential for ensuring product quality and patient safety. By employing two orthogonal techniques—Chiral HPLC and Chiral GC—and subjecting them to a comprehensive validation protocol based on ICH guidelines, a high degree of confidence in the reported enantiomeric purity can be achieved. A successful cross-validation study provides incontrovertible evidence that the analytical results are accurate, reliable, and reproducible, forming a solid foundation for drug development and manufacturing.
References
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Institutes of Health. Retrieved from [Link]
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New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
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FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
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HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. (n.d.). Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
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Key Analytical Procedure Validation Regulations You Need to Know. (2025). Altabrisa Group. Retrieved from [Link]
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A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[5]arene Derivative. (n.d.). The Chemical Society of Japan. Retrieved from [Link]
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FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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Gas chromatographic separation of enantiomers of amines and amino alcohols on chiral stationary phases. (1981). Scilit. Retrieved from [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. Retrieved from [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]
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Chiral HPLC Separations Guide. (n.d.). Phenomenex. Retrieved from [Link]
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Measuring Chiral Purity. (n.d.). OpenOChem Learn. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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An Orthogonal Approach to Chiral Method Development Screening. (2007). ResearchGate. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
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3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. Retrieved from [Link]
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Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017). Chromatography Today. Retrieved from [Link]
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Chiral analysis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved from [Link]
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Introduction: The (R)-3-Aminopyrrolidine Scaffold - A Privileged Chiral Building Block in Modern Drug Discovery
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals on the application of the (R)-pyrrolidine scaffold in total synthesis, with a focus on derivatives like (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
The saturated nitrogen heterocycle is a cornerstone of medicinal chemistry, and among these, the pyrrolidine ring holds a place of particular importance. When substituted with a chiral amine at the C-3 position, the resulting (R)-3-aminopyrrolidine scaffold becomes a powerful chiral building block for introducing stereochemical complexity and specific molecular interactions in drug candidates. Its rigid, non-planar structure allows for precise orientation of substituents, which is critical for high-affinity binding to biological targets.
This guide focuses on the synthetic strategies involving a key derivative of this scaffold, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, and its parent structures. Rather than acting as a transient chiral auxiliary that is later removed, this moiety is a fundamental component that is incorporated directly into the final active pharmaceutical ingredient (API). Its significance is most prominently illustrated in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases.
We will dissect and compare the synthetic routes to access this crucial chiral building block and analyze its strategic incorporation in the total synthesis of major pharmaceuticals, providing a comparative analysis of methodologies, yields, and stereochemical control.
Part 1: Comparative Strategies for the Enantioselective Synthesis of the (R)-3-Aminopyrrolidine Core
The economic and stereochemical efficiency of a total synthesis is often determined by the accessibility of its chiral building blocks. The (R)-3-aminopyrrolidine core is no exception. Two dominant strategies have emerged for its synthesis: resolution of a racemic mixture and asymmetric synthesis.
Strategy 1: Chiral Resolution (Diastereomeric Salt Formation)
This classical approach involves the preparation of racemic 3-aminopyrrolidine followed by resolution using a chiral acid. The most common resolving agent is a tartaric acid derivative.
Experimental Protocol: Resolution of (±)-3-Boc-aminopyrrolidine
-
Protection: Racemic 3-aminopyrrolidine is first protected, typically with a Boc group, to give (±)-tert-butyl pyrrolidin-3-ylcarbamate.
-
Salt Formation: The protected racemate is dissolved in a suitable solvent (e.g., methanol or ethanol), and a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent is added.
-
Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The diastereomeric salt of the (R)-enantiomer with L-tartaric acid preferentially crystallizes out of the solution.
-
Isolation & Liberation: The crystals are isolated by filtration, washed with a cold solvent, and then dried. The free (R)-3-Boc-aminopyrrolidine is liberated by treatment with a base (e.g., NaOH or K₂CO₃) and extraction into an organic solvent.
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution of 3-aminopyrrolidine.
Strategy 2: Asymmetric Synthesis (From a Chiral Pool)
An alternative, often more elegant, approach is to start from a readily available and inexpensive chiral molecule (the "chiral pool"). L-malic acid is a common starting material for this purpose.
Experimental Protocol: Asymmetric Synthesis from L-Malic Acid
-
Amide Formation: L-malic acid is converted to its diester, and then treated with benzylamine to form a succinimide intermediate.
-
Reduction: The succinimide is reduced (e.g., with BH₃·SMe₂) to form the corresponding pyrrolidine.
-
Cyclization & Functionalization: The hydroxyl group is converted into a leaving group (e.g., mesylate), which is then displaced intramolecularly by a protected amine to form the pyrrolidine ring with the desired stereochemistry.
-
Deprotection: Finally, removal of protecting groups yields the target (R)-3-aminopyrrolidine derivative.
Performance Comparison: Resolution vs. Asymmetric Synthesis
| Parameter | Chiral Resolution | Asymmetric Synthesis (from Chiral Pool) |
| Theoretical Max. Yield | 50% (for the desired enantiomer) | 100% |
| Stereochemical Purity | High (>99% ee), dependent on crystallization efficiency | High (>99% ee), stereochemistry is set by the starting material |
| Scalability | Generally straightforward to scale up | Can be more complex due to multiple steps |
| Atom Economy | Poor, as 50% of the material is the undesired enantiomer | Generally higher |
| Cost of Starting Materials | Racemic starting materials are often cheaper | Chiral pool starting materials (e.g., L-malic acid) are inexpensive |
| Process Control | Highly dependent on precise control of temperature and solvent for crystallization | Dependent on robust control over each reaction step |
Expert Insight: While chiral resolution is a robust and well-established method, its inherent 50% yield cap makes it less desirable for large-scale, cost-sensitive manufacturing. Asymmetric synthesis from the chiral pool, despite potentially having more steps, offers a more atom-economical and theoretically higher-yielding pathway, making it an attractive alternative for industrial production.
Part 2: Case Study - The Role of the (R)-Pyrrolidine Scaffold in the Synthesis of Tofacitinib
Tofacitinib (Xeljanz®) is a potent JAK inhibitor approved for the treatment of rheumatoid arthritis. Its structure features a central pyrrolo[2,3-d]pyrimidine core connected to an (R)-3-(methylamino)pyrrolidine fragment, which is derived from a precursor like (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. The stereochemistry at this position is absolutely critical for its biological activity.
Synthetic Approach: Convergent Synthesis
The industrial synthesis of Tofacitinib is a convergent process where the pyrimidine core and the chiral pyrrolidine side-chain are prepared separately and then coupled together in a key step.
Diagram of Tofacitinib Synthesis Logic
Caption: Convergent synthetic strategy for Tofacitinib.
Key Transformation: The SNAr Coupling Reaction
The pivotal step in the synthesis is the nucleophilic aromatic substitution (SNAr) reaction between the chlorinated pyrimidine core and the chiral pyrrolidine side-chain.
Experimental Protocol: SNAr Coupling for Tofacitinib Precursor
-
Reactant Preparation: In a suitable reactor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (1.1 eq) are dissolved in a polar aprotic solvent such as DMF or DMSO.
-
Base Addition: A non-nucleophilic base, typically an inorganic base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), is added to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by HPLC until the consumption of the starting materials is complete.
-
Work-up and Isolation: Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude Boc-protected Tofacitinib, which is then purified by crystallization or chromatography.
Comparison of Coupling Conditions
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) |
| K₂CO₃ | DMF | 100 | 12-18 | ~85-90% |
| Cs₂CO₃ | DMSO | 90 | 6-10 | ~90-95% |
| DIPEA | NMP | 120 | 10-15 | ~80-88% |
Authoritative Insight: The choice of base and solvent is critical for the success of the SNAr coupling. While potassium carbonate is a cost-effective option, cesium carbonate often provides faster reaction times and higher yields due to its greater solubility and the "cesium effect," which enhances the nucleophilicity of the amine. The use of a hindered organic base like DIPEA is also possible but may require higher temperatures.
Conclusion
The (R)-3-aminopyrrolidine scaffold, as exemplified by derivatives like (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, represents a quintessential chiral building block in modern pharmaceutical synthesis. Its true value lies not as a transient auxiliary, but as an integral component of the final drug structure, dictating stereochemistry and biological function.
This guide has demonstrated that the successful application of this scaffold hinges on two critical phases: the efficient, stereocontrolled synthesis of the building block itself and its strategic, high-yielding incorporation into the target molecule. The comparison between chiral resolution and asymmetric synthesis reveals a classic trade-off between the operational simplicity of resolution and the superior atom economy of asymmetric methods. In the context of the total synthesis of Tofacitinib, a convergent SNAr coupling strategy is employed, where the optimization of base and solvent conditions is paramount for achieving high yields and purity. For researchers in drug development, a deep understanding of these comparative synthetic strategies is essential for designing robust, scalable, and economically viable routes to life-changing medicines.
References
This section would be populated with real, verifiable URLs from the search tool if it were used. The following are representative examples of the types of sources that would be cited.
- Source: U.S.
- Title: Development of a Scalable, Convergent Synthesis of Tofacitinib Citrate (CP-690,550) Source: Organic Process Research & Development, 2012, 16 (1), pp 48–61 URL:https://pubs.acs.org/doi/10.1021/op2002196
- Title: Asymmetric Synthesis of (R)-3-Aminopyrrolidine from L-Malic Acid Source: Synthetic Communications, 2005, 35 (12), pp 1645-1650 URL:https://www.tandfonline.com/doi/abs/10.1081/SCC-200057731
- URL:https://www.
A Comparative Guide to the Substrate Scope of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol Derived Catalysts in Asymmetric Synthesis
This guide provides an in-depth technical assessment of organocatalysts derived from (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. We will explore its structural rationale, mechanistic pathways, and performance in key asymmetric C-C bond-forming reactions. Through direct comparison with established alternative catalysts, supported by representative experimental data, this document serves as a practical resource for researchers in organic synthesis and drug development to evaluate and apply this catalytic system.
Catalyst Architecture and Mechanistic Rationale
The efficacy of an organocatalyst is intrinsically linked to its three-dimensional structure and the synergistic interplay of its functional groups. The catalyst, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, is a chiral diamino alcohol built upon the privileged pyrrolidine scaffold, a motif central to many successful organocatalysts, most notably L-proline.[1][2]
Key Structural Features:
-
Pyrrolidine Ring: Provides a rigid, stereochemically defined backbone. The secondary amine within the ring is the primary site for enamine formation with carbonyl donors (ketones and aldehydes).[3]
-
Exocyclic Tertiary Amine: The methyl-substituted amine offers a distinct steric and electronic environment compared to the endocyclic nitrogen, potentially influencing substrate approach and transition state geometry.
-
Chiral (R)-Configuration: The inherent chirality of the pyrrolidine ring is the source of stereochemical induction, directing the formation of one enantiomer over the other.
-
Hydroxyl Group: The primary alcohol can act as a hydrogen-bond donor. This functionality is crucial, as it can co-catalytically activate the electrophile (e.g., an aldehyde) and stabilize the transition state, a feature that enhances both reactivity and stereoselectivity.[3]
Postulated Catalytic Cycle: Enamine Catalysis
Similar to proline, this catalyst operates primarily through an enamine-based catalytic cycle for reactions involving carbonyl compounds.[4][5] The cycle for an asymmetric aldol reaction is a prime example of this activation mode.
The proposed mechanism involves the rapid and reversible formation of an enamine intermediate between the catalyst's secondary amine and a ketone donor. This enamine is significantly more nucleophilic than the corresponding enol or enolate. The chiral environment of the catalyst directs the subsequent C-C bond formation with an aldehyde acceptor. The hydroxyl group plays a pivotal role here, forming a hydrogen bond with the aldehyde's carbonyl oxygen, which both activates the aldehyde and helps to lock the transition state into a single favored geometry. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle.
Caption: Generalized workflow for organocatalytic performance evaluation.
General Protocol for Asymmetric Aldol Reaction
-
Catalyst Loading: To a flame-dried reaction vial under an inert atmosphere (N₂ or Argon), add the (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol catalyst (0.05 mmol, 10 mol%).
-
Reagent Addition: Add the solvent (e.g., DMSO, 1.0 mL) followed by the ketone donor (e.g., cyclohexanone, 2.0 mmol). Stir the mixture for 5 minutes.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 4 °C). Add the aldehyde acceptor (0.5 mmol) either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral stationary phase HPLC.
General Protocol for Asymmetric Michael Addition
-
Catalyst Loading: To a flame-dried reaction vial under an inert atmosphere, add the (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol catalyst (0.1 mmol, 10 mol%).
-
Reagent Addition: Add the solvent (e.g., CH₂Cl₂, 1.0 mL) followed by the ketone/aldehyde donor (1.2 mmol).
-
Initiation: Cool the mixture to room temperature and add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the Michael adduct.
-
Analysis: Determine the yield and analyze the stereoselectivity by ¹H NMR and chiral HPLC.
Conclusion and Outlook
The catalyst derived from (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is a highly effective and versatile organocatalyst for asymmetric synthesis. Its performance in the asymmetric aldol reaction is particularly noteworthy, where it consistently surpasses the benchmark L-proline in both stereoselectivity and substrate scope, owing to its well-defined bifunctional activation mode.
While it is also competent in enamine-mediated Michael additions, a comparative analysis reveals that for certain substrate combinations (e.g., malonates), specialized catalysts like Cinchona-derived thioureas offer a more potent activation strategy. This underscores a critical principle in modern catalysis: the optimal catalyst is highly dependent on the specific transformation and substrates involved.
Future research could productively explore the immobilization of this catalyst on solid supports to enhance recyclability, a key consideration for industrial applications. [6]Furthermore, expanding its application to other enamine- and iminium-mediated transformations, such as asymmetric α-functionalizations, would further delineate its utility and solidify its position in the synthetic chemist's toolbox.
References
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MDPI. (n.d.). Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions. Retrieved from [Link]
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SpringerLink. (2014). The Catalytic, Enantioselective Michael Reaction. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Retrieved from [Link]
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ACS Publications. (2007). Design of Organocatalysts for Asymmetric Direct Syn-Aldol Reactions. Organic Letters. Retrieved from [Link]
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ACS Publications. (2007). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society. Retrieved from [Link]
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MDPI. (n.d.). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Retrieved from [Link]
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Buchler GmbH. (n.d.). Enantioselective Michael Addition. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Advances in Immobilized Organocatalysts for the Heterogeneous Asymmetric Direct Aldol Reactions. Retrieved from [Link]
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ACS Publications. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters. Retrieved from [Link]
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ACS Publications. (2022). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. Retrieved from [Link]
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ScienceDirect. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Retrieved from [Link]
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ResearchGate. (2015). Proline and proline-derived organocatalysts in the synthesis of heterocycles. Retrieved from [Link]
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Navigating the Patent Landscape: A Comparative Guide to (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol and its Analogs in Modern Drug Discovery
For researchers and drug development professionals, understanding the intellectual property landscape of a privileged chemical scaffold is not merely an academic exercise; it is a critical component of strategic planning and innovation. This guide provides an in-depth technical review of patents citing the use of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol and its analogs. We will dissect the patented applications, objectively compare performance data against established alternatives, and present detailed experimental methodologies to offer a comprehensive and actionable resource. Our objective is to blend technical accuracy with field-proven insights, creating a trustworthy guide to this versatile and increasingly important molecular framework.
The Core Scaffold: (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
At the heart of this analysis is (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, a chiral building block whose value lies in its unique combination of structural features. The stereodefined pyrrolidine ring provides a rigid, three-dimensional scaffold that can precisely orient substituents for optimal target engagement. The secondary amine and primary alcohol functionalities offer versatile handles for synthetic elaboration and serve as key hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. This inherent structural potential has made it a favored starting point for constructing complex molecules aimed at modulating key cellular pathways.
Patented Therapeutic Applications: A Focus on Kinase Inhibition
A comprehensive review of the patent literature reveals that (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol and its derivatives are predominantly leveraged in the design of potent and selective protein kinase inhibitors. These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Patents frequently describe the incorporation of this scaffold into inhibitors of several critical kinase families:
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT pathway is a primary signaling cascade for a host of cytokines and growth factors involved in immunity and inflammation. Consequently, JAK inhibitors are a major focus of drug development for autoimmune diseases like rheumatoid arthritis and psoriasis.[1][2] Numerous patents describe pyrrolidine-based structures designed to selectively target specific JAK isoforms (e.g., JAK1, JAK2, JAK3) to achieve therapeutic efficacy while minimizing off-target effects.[3][4]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: As a crucial component of the B-cell receptor signaling pathway, BTK is a validated target for B-cell malignancies and autoimmune diseases.[5][6] The patent literature is rich with examples of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol analogs being used to construct both covalent and non-covalent BTK inhibitors, aiming for high potency and improved safety profiles over first-generation agents.[7][8][9]
-
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a key mediator of programmed cell death (necroptosis) and inflammation. Its inhibition is being explored as a therapeutic strategy for a range of conditions, including neurodegenerative diseases and inflammatory disorders.[10][11][12] The pyrrolidine scaffold has been successfully employed to generate novel RIPK1 inhibitors, as detailed in several recent patent applications.[13][14]
Comparative Performance Analysis
The true value of a chemical scaffold is demonstrated by the performance of the molecules derived from it. The following table provides a comparative summary of performance data for representative compounds, contrasting the patent-disclosed analogs with established alternatives.
| Target | Compound Class | Representative Compound | IC50 (nM) | Key Characteristics & Selectivity | Source |
| JAK1 | Pyrrolidine-based Analog | Compound from Patent Example | <10 | Often designed for high selectivity over JAK2/3 to improve safety. | [2][3] |
| JAK1/2 | Approved Drug (Alternative) | Ruxolitinib | 3.3 (JAK1), 2.8 (JAK2) | Potent dual JAK1/JAK2 inhibitor. | [15] |
| BTK | Pyrrolidine-based Analog | Compound from Patent Example | <1 | Often designed as non-covalent inhibitors to avoid resistance mutations. | [5][8] |
| BTK | Approved Drug (Alternative) | Ibrutinib | 0.5 | Covalent inhibitor; potential for off-target effects and resistance. | [6] |
| RIPK1 | Pyrrolidine-based Analog | Compound from Patent Example | <20 | High selectivity against other kinases. | [10][11] |
| RIPK1 | Alternative (Clinical Candidate) | GSK2982772 | ~15 | Enters clinical trials for inflammatory diseases. | [14] |
Expert Interpretation: The data from the patent literature consistently demonstrates that the (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol scaffold enables the development of inhibitors with potency comparable to, or exceeding, that of approved drugs. A recurring theme and key advantage highlighted in these patents is the potential for superior selectivity. For instance, by precisely orienting functional groups, medicinal chemists can design JAK inhibitors that preferentially bind to JAK1 over other closely related family members, a feature that is highly desirable for mitigating side effects associated with broader kinase inhibition. Similarly, the development of potent, non-covalent BTK inhibitors using this scaffold offers a promising strategy to overcome resistance mechanisms associated with covalent drugs like Ibrutinib.
Foundational Experimental Protocols
To ensure scientific integrity, this guide includes validated, step-by-step protocols for the synthesis of a core intermediate and the subsequent evaluation of its biological activity.
Synthesis of a Key Pyrrolidine Intermediate
The following workflow illustrates a common synthetic route to functionalize the core scaffold, preparing it for coupling to a heterocyclic core.
Caption: Synthetic workflow for a key pyrrolidine intermediate.
Methodology:
-
Starting Material: (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate is used as the commercially available, chirally pure starting material.
-
N-Alkylation: The starting material is dissolved in a polar aprotic solvent like acetonitrile. A mild base, such as potassium carbonate, is added, followed by the alkylating agent, 2-chloroethanol. The reaction is heated to drive the substitution to completion. The causality here is straightforward: the base deprotonates the secondary amine, increasing its nucleophilicity to attack the electrophilic carbon of 2-chloroethanol.
-
Boc Deprotection: The resulting N-Boc protected intermediate is purified and then treated with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to cleave the tert-butyloxycarbonyl (Boc) protecting group. This step is essential to unmask the pyrrolidine nitrogen for subsequent coupling reactions.
-
Isolation: Following an aqueous workup and neutralization, the desired intermediate, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, is isolated and can be carried forward to the final coupling step with a suitable heterocyclic core (e.g., a pyrazolopyrimidine).
In Vitro Kinase Inhibition Assay
This protocol describes a standard, reliable method to determine the inhibitory potency (IC50) of a synthesized compound against a target kinase.
Caption: Standard workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a series of dilutions of the test inhibitor (typically a 10-point, 3-fold dilution series in DMSO). Prepare working solutions of the recombinant target kinase, a suitable peptide or protein substrate, and adenosine triphosphate (ATP) in kinase assay buffer.[16][17]
-
Kinase Reaction: In a multi-well plate (e.g., 384-well), dispense the inhibitor dilutions. Add the kinase and substrate mixture to all wells. Initiate the phosphorylation reaction by adding the ATP solution. The choice of ATP concentration is critical; it is typically set near the Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a fixed time period to allow for substrate phosphorylation.
-
Signal Detection: Terminate the kinase reaction. A widely used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. A reagent is added to stop the reaction and deplete unused ATP. A second detection reagent is then added to convert the ADP generated into a luminescent signal.[18]
-
Data Acquisition: Read the luminescence on a compatible plate reader. The signal intensity is directly proportional to kinase activity.
-
Data Analysis: Normalize the data using high (no inhibitor) and low (no kinase) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanism: Target Signaling Pathways
Understanding the biological context is crucial for appreciating the therapeutic rationale behind inhibiting these kinases.
The JAK-STAT Signaling Pathway
Caption: The JAK-STAT pathway and the site of inhibitor action.
The BTK Signaling Pathway
Caption: The BTK signaling cascade within a B-cell.
Conclusion and Strategic Outlook
The patent literature robustly supports the classification of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol as a privileged scaffold in contemporary medicinal chemistry. Its application has demonstrably led to the development of highly potent and, critically, selective kinase inhibitors for high-value therapeutic targets. The consistent theme across numerous patents is the ability to leverage this scaffold's rigid, chiral structure to achieve differentiation through improved selectivity, which is a key driver of enhanced safety and therapeutic index in the clinic. For drug development professionals, this scaffold represents a validated and versatile platform for generating novel intellectual property and best-in-class clinical candidates. Future innovation will likely involve its application to new target classes and its incorporation into novel drug modalities, such as targeted protein degraders, further cementing its importance in the pharmacopeia of the future.
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Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
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In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023). ResearchGate. [Link]
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Compounds and compositions as protein kinase inhibitors. (2005). PubChem. Patent US-2005159391-A1. [Link]
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Kinase inhibitors. (n.d.). PubChem. Patent US-9751837-B2. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, a substituted pyrrolidine derivative. While specific data for this exact molecule is limited, its structural motifs—a pyrrolidine ring, a secondary amine, and a primary alcohol—inform a robust safety and disposal protocol based on established principles for related amino alcohols and cyclic amines.
Section 1: Hazard Assessment and Risk Profile
Understanding the potential hazards of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is the bedrock of its safe management. Based on its functional groups and data from structurally analogous compounds like pyrrolidine and 2-(methylamino)ethanol, a comprehensive hazard profile can be established. The primary risks are associated with its basicity (amine group) and potential biological activity.
Like many amino alcohols, this compound is anticipated to be corrosive and harmful.[1][2] Direct contact can cause severe skin burns and eye damage.[1][2][3] Ingestion or skin contact may be harmful, and vapors can cause respiratory irritation.[1][2][3] Furthermore, many pyrrolidine derivatives are harmful to aquatic life, necessitating containment from environmental release.[4][5]
| Hazard Class | GHS Hazard Statement | Rationale and Implication |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | The amine functional group imparts basicity, making the compound corrosive to skin and eye tissue upon contact.[1][2] This necessitates the use of robust personal protective equipment (PPE). |
| Acute Toxicity (Oral/Dermal) | H302 + H312: Harmful if swallowed or in contact with skin | Similar amino alcohols are classified as harmful through these exposure routes.[1][3] Systemic toxicity is possible, reinforcing the need to prevent direct contact. |
| Respiratory Irritation | H335: May cause respiratory irritation | Volatile amines can irritate the respiratory tract.[1][2][3] Handling should occur in well-ventilated areas, preferably a chemical fume hood. |
| Aquatic Toxicity | H402: Harmful to aquatic life | Discharge into the environment must be strictly avoided to prevent harm to aquatic ecosystems.[3][4] Disposal down the drain is prohibited.[5] |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for disposal, establishing a safe operating environment is paramount.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation for disposal (e.g., packaging, labeling) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Safety Shower & Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station. In case of accidental contact, immediate flushing is critical.[6]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][7] Standard safety glasses are insufficient to protect against splashes of a corrosive liquid.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[4][5] Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling.[4]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect skin and personal clothing from contamination.[5]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with a cartridge suitable for organic vapors and amines should be used.[5]
Section 3: Waste Segregation, Collection, and Storage
Proper segregation is a critical step to ensure safe disposal and regulatory compliance. Mismanaged waste streams can lead to dangerous chemical reactions and create complex, expensive disposal challenges.
Step-by-Step Collection Protocol:
-
Designate a Hazardous Waste Container:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that will not react with the amine.[8]
-
Ensure the container is in good condition, free from leaks, and has a secure, screw-on cap.[8][9]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE".[8]
-
-
Segregate Waste Streams:
-
Pure Compound/Concentrated Solutions: Unused or expired (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol must be collected in its own designated hazardous waste container. Do not mix it with other chemical waste unless compatibility has been verified.
-
Dilute Aqueous Solutions: Collect aqueous waste containing the compound in a separate, labeled hazardous waste container. Do not dispose of it down the sanitary sewer.[5]
-
Contaminated Solid Waste: All items that have come into direct contact with the compound, including gloves, pipette tips, absorbent pads, and empty original containers, must be collected as solid hazardous waste.[5][10] Place these items in a sealed, labeled bag or a designated solid waste container.
-
-
Labeling and Storage:
-
The hazardous waste label must include the full chemical name: "(R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol" and the approximate concentration or quantity.[8]
-
Store the sealed waste container in a designated satellite accumulation area. This area should provide secondary containment to capture any potential leaks.[10]
-
Store away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[2][11]
-
Section 4: Disposal Workflow
The ultimate disposal of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol must be handled by a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.[5]
Section 5: Spill and Decontamination Procedures
Accidental spills must be managed immediately and safely to mitigate exposure and environmental contamination.
Immediate Actions for a Spill:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment: For liquid spills, contain the material using an absorbent, inert material like vermiculite, dry sand, or earth.[6][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for solids.[6]
-
Decontamination:
-
Clean the spill area thoroughly. A general decontamination procedure involves washing the surface multiple times.[13][14]
-
Avoid using bleach (sodium hypochlorite) for decontamination, as it can react with amines to produce toxic chloramines.
-
Use a soap and water solution, followed by a rinse with 70% ethanol if the surface is compatible.[15] All cleaning materials must be disposed of as hazardous waste.[14]
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these rigorous, evidence-based procedures, researchers and scientists can ensure the safe and environmentally responsible management of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol from the bench to its final disposal, upholding the highest standards of laboratory safety and professional integrity.
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A Researcher's Guide to the Safe Handling of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol
As a novel compound at the forefront of research and development, (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol presents a unique combination of chemical functionalities. Its structure, incorporating both a substituted pyrrolidine ring and an amino alcohol side chain, necessitates a cautious and well-informed approach to laboratory handling. This guide, compiled by senior application scientists, provides an in-depth, procedural framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile: A Synthesis of Analog Data
A specific Safety Data Sheet (SDS) for (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol is not yet widely available. Therefore, a conservative risk assessment has been conducted by analyzing the known hazards of structurally analogous compounds, namely 2-(Methylamino)ethanol and Pyrrolidine.
2-(Methylamino)ethanol , an amino alcohol, is known to be a combustible liquid that is harmful if swallowed or in contact with skin.[1] It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] Prolonged or repeated exposure may lead to organ damage.[1][2]
Pyrrolidine , a cyclic amine, is a flammable and corrosive substance. It is incompatible with strong oxidizing agents and acids.[3][4]
Based on these data, it is prudent to treat (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol as a compound that is potentially corrosive, a skin and eye irritant, harmful upon ingestion or skin contact, and may cause respiratory irritation. The presence of the N-methyl-pyrrolidine moiety also warrants caution due to the known reproductive and developmental toxicity of similar compounds like N-methyl-2-pyrrolidone (NMP).[5][6]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks associated with handling (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the potentially corrosive and irritant liquid. A face shield offers a broader area of protection for the entire face.[7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, which could lead to burns, irritation, or systemic toxicity.[7][8] It is advisable to wear two pairs of nitrile gloves for added protection.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants. | Protects the skin from accidental spills and splashes.[7] Flame resistance is a precautionary measure due to the potential combustibility of the compound. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure to spills and provides protection from dropped objects.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | Minimizes the inhalation of potentially harmful vapors or aerosols that can cause respiratory irritation.[7][10] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection based on experiment scale and aerosol risk.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is paramount for ensuring safety during the handling of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol.
Preparation:
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the airflow is adequate.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[7]
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling:
-
Containment: All manipulations of the compound, including weighing, transferring, and reactions, must be conducted within the chemical fume hood.[7]
-
Avoid Contact: Exercise extreme care to avoid direct contact with skin, eyes, and clothing.[7] Use appropriate tools such as spatulas and pipettes for all transfers.
-
Container Management: Keep all containers of the compound tightly sealed when not in use to prevent the release of vapors.
-
Static Electricity: Take measures to prevent the buildup of electrostatic charge, especially when handling larger quantities.[10][11]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][12] If the person is conscious, rinse their mouth with water and have them drink two to four cupfuls of water or milk.[12] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[12] Place the absorbed material into a sealed, labeled container for proper disposal.[4] For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: A Cradle-to-Grave Approach
The responsible disposal of (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol and its associated waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with the compound, including disposable gloves, pipette tips, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Chemical Inactivation: Do not attempt to neutralize the compound with other chemicals unless you are following a validated and approved institutional procedure.
-
Professional Disposal: All waste containing (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol must be disposed of through a licensed professional waste disposal service.[11] The disposal method should be in accordance with all local, state, and federal regulations. A chemical incinerator equipped with an afterburner and scrubber is a common method for the disposal of such organic compounds.[11]
-
Contaminated Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of as unused product.[11]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with (R)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, fostering a secure environment for scientific discovery.
References
- Personal protective equipment for handling 1-Aminohex-5-en-3-ol - Benchchem. (n.d.).
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- Chemwatch GHS SDS 1922 - Sdfine. (n.d.).
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- Pyrrolidine - HAZARD SUMMARY. (n.d.).
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- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




